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Brevinin-1Bb

Cat. No.: B1577966
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1Bb is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, naturally isolated from the skin of the Rio Grande leopard frog ( Rana berlandieri ) . This peptide demonstrates potent, broad-spectrum antimicrobial activity, making it a valuable tool for researching new anti-infective agents . Its mechanism of action is primarily attributed to its ability to disrupt microbial membranes. As a linear, amphipathic, and cationic peptide, it can interact with and permeabilize the anionic phospholipid bilayers of bacteria, leading to cell lysis and death, often described by the "carpet-like" model . This compound exhibits significant activity against a range of pathogens. It is effective against Gram-positive bacteria such as Staphylococcus aureus (MIC = 1 µM) and Gram-negative bacteria including Escherichia coli (MIC = 3 µM) . The peptide also displays antifungal properties against yeast like Candida albicans (MIC = 10 µM) . The sequence of this compound is FLPAIAGMAAKFLPKIFCAISKKC, which features a characteristic C-terminal disulfide-bridged cyclic heptapeptide motif, known as the "Rana box" (Cys18-(Xaa)4-Lys-Cys24), believed to contribute to its structural stability and biological activity . Researchers can utilize this compound in studies focused on innate immunity, mechanisms of membrane disruption, and as a lead compound for developing novel antimicrobials to combat antibiotic-resistant bacteria. The product is supplied as a lyophilized powder. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPAIAGMAAKFLPKIFCAISKKC

Origin of Product

United States

Foundational & Exploratory

Brevinin-1Bb: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial peptide Brevinin-1Bb, a member of the brevinin-1 family of peptides isolated from the skin secretions of Rana species. This document details its discovery, isolation, characterization, and antimicrobial properties, presenting quantitative data and experimental methodologies to support further research and development.

Introduction to Brevinin-1 Family

The brevinin superfamily represents a diverse group of antimicrobial peptides (AMPs) found in the skin secretions of frogs from the Ranidae family.[1] First discovered in 1992 from Rana brevipoda porsa, these peptides are a key component of the frog's innate immune system.[1][2] The brevinin family is divided into two main subfamilies: brevinin-1 and brevinin-2.[2]

Brevinin-1 peptides, including this compound, are typically 24 amino acids in length and are characterized by a conserved proline residue at position 14 and a C-terminal "Rana-box," a disulfide-bridged cyclic heptapeptide domain (Cys-(Xaa)4-Lys-Cys).[3] These peptides are cationic and amphipathic, properties that are crucial for their antimicrobial activity, which is primarily exerted through the disruption of microbial cell membranes.[1] While potent against a broad spectrum of microbes, many brevinin-1 peptides also exhibit significant hemolytic activity, a key challenge for their therapeutic development.[3]

Discovery and Isolation of this compound

This compound was first isolated and characterized as part of a broader study of antimicrobial peptides from the skins of North American frogs, including Rana luteiventris (Columbia spotted frog), Rana berlandieri (Rio Grande leopard frog), and Rana pipiens (Northern leopard frog).[3] The research, led by J. Michael Conlon, aimed to identify and characterize the complex array of peptides synthesized by these closely related species.[3]

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general experimental workflow for the isolation and characterization of this compound from Rana species skin secretions.

G cluster_0 Collection of Skin Secretions cluster_1 Purification cluster_2 Characterization cluster_3 Biological Activity Assays A Rana species B Norepinephrine Stimulation (Injection into dorsal lymph sac) A->B C Collection of Secretions (Rinsing with buffer) B->C D Centrifugation (Removal of debris) C->D E Solid-Phase Extraction (Sep-Pak C18 cartridge) D->E F Lyophilization E->F G Reverse-Phase HPLC (Vydac C18 column) F->G H Fraction Collection G->H I Mass Spectrometry (MALDI-TOF) H->I J Amino Acid Sequencing (Edman Degradation) H->J K Antimicrobial Assay (MIC Determination) H->K L Hemolytic Assay (HC50 Determination) H->L

Figure 1: Experimental workflow for this compound isolation.

Physicochemical and Biological Properties

This compound is a 24-amino acid peptide with the primary structure: FLPAIAGMAAKFLPKIFCAISKKC . Its biological activity is summarized in the tables below.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference Organisms
Amino Acid Sequence FLPAIAGMAAKFLPKIFCAISKKC-
Molecular Mass Calculated from sequence-
Minimum Inhibitory Concentration (MIC) 1 µMStaphylococcus aureus
3 µMEscherichia coli
10 µMCandida albicans
Hemolytic Activity (HC50) Data not availableHuman Erythrocytes

Table 1: Physicochemical and Antimicrobial Properties of this compound.[1]

Detailed Experimental Protocols

The following protocols are representative of the methods used for the isolation and characterization of brevinin-1 peptides from Rana species, as described in the work of Conlon and colleagues.[3][4]

Collection of Skin Secretions
  • Animal Handling: Adult specimens of Rana species are handled in accordance with institutional animal care guidelines.

  • Induction of Secretion: A solution of norepinephrine hydrochloride (50 nmol in 20 µl of amphibian Ringer's solution) is injected into the dorsal lymph sac of the frog to stimulate the release of skin secretions.

  • Collection: After stimulation, the skin is washed with a buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to collect the secretions. The collected solution is then immediately acidified (e.g., with trifluoroacetic acid) to inhibit proteolytic degradation.

Purification of this compound
  • Initial Clarification: The collected skin secretion is centrifuged at 4°C to remove any particulate matter.

  • Solid-Phase Extraction: The supernatant is passed through a Sep-Pak C18 cartridge to bind the peptides. The cartridge is washed with 0.1% (v/v) trifluoroacetic acid (TFA)/water to remove salts and other hydrophilic molecules. The bound peptides are then eluted with a solution of 0.1% (v/v) TFA in 70% (v/v) acetonitrile/water.

  • Lyophilization: The eluate containing the peptides is freeze-dried.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The lyophilized powder is redissolved in 0.1% (v/v) TFA/water.

    • The sample is injected onto a semi-preparative Vydac C18 column (e.g., 10 mm × 250 mm).

    • A linear gradient of acetonitrile in 0.1% (v/v) TFA is used for elution (e.g., 21-63% acetonitrile over 60 minutes) at a flow rate of 2 ml/min.

    • The absorbance of the eluate is monitored at 214 nm.

    • Fractions corresponding to the absorbance peaks are collected manually.

  • Purity Assessment: The purity of the isolated peptide in the collected fractions is assessed by analytical RP-HPLC on a Vydac C18 column (e.g., 4.6 mm × 250 mm) using a similar gradient.

Structural Characterization
  • Mass Spectrometry: The molecular mass of the purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Amino Acid Sequencing: The primary structure of the peptide is determined by automated Edman degradation.

Antimicrobial Activity Assay (MIC Determination)
  • Microorganism Preparation: Strains of Staphylococcus aureus, Escherichia coli, and Candida albicans are cultured in appropriate broth (e.g., Mueller-Hinton broth) to the mid-logarithmic growth phase.

  • Microdilution Assay: The assay is performed in a 96-well microtiter plate. Serial twofold dilutions of the purified peptide are prepared in the culture broth.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that results in no visible growth of the microorganism.

Hemolytic Activity Assay
  • Erythrocyte Preparation: Fresh human red blood cells are washed several times with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration of approximately 1-2% (v/v).

  • Assay: Serial dilutions of the peptide are prepared in PBS and incubated with the erythrocyte suspension at 37°C for a defined period (e.g., 1 hour).

  • Measurement: The release of hemoglobin is measured by centrifuging the samples and determining the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

  • HC50 Calculation: The concentration of peptide that causes 50% hemolysis (HC50) is determined by comparing the absorbance to that of a positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, PBS only).

Mechanism of Action

The antimicrobial activity of brevinin-1 peptides, including this compound, is attributed to their ability to interact with and disrupt the integrity of microbial cell membranes.[1] This interaction is driven by the peptide's cationic and amphipathic nature. The positively charged residues facilitate the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).

Once bound to the membrane surface, the peptide undergoes a conformational change, often adopting an α-helical structure.[1] This amphipathic helix then inserts into the lipid bilayer, leading to membrane permeabilization and cell death through one or a combination of proposed models:

  • Barrel-Stave Model: Peptide molecules aggregate and insert into the membrane, forming a transmembrane pore with the hydrophobic regions of the peptides facing the lipid core and the hydrophilic regions lining the aqueous channel.

  • Toroidal Pore Model: Similar to the barrel-stave model, but the peptides and the lipid head groups bend together to line the pore, creating a more dynamic and less-defined channel.

  • Carpet-like Model: The peptides accumulate on the surface of the membrane, forming a "carpet." At a critical concentration, this disrupts the membrane integrity, leading to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner.

Proposed Mechanism of Action Diagram

The following diagram illustrates the proposed models for the membrane-disrupting action of this compound.

G cluster_0 Initial Interaction cluster_1 Membrane Disruption Models cluster_2 Outcome A This compound (Cationic, Amphipathic) B Bacterial Membrane (Anionic Surface) A->B Electrostatic Attraction C Barrel-Stave Model D Toroidal Pore Model E Carpet-like Model F Membrane Insertion & Pore Formation C->F D->F G Membrane Destabilization E->G H Ion Leakage F->H I Loss of Membrane Potential F->I G->I J Cell Lysis & Death H->J I->J

Figure 2: Proposed mechanism of action of this compound.

Conclusion

This compound is a potent antimicrobial peptide from the skin secretions of Rana species with activity against Gram-positive and Gram-negative bacteria, as well as fungi. Its discovery and characterization have contributed to the understanding of the chemical diversity of amphibian host-defense peptides. While its therapeutic potential may be limited by potential hemolytic activity, its structure and mechanism of action provide a valuable template for the design of novel anti-infective agents with improved selectivity and efficacy. The detailed methodologies presented in this guide offer a foundation for researchers to further investigate this compound and other related peptides in the quest for new antimicrobial drugs.

References

Brevinin-1Bb: A Technical Guide to its Primary Structure, Physicochemical Properties, and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial peptide Brevinin-1Bb, detailing its primary structure, physicochemical characteristics, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Primary Structure and Sequence

This compound is a cationic antimicrobial peptide belonging to the brevinin-1 family, which are typically isolated from the skin secretions of frogs. The primary structure of this compound consists of a 24-amino acid sequence. A key feature of many brevinin-1 peptides is the presence of a C-terminal cyclic domain, known as the "Rana box," formed by a disulfide bridge between two cysteine residues. This structural motif is believed to be important for its biological activity.

Amino Acid Sequence: FLPAIAGMAAKFLPKIFCAISKKC

Physicochemical Properties

The physicochemical properties of a peptide are crucial determinants of its solubility, stability, and biological function. The following table summarizes the key calculated physicochemical parameters of this compound.

PropertyValue
Molecular Weight 2656.3 g/mol
Theoretical Isoelectric Point (pI) 10.13
Net Charge at pH 7.4 +4
Grand Average of Hydropathicity (GRAVY) 0.658

Antimicrobial and Hemolytic Activity

OrganismMIC (µM)
Staphylococcus aureus1
Escherichia coli3
Candida albicans10
Hemolytic Activity (HC50) ~4 µM (representative value for Brevinin-1BYa)[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and functional characterization of this compound.

Peptide Synthesis

This compound can be chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1   Deprotection1 Fmoc Deprotection Coupling1->Deprotection1   Coupling2 Sequential Amino Acid Coupling Cycles Deprotection1->Coupling2   Cleavage Cleavage from Resin Coupling2->Cleavage   Purification Purification Cleavage->Purification  

Figure 1: Solid-Phase Peptide Synthesis Workflow.

Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like dichloromethane (DCM) followed by a polar solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Cysteine) to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.

  • Sequential Coupling: Repeat the coupling and deprotection steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether to remove scavengers.

  • Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

Peptide Purification

The crude synthetic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for RP-HPLC Purification:

HPLC_Workflow Sample_Prep Crude Peptide Dissolution Injection Injection onto C18 Column Sample_Prep->Injection   Gradient Gradient Elution (Acetonitrile/Water/TFA) Injection->Gradient   Fraction Fraction Collection Gradient->Fraction   Analysis Purity Analysis (Analytical HPLC & MS) Fraction->Analysis   Pooling Pooling of Pure Fractions Analysis->Pooling   Lyophilization Lyophilization Pooling->Lyophilization  

Figure 2: RP-HPLC Purification Workflow.

Protocol:

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing mobile phase B concentration (e.g., 5% to 65% B over 60 minutes).

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide.

Minimal Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound is determined using a broth microdilution assay.

Workflow for MIC Assay:

MIC_Workflow Peptide_Dilution Serial Dilution of Peptide Incubation Incubation of Peptide and Microorganism Peptide_Dilution->Incubation   Inoculum_Prep Bacterial/Fungal Inoculum Preparation Inoculum_Prep->Incubation   OD_Measurement Optical Density Measurement Incubation->OD_Measurement   MIC_Determination Determination of MIC OD_Measurement->MIC_Determination  

Figure 3: MIC Assay Workflow.

Protocol:

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Hemolytic Assay

The cytotoxicity of this compound towards mammalian cells is assessed by measuring its ability to lyse red blood cells.

Workflow for Hemolytic Assay:

Hemolytic_Workflow RBC_Prep Preparation of Red Blood Cell Suspension Incubation Incubation of Peptide and RBCs RBC_Prep->Incubation   Peptide_Dilution Serial Dilution of Peptide Peptide_Dilution->Incubation   Centrifugation Centrifugation Incubation->Centrifugation   Supernatant_Absorbance Absorbance Measurement of Supernatant Centrifugation->Supernatant_Absorbance   HC50_Calculation Calculation of HC50 Supernatant_Absorbance->HC50_Calculation  

Figure 4: Hemolytic Assay Workflow.

Protocol:

  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs), wash them with phosphate-buffered saline (PBS), and prepare a suspension (e.g., 4% v/v) in PBS.

  • Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to the wells containing the peptide dilutions. Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.

  • HC50 Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for most cationic antimicrobial peptides, including the brevinin-1 family, involves the disruption of microbial cell membranes. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon binding to the membrane surface, this compound is thought to undergo a conformational change, adopting an amphipathic α-helical structure. This structure facilitates the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization through various proposed models, such as the "barrel-stave," "toroidal pore," or "carpet" model. The resulting disruption of the membrane integrity leads to the leakage of cellular contents and ultimately cell death.

While the primary target is the cell membrane, some antimicrobial peptides have been shown to translocate into the cytoplasm and interact with intracellular targets, potentially interfering with cellular processes such as DNA replication, protein synthesis, or enzymatic activity. However, the specific intracellular signaling pathways affected by this compound have not been extensively elucidated.

General Mechanism of Antimicrobial Peptide Action:

AMP_Mechanism Peptide Cationic Peptide (this compound) Binding Electrostatic Binding Peptide->Binding Membrane Negatively Charged Microbial Membrane Membrane->Binding Insertion Membrane Insertion & Pore Formation Binding->Insertion Conformational Change Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Figure 5: General Mechanism of Antimicrobial Peptide Action.

Conclusion

This compound is a potent antimicrobial peptide with a well-defined primary structure and characteristic physicochemical properties that favor its interaction with and disruption of microbial membranes. Its broad-spectrum activity makes it a promising candidate for further investigation as a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and evaluation of this compound and its analogs in a research and drug development setting. Further studies are warranted to fully elucidate its specific mechanism of action, including potential interactions with intracellular targets and signaling pathways, and to optimize its therapeutic index by reducing its hemolytic activity.

References

Brevinin-1Bb: A Technical Guide to its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs), a core component of the innate immune system across diverse species, represent a promising class of therapeutics. This technical guide provides an in-depth examination of the antimicrobial mechanism of Brevinin-1Bb, a 24-amino acid cationic peptide isolated from the skin secretions of the Northern Leopard Frog, Rana pipiens. We detail its physicochemical properties, primary mode of action via membrane disruption, quantitative efficacy, and the key experimental protocols used to elucidate its mechanism.

Core Peptide Characteristics

This compound (Amino Acid Sequence: FLPAIAGMAAKFLPKIFCAISKKC) is a member of the Brevinin-1 family of AMPs.[1] Its structure and function are dictated by several key physicochemical properties:

  • Cationic Nature: The presence of multiple lysine (K) residues provides a net positive charge, which is crucial for its initial interaction with negatively charged bacterial surfaces.[1]

  • Amphipathicity: In a membrane environment, this compound adopts an amphipathic α-helical conformation.[1] This structure positions hydrophobic residues to one side of the helix and hydrophilic (cationic) residues to the other, facilitating insertion into the lipid bilayer.

  • Conformational Flexibility: In aqueous solutions, this compound exists as a random coil. It undergoes a critical structural transition to an α-helix upon interacting with the hydrophobic environment of a cell membrane.[1][2] This transition is a key step in its disruptive activity.

  • "Rana Box": Like other peptides in this family, it features a C-terminal "Rana box" (Cys-X-X-X-X-Lys-Cys), a heptapeptide loop formed by a disulfide bridge.[3] This structural motif is significant for the peptide's biological activity.[4]

Primary Mechanism of Antimicrobial Action: Membrane Disruption

The primary bactericidal mechanism of this compound is the rapid and targeted disruption of microbial cell membrane integrity. This process does not rely on specific intracellular receptors but is a direct physical interaction that leads to cell death. The mechanism can be described as a multi-step logical progression.

  • Electrostatic Attraction: The positively charged this compound is electrostatically attracted to the anionic components of microbial membranes, such as phosphatidylglycerol (PG) and cardiolipin in bacteria, and the phosphate groups of lipopolysaccharide (LPS) in Gram-negative bacteria.[1]

  • Hydrophobic Insertion and a-Helical Transition: Upon binding, the peptide inserts into the hydrophobic core of the lipid bilayer. This change in environment induces the peptide to fold from a random coil into an amphipathic α-helix.[1][2]

  • Membrane Perturbation and Permeabilization: The aligned amphipathic helices disrupt the normal packing of membrane phospholipids. While various models exist for AMPs (e.g., "barrel-stave," "toroidal pore"), studies on similar brevinins suggest a non-pore-forming mechanism where the peptide lies parallel to the membrane surface, destabilizing its structure in a "carpet-like" manner.[2] This disruption leads to the formation of transient openings.

  • Cell Lysis: The loss of membrane integrity causes a rapid efflux of essential ions (e.g., K+) and small molecules, the dissipation of the proton motive force, and an influx of water, ultimately leading to cell lysis and death.[3][5]

Brevinin_Mechanism Logical Flow of this compound Antimicrobial Action cluster_membrane Bacterial Membrane Interaction cluster_outcome Cellular Outcome b1 This compound (Cationic, Random Coil) b3 Electrostatic Attraction b2 Bacterial Membrane (Anionic Surface) b4 Peptide Insertion & α-Helical Transition b3->b4 Initial Binding b5 Membrane Destabilization & Permeabilization b4->b5 Amphipathic Helix Disrupts Lipid Packing c1 Ion Dysregulation & Metabolite Leakage b5->c1 Integrity Lost c2 Loss of Membrane Potential b5->c2 c3 Cell Lysis & Death c1->c3 c2->c3

Fig 1. Logical flow of this compound's action on bacterial membranes.

Quantitative Antimicrobial Activity

The potency of this compound has been quantified against a range of pathogens using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest peptide concentration that prevents visible microbial growth. This compound demonstrates broad-spectrum activity, with particular potency against Gram-positive bacteria.[1][6]

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria1[1]
Escherichia coliGram-negative Bacteria3[1]
Candida albicansPathogenic Yeast10[1]

Key Experimental Protocols

The elucidation of this compound's mechanism relies on a suite of established biophysical and microbiological techniques.

Minimum Inhibitory Concentration (MIC) Assay

This assay quantifies the antimicrobial potency of a peptide.

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

  • Methodology (Broth Microdilution):

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate sterile growth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL).

    • Control wells containing only medium (sterility control) and medium with bacteria (growth control) are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the peptide in which no visible turbidity (growth) is observed.[7]

Membrane Permeabilization Assay (Fluorescence-Based)

This assay directly visualizes and quantifies membrane disruption.

  • Objective: To measure the real-time permeabilization of bacterial membranes upon exposure to this compound.

  • Methodology (SYTOX Green or Propidium Iodide Uptake):

    • Bacteria are cultured to the mid-logarithmic growth phase, harvested by centrifugation, washed, and resuspended in a non-nutritive buffer (e.g., PBS).

    • The bacterial suspension is incubated with a membrane-impermeant fluorescent dye, such as SYTOX Green or Propidium Iodide (PI).[7][8] These dyes fluoresce brightly upon binding to intracellular nucleic acids but cannot cross the intact membrane of a healthy cell.

    • A baseline fluorescence reading is taken using a fluorometer or plate reader.

    • This compound is added at various concentrations (e.g., 1x MIC, 4x MIC), and fluorescence is monitored over time.

    • A positive control (e.g., cells treated with 70% isopropanol to achieve maximum permeabilization) and a negative control (untreated cells) are run in parallel.[8]

    • A rapid increase in fluorescence intensity in the peptide-treated samples indicates membrane permeabilization, allowing the dye to enter the cell and bind to DNA.[7][8]

Exp_Workflow Experimental Workflow: Membrane Permeability Assay cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture Bacteria to Logarithmic Growth Phase prep2 Wash & Resuspend Cells in Buffer prep1->prep2 assay1 Add Fluorescent Dye (e.g., SYTOX Green) prep2->assay1 assay2 Add this compound (Test Concentrations) assay1->assay2 assay3 Incubate at 37°C assay2->assay3 analysis1 Measure Fluorescence Intensity Over Time assay3->analysis1 analysis2 Compare to Controls (Positive/Negative) analysis1->analysis2 analysis3 Quantify Membrane Permeabilization analysis2->analysis3

Fig 2. Workflow for a fluorescence-based membrane permeability assay.
Electron Microscopy for Morphological Analysis

Microscopy provides direct visual evidence of the physical damage caused by the peptide.

  • Objective: To visualize the morphological changes to bacterial cells after treatment with this compound.

  • Methodology:

    • Sample Preparation: Bacterial cultures are treated with this compound (typically at MIC or supra-MIC concentrations) for a short duration (e.g., 30-60 minutes). Untreated cells serve as a control.

    • Fixation: Cells are fixed, typically with glutaraldehyde and/or paraformaldehyde, to preserve their structure.

    • Scanning Electron Microscopy (SEM): For surface analysis, fixed cells are dehydrated through an ethanol series, critical-point dried, sputter-coated with a conductive metal (e.g., gold-palladium), and imaged. SEM reveals changes such as surface roughening, blebbing, or cell collapse.[3][7]

    • Transmission Electron Microscopy (TEM): For internal analysis, fixed cells are post-fixed with osmium tetroxide, dehydrated, embedded in resin, and sectioned into ultra-thin slices. The sections are stained with heavy metals (e.g., uranyl acetate, lead citrate) and imaged. TEM can show membrane detachment, pore formation, and the leakage of cytoplasmic contents into the extracellular space.[3]

Additional Bioactivities

While membrane disruption is the principal mechanism, other activities contribute to the peptide's overall profile.

  • Lipopolysaccharide (LPS) Neutralization: Several Brevinin-1 peptides have demonstrated the ability to bind to LPS, the major component of the outer membrane of Gram-negative bacteria.[7][9] This interaction not only contributes to the disruption of the outer membrane but can also neutralize the endotoxic effects of LPS, suggesting a potential anti-inflammatory role.[9]

  • Anti-biofilm Activity: Brevinin peptides have been shown to inhibit the formation of and eradicate mature bacterial biofilms, which are notoriously resistant to conventional antibiotics.[3][7] The mechanism may involve permeabilizing the biofilm's lipid components or dispersing the extracellular matrix.[3]

Conclusion

This compound exerts its potent, broad-spectrum antimicrobial activity through a primary mechanism of direct, physical disruption of the microbial cell membrane. Its cationic and amphipathic properties drive a rapid, multi-step process of electrostatic attraction, membrane insertion, and structural perturbation that leads to cell lysis. This membrane-targeting mechanism is less likely to induce the resistance pathways that have compromised many conventional antibiotics. Supported by quantitative MIC data and elucidated through established experimental protocols, the mechanism of this compound makes it and its analogues compelling candidates for further investigation and development as next-generation anti-infective therapeutics.

References

An In-depth Technical Guide to the α-Helical Structure and Function of Brevinin-1Bb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial peptide Brevinin-1Bb, focusing on its α-helical structure and multifaceted functions. This document details the peptide's physicochemical properties, antimicrobial and hemolytic activities, and the experimental methodologies used for its characterization. Furthermore, it elucidates the proposed mechanism of action through conceptual diagrams and outlines the workflows for its synthesis and evaluation.

Introduction to this compound

This compound is a member of the brevinin-1 family of antimicrobial peptides (AMPs), which were first isolated from the skin secretions of the North American frog, Rana berlandieri. Like other members of its family, this compound is a cationic peptide characterized by a C-terminal disulfide bridge, forming a "Rana box" motif. These peptides represent a crucial component of the innate immune system of amphibians, offering protection against a wide range of pathogenic microorganisms. The brevinin family is known for its potent antimicrobial activity, which has garnered significant interest in the scientific community for the development of novel therapeutic agents to combat antibiotic-resistant infections.

Physicochemical and Structural Properties

This compound is a 24-amino acid peptide with the sequence FLPAIAGMAAKFLPKIFCAISKKC. In aqueous solutions, Brevinin-1 peptides typically exist in a random coil conformation. However, in the presence of a membrane-mimetic environment, such as 50% trifluoroethanol (TFE), they adopt a distinct amphipathic α-helical structure[1]. This conformational change is critical for its biological activity, allowing the peptide to interact with and disrupt microbial cell membranes. The α-helical structure positions hydrophobic residues on one face of the helix and hydrophilic (cationic) residues on the opposite face, facilitating its insertion into the lipid bilayer.

Functional Activity of this compound

The primary function of this compound is its antimicrobial activity against a broad spectrum of microorganisms. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Data Presentation

The following table summarizes the known quantitative data for this compound's antimicrobial activity.

PropertyValueConditions
Amino Acid Sequence FLPAIAGMAAKFLPKIFCAISKKC
Molecular Weight 2685.4 Da (Calculated)
Net Charge (at pH 7) +4 (Calculated)
Antimicrobial Activity (MIC)
Staphylococcus aureus1 µMBroth microdilution assay
Escherichia coli3 µMBroth microdilution assay
Candida albicans10 µMBroth microdilution assay
Hemolytic Activity (HC50) Data not available for this compound.Note: Many Brevinin-1 peptides exhibit hemolytic activity.

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the integrity of microbial cell membranes. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon initial binding, the peptide undergoes a conformational change from a random coil to an α-helix. The amphipathic nature of this helix facilitates its insertion into the hydrophobic core of the lipid bilayer. Several models have been proposed for the membrane disruption by antimicrobial peptides, including the "barrel-stave," "toroidal pore," and "carpet" models. For the brevinin family, the "carpet-like" model is often suggested, where the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane permeabilization and eventual cell lysis[2].

Below is a conceptual diagram illustrating the proposed mechanism of action of this compound.

Brevinin-1Bb_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space B1Bb_random This compound (Random Coil) Lipid_Head Anionic Lipid Head Groups B1Bb_random->Lipid_Head Electrostatic Attraction B1Bb_helix This compound (α-Helical) Lipid_Head->B1Bb_helix Conformational Change (α-helix formation) Lipid_Tail Hydrophobic Core Pore_Formation Pore Formation/ Membrane Disruption Lipid_Tail->Pore_Formation Membrane Perturbation Cell_Lysis Cell Lysis B1Bb_helix->Lipid_Tail Hydrophobic Interaction & Insertion Pore_Formation->Cell_Lysis Loss of Cellular Contents

Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound.

Peptide Synthesis and Purification

This compound can be chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and couple it to the free amine on the resin.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Disulfide Bond Formation: The linear peptide is then subjected to an oxidation reaction (e.g., air oxidation in a basic buffer) to form the intramolecular disulfide bond between the two cysteine residues.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

The following diagram illustrates the general workflow for peptide synthesis and purification.

Peptide_Synthesis_Workflow Start Start: Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Repeat Repeat for all 24 amino acids Wash->Repeat Repeat->Deprotection Next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Repeat->Cleavage Final amino acid Oxidation Disulfide Bond Formation (Oxidation) Cleavage->Oxidation Purification RP-HPLC Purification Oxidation->Purification Characterization Mass Spectrometry (Identity & Purity) Purification->Characterization End Pure this compound Characterization->End

Workflow for the synthesis and purification of this compound.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of this compound in different environments.

Protocol:

  • Sample Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Solvent Conditions: Prepare peptide solutions at a final concentration of 50-100 µM in:

    • Aqueous buffer (to observe the random coil structure).

    • A membrane-mimetic solvent, such as 50% (v/v) trifluoroethanol (TFE) in buffer (to induce the α-helical structure).

  • CD Measurement: Record the CD spectra from 190 to 260 nm at room temperature using a quartz cuvette with a 1 mm path length.

  • Data Analysis: The obtained spectra are expressed as mean residue ellipticity [θ]. The percentage of α-helical content can be estimated from the ellipticity at 222 nm. An α-helix is characterized by two negative bands at approximately 208 and 222 nm and a positive band around 192 nm.

Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms is determined using a broth microdilution method.

Protocol:

  • Microorganism Preparation: Grow the microbial strains (e.g., S. aureus, E. coli, C. albicans) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Peptide Dilution: Prepare a series of twofold dilutions of this compound in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Hemolytic Assay

The hemolytic activity of this compound is assessed by measuring the lysis of red blood cells (RBCs).

Protocol:

  • RBC Preparation: Obtain fresh human or animal red blood cells and wash them several times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well and incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemolysis Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the release of hemoglobin.

  • Data Analysis: A solution of 0.1% Triton X-100 is used as a positive control (100% hemolysis), and PBS is used as a negative control (0% hemolysis). The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 is the peptide concentration that causes 50% hemolysis.

Signaling Pathways

While the primary mechanism of action for this compound is membrane disruption, some antimicrobial peptides have been shown to have immunomodulatory effects by interacting with host cell signaling pathways. For instance, some brevinins can modulate the release of cytokines through pathways involving Toll-like receptors (TLRs). Brevinin-1GHd, a related peptide, has been shown to suppress the release of pro-inflammatory cytokines by inactivating the MAPK signaling pathway in LPS-stimulated macrophages[3]. However, specific studies on the interaction of this compound with cellular signaling pathways are currently lacking.

The diagram below illustrates a potential signaling pathway that could be modulated by brevinin peptides, based on findings from related family members.

Potential_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates Brevinin Brevinin Peptide Brevinin->TLR4 Inhibits (Potential) MAPK_pathway MAPK Pathway (p38, ERK, JNK) Brevinin->MAPK_pathway Inhibits (Potential) TLR4->MAPK_pathway Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Cytokines Induces Expression NFkB_pathway->Cytokines Induces Expression

A potential immunomodulatory signaling pathway for brevinin peptides.

Conclusion

This compound is a potent antimicrobial peptide with a characteristic α-helical structure that is crucial for its membrane-disrupting function. Its broad-spectrum activity makes it a promising candidate for the development of new anti-infective therapies. Further research is warranted to fully elucidate its structure-activity relationship, particularly concerning its hemolytic activity, and to explore its potential immunomodulatory effects. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate this compound and other related antimicrobial peptides.

References

The Role of the C-terminal "Rana box" in Brevinin-1Bb: A Technical Guide on Structure, Function, and Therapeutic Modification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core:

Abstract

Brevinin-1Bb is a potent antimicrobial peptide (AMP) isolated from the skin secretions of the frog Rana berlandieri. A defining feature of this compound and related peptides is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide. Initially considered indispensable for antimicrobial activity, recent evidence challenges this paradigm, revealing a more complex and nuanced role. This technical guide provides an in-depth analysis of the Rana box in this compound, consolidating quantitative data on its functional impact, detailing key experimental protocols for its study, and exploring the therapeutic implications of its modification. We examine evidence suggesting that the Rana box is not a simple determinant of activity but a critical modulator of potency, spectral breadth, and host cell toxicity. Understanding its structure-activity relationship is paramount for drug development professionals aiming to engineer novel peptide-based therapeutics with enhanced efficacy and improved safety profiles.

Introduction to this compound and the Rana Box Motif

Overview of Brevinins as Antimicrobial Peptides

The Brevinin superfamily represents a class of cationic, amphipathic antimicrobial peptides predominantly found in the skin secretions of Ranid frogs.[1][2] These peptides are a crucial component of the frog's innate immune system. Brevinin-1 peptides are typically 24 amino acids in length and are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as some fungi.[1][3] Their mechanism of action is primarily attributed to their ability to interact with and disrupt the integrity of microbial cell membranes.[4][5]

The Structure of this compound

This compound (Sequence: FLPAIAGMAAKFLPKIFCAISKKC) adopts a random coil structure in aqueous solution but transitions into an amphipathic α-helical conformation in a membrane-mimetic environment.[1] This structure is crucial for its function, allowing the hydrophobic face to insert into the lipid bilayer while the cationic face interacts with the negatively charged components of the bacterial membrane.[1] The structure is characterized by an N-terminal α-helical domain and the distinct C-terminal cyclic "Rana box".

start Peptide Design & Synthesis (e.g., Native, Truncated, Substituted) struct Structural Analysis (Circular Dichroism) start->struct antimicrobial Antimicrobial Assays (MIC, MBC) start->antimicrobial hemolytic Hemolytic Assay start->hemolytic cytotox Cytotoxicity Assay (MTT) start->cytotox membrane Membrane Permeabilization (Vesicle Leakage) start->membrane analysis Data Analysis & Structure-Activity Relationship (SAR) struct->analysis antimicrobial->analysis hemolytic->analysis cytotox->analysis membrane->analysis cluster_outcomes Altered Biological Profile start Native Peptide (e.g., this compound) mod Modification of Rana Box (Truncation, Substitution) start->mod efficacy Change in Antimicrobial Efficacy (Potency & Spectrum) mod->efficacy toxicity Change in Host Toxicity (Hemolysis & Cytotoxicity) mod->toxicity sar Inform Structure-Activity Relationship (SAR) efficacy->sar toxicity->sar dev Optimized Therapeutic Candidate (High Efficacy, Low Toxicity) sar->dev

References

Brevinin-1Bb Precursor Protein: A Technical Guide to Post-Translational Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Bb is a member of the brevinin family of antimicrobial peptides (AMPs), first isolated from the skin secretions of the Rio Grande leopard frog, Rana berlandieri (also known as Lithobates berlandieri).[1] Like many other AMPs found in amphibian skin, this compound is synthesized as a larger precursor protein that undergoes a series of post-translational modifications (PTMs) to become a biologically active peptide. These modifications are crucial for its proper folding, stability, and ultimately, its antimicrobial efficacy. This technical guide provides an in-depth overview of the this compound precursor protein and the key post-translational events that lead to the mature, active peptide.

Structure of the this compound Precursor Protein

A typical brevinin-1 precursor is approximately 60-70 amino acids in length. The different domains of the precursor have distinct roles in the processing and maturation of the final peptide.

DomainGeneral Characteristics
Signal Peptide Typically 22-24 amino acids long, hydrophobic in nature. Directs the precursor protein to the endoplasmic reticulum for secretion.
Acidic Propeptide Variable in length, rich in acidic amino acid residues (aspartic and glutamic acid). Thought to play a role in preventing premature activation of the mature peptide and assisting in proper folding.
Mature Peptide The C-terminal region that, after cleavage and modification, becomes the active antimicrobial peptide. The mature sequence of this compound is FLPAIAGMAAKFLPKIFCAISKKC.

Post-Translational Modifications of this compound

The transformation of the this compound precursor into the mature, active peptide involves a series of enzymatic modifications. These modifications are critical for the peptide's biological function.

Signal Peptide Cleavage

The first step in the processing of the this compound precursor is the removal of the N-terminal signal peptide. This cleavage event occurs in the endoplasmic reticulum and is catalyzed by a signal peptidase . The cleavage site is typically located after a small, neutral amino acid.

Propeptide Cleavage

Following the removal of the signal peptide, the resulting propeptide is further processed to release the mature this compound. This cleavage is carried out by prohormone convertases (PCs) , a family of subtilisin-like endoproteinases. In amphibians, PC1 (also known as PC3) and PC2 are known to be involved in the processing of prohormones and neuropeptides.[2] These enzymes recognize and cleave at specific sites, which in many amphibian antimicrobial peptide precursors is a pair of basic amino acids, typically Lysine-Arginine (-KR-).

C-terminal Amidation

A common post-translational modification in many bioactive peptides, including some brevinins, is C-terminal amidation. This process involves the conversion of the C-terminal carboxyl group to an amide group. This modification is catalyzed by a two-step enzymatic reaction involving peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL) . Often, these two enzymatic activities are contained within a single bifunctional enzyme known as peptidylglycine α-amidating monooxygenase (PAM) . For amidation to occur, the mature peptide sequence in the precursor must be followed by a glycine residue, which serves as the amide donor. While it is not definitively documented for this compound, its presence in other brevinins suggests it is a possible modification. C-terminal amidation is known to enhance the biological activity and stability of peptides.

Disulfide Bond Formation

A characteristic feature of many brevinin-1 peptides is the "Rana box," a C-terminal cyclic heptapeptide formed by a disulfide bond between two cysteine residues.[3][4] In the case of this compound, the mature sequence contains two cysteine residues at positions 18 and 24 (FLPAIAGMAAKFLPKIFC AISKKC ), which likely form a disulfide bridge. This cyclization is important for the structural integrity and biological activity of the peptide.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the general signaling pathway for the processing of a brevinin precursor protein and a typical experimental workflow for the identification and characterization of such peptides from frog skin secretions.

brevinin_processing_pathway cluster_Golgi Trans-Golgi Network / Secretory Granules Precursor This compound Precursor Propeptide Pro-Brevinin-1Bb Precursor->Propeptide Mature_Peptide Mature this compound Propeptide->Mature_Peptide Cleavage at -KR- site Amidation C-terminal Amidation (if Gly present) Mature_Peptide->Amidation Disulfide Disulfide Bond Formation ('Rana Box') Mature_Peptide->Disulfide Prohormone_Convertase Prohormone Convertase (e.g., PC1/PC2)

Figure 1. General signaling pathway for this compound precursor processing.

experimental_workflow cluster_Analysis Analysis Secretion Stimulation of Frog Skin Secretion Extraction Crude Peptide Extraction Secretion->Extraction Purification RP-HPLC Purification Extraction->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Analysis Peptide Characterization Fraction_Collection->Analysis MALDI_TOF MALDI-TOF MS (Molecular Weight) Edman Edman Degradation (N-terminal Sequencing) MS_MS Tandem MS (MS/MS) (Sequence and PTMs)

Figure 2. Experimental workflow for this compound identification.

Quantitative Data

Precise quantitative data for the this compound precursor is dependent on the currently unavailable full precursor sequence. However, based on the mature peptide sequence and typical precursor structures, the following estimations can be made:

PeptideSequenceMolecular Weight (Da)
Mature this compound FLPAIAGMAAKFLPKIFCAISKKC~2566
Hypothetical Pro-Brevinin-1Bb Acidic Propeptide + Mature Peptide~5000 - 6000
Hypothetical Prepro-Brevinin-1Bb Signal Peptide + Propeptide + Mature Peptide~7000 - 8000

Experimental Protocols

Peptide Isolation and Purification

Objective: To isolate and purify this compound from Rana berlandieri skin secretions.

Methodology:

  • Stimulation of Secretion: Frogs are handled with care, and skin secretions are obtained by a non-invasive method such as mild electrical stimulation or injection of a secretagogue like norepinephrine.

  • Extraction: The collected secretion is immediately acidified (e.g., with trifluoroacetic acid) to inactivate proteases and then centrifuged to remove cellular debris.

  • Solid-Phase Extraction: The supernatant is passed through a C18 Sep-Pak cartridge to desalt and concentrate the peptides.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fraction is subjected to RP-HPLC on a C18 column using a water/acetonitrile gradient containing a low concentration of trifluoroacetic acid. Fractions are collected based on UV absorbance at 214 nm.

Peptide Characterization

Objective: To determine the molecular weight, amino acid sequence, and post-translational modifications of the purified peptide.

Methodology:

  • MALDI-TOF Mass Spectrometry:

    • An aliquot of each purified fraction is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • The mixture is spotted onto a MALDI target plate and allowed to crystallize.

    • The plate is inserted into the mass spectrometer, and the molecular weights of the peptides in each fraction are determined.

  • Edman Degradation:

    • The purified peptide is subjected to automated Edman degradation to determine its N-terminal amino acid sequence.[5][6][7][8][9]

    • The peptide is immobilized on a solid support and treated with phenyl isothiocyanate (PITC) under basic conditions to label the N-terminal amino acid.

    • The labeled amino acid is then cleaved with trifluoroacetic acid.

    • The resulting phenylthiohydantoin (PTH)-amino acid is identified by chromatography.

    • The cycle is repeated to determine the sequence of subsequent amino acids.

  • Tandem Mass Spectrometry (MS/MS):

    • For sequence confirmation and identification of PTMs, the purified peptide is analyzed by tandem mass spectrometry (e.g., ESI-MS/MS or MALDI-TOF/TOF).

    • The peptide is fragmented in the mass spectrometer, and the masses of the resulting fragment ions are used to deduce the amino acid sequence and identify any mass shifts corresponding to modifications like amidation.

Conclusion

The biosynthesis of this compound involves a coordinated series of post-translational modifications that are essential for its maturation and antimicrobial activity. Understanding these processes is crucial for the potential development of this and other antimicrobial peptides as therapeutic agents. The experimental protocols outlined in this guide provide a framework for the isolation and detailed characterization of this compound and other novel antimicrobial peptides from natural sources. Further research to determine the full precursor sequence of this compound will provide more precise insights into its processing and regulation.

References

The Evolutionary Trajectory of Brevinin-1Bb: A Potent Antimicrobial Peptide from Ranid Frogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. The skin secretions of ranid frogs have long been recognized as a rich reservoir of host-defense peptides, with the Brevinin-1 family being one of the most prominent. This technical guide delves into the evolutionary relationships of a specific member of this family, Brevinin-1Bb, a potent antimicrobial peptide isolated from the foothill yellow-legged frog, Rana boylii. Through a comprehensive analysis of its molecular characteristics, bioactivity, and phylogenetic placement, we aim to provide a detailed resource for researchers engaged in the study of antimicrobial peptides and the development of new therapeutics.

Molecular Profile and Biological Activity of Brevinin-1 Peptides from Rana boylii

The Brevinin-1 family of peptides are cationic, typically comprising 24 amino acids, and are characterized by a C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide domain.[1][2] Several Brevinin-1 peptides have been isolated from the skin secretions of Rana boylii, with Brevinin-1BYa being a primary example. For the purpose of this guide, we will consider Brevinin-1BYa as the representative "this compound."

These peptides exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. However, their therapeutic potential is often tempered by significant hemolytic activity.[3][4][5] The biological activities of Brevinin-1 peptides isolated from Rana boylii are summarized in the tables below.

Table 1: Amino Acid Sequences of Brevinin-1 Peptides from Rana boylii
Peptide NameAmino Acid Sequence
Brevinin-1BYaFLPILASLAAKFGPKLFCLVTKKC
Brevinin-1BYbFLPILASLAAL FGPKLFCLVTKKC
Brevinin-1BYcFLPILASLAT KL GPKL FCI VTKKC

Note: Bolded residues in Brevinin-1BYb and Brevinin-1BYc indicate amino acid substitutions compared to Brevinin-1BYa.

Table 2: Antimicrobial and Hemolytic Activity of Brevinin-1 Peptides from Rana boylii
PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Hemolytic Activity (HC50) (µM)
Brevinin-1BYa Candida albicans3[3][4]4[3][4]
Escherichia coli17[3][4]
Staphylococcus aureus2[3][4]
Methicillin-resistant Staphylococcus aureus (MRSA)2.5[5]
Brevinin-1BYb Candida albicans125
Escherichia coli15
Staphylococcus aureus4
Brevinin-1BYc Candida albicans2718
Escherichia coli>50
Staphylococcus aureus25

Experimental Protocols

The discovery and characterization of Brevinin-1 peptides from ranid frogs involve a multi-step process, from the collection of skin secretions to the determination of their biological activity.

Peptide Extraction and Purification

A standardized workflow for the isolation of Brevinin-1 peptides from frog skin is essential for reproducible results.

experimental_workflow cluster_collection Peptide Collection cluster_purification Purification cluster_analysis Analysis cluster_activity Bioactivity Assays collection Norepinephrine-stimulated skin secretion from Rana boylii sep_pak Partial purification on Sep-Pak C18 cartridges collection->sep_pak Crude Secretion hplc Reversed-Phase HPLC (Vydac C-18 column) sep_pak->hplc Partially Purified Fractions mass_spec Mass Spectrometry (MALDI-TOF) hplc->mass_spec Purified Peptides edman Automated Edman Degradation mass_spec->edman Molecular Mass Determination antimicrobial Antimicrobial Susceptibility Testing (MIC determination) edman->antimicrobial Sequence Confirmation hemolytic Hemolytic Assay antimicrobial->hemolytic

Experimental workflow for the discovery and characterization of Brevinin-1 peptides.

Protocol for Peptide Extraction:

  • Stimulation of Skin Secretion: Anuran skin secretions are typically obtained by mild electrical stimulation or injection of norepinephrine.[6]

  • Collection: The secretions are collected by rinsing the dorsal skin with a suitable buffer.

  • Initial Purification: The collected secretion is acidified, centrifuged to remove debris, and then passed through a Sep-Pak C18 cartridge to isolate the peptides.[6]

Protocol for High-Performance Liquid Chromatography (HPLC) Purification:

  • Column: A Vydac C-18 reverse-phase column is commonly used.[7]

  • Elution: A linear gradient of acetonitrile in 0.1% trifluoroacetic acid is employed to separate the peptide components.

  • Detection: The eluate is monitored at a UV wavelength of 214 nm to detect the peptide bonds.

Structural Characterization

Protocol for Mass Spectrometry:

  • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the molecular mass of the purified peptides with high accuracy.

  • Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix used for peptide analysis.

Protocol for Amino Acid Sequencing:

  • Method: Automated Edman degradation is employed to determine the primary amino acid sequence of the peptide.

Antimicrobial Susceptibility Testing

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) are used.

  • Assay: A serial dilution of the peptide is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Evolutionary Relationship of this compound among Ranid Frogs

The high degree of sequence variation among Brevinin-1 peptides, even between closely related species, makes them valuable molecular markers for phylogenetic studies.[8] The amino acid sequences of these peptides can provide insights into the evolutionary history of the host species.

Phylogenetic Placement of Rana boylii Brevinin-1 Peptides

Phylogenetic analysis of Brevinin-1 peptides from North American ranid frogs reveals distinct clades that correspond to the genera Rana and Lithobates. The Brevinin-1 peptides from Rana boylii cluster together, indicating a close evolutionary relationship, and are distinct from those of other Rana species and the more distantly related Lithobates.

phylogenetic_relationship cluster_lithobates Lithobates cluster_rana Rana cluster_boylii Rana boylii Root L. pipiens L. pipiens R. aurora R. aurora L. sphenocephalus L. sphenocephalus L. pipiens->L. sphenocephalus L. chiricahuensis L. chiricahuensis L. sphenocephalus->L. chiricahuensis R. cascadae R. cascadae R. aurora->R. cascadae Brevinin-1BYa Brevinin-1BYa R. cascadae->Brevinin-1BYa Brevinin-1BYb Brevinin-1BYb Brevinin-1BYa->Brevinin-1BYb Brevinin-1BYc Brevinin-1BYc Brevinin-1BYb->Brevinin-1BYc

Simplified phylogenetic tree of Brevinin-1 peptides from North American ranid frogs.

Evolutionary Diversification

The diversity of Brevinin-1 sequences is thought to be driven by positive Darwinian selection, where an excess of non-synonymous nucleotide substitutions in the peptide-coding region of the gene leads to the rapid evolution of new peptide variants.[8] This rapid diversification is likely a response to the dynamic and ever-changing microbial environment that these frogs inhabit, allowing them to maintain a robust defense against a wide range of potential pathogens. The presence of multiple Brevinin-1 paralogs within a single species, such as in Rana boylii, further supports the idea of gene duplication events followed by diversification as a key evolutionary mechanism.

Implications for Drug Development

The potent and broad-spectrum antimicrobial activity of Brevinin-1BYa makes it an attractive candidate for the development of new anti-infective agents.[5] However, its high hemolytic activity is a significant hurdle for systemic applications. Structure-activity relationship studies, such as those comparing Brevinin-1BYa, -1BYb, and -1BYc, provide valuable insights into the roles of specific amino acid residues in determining both antimicrobial potency and cytotoxicity.[3][4] This knowledge can be leveraged to design synthetic analogs with an improved therapeutic index, characterized by enhanced antimicrobial activity and reduced toxicity to host cells. The "Rana box" and the overall amphipathic helical structure are key features that can be modified to modulate the peptide's interaction with microbial and host cell membranes.

Conclusion

This compound, represented here by Brevinin-1BYa from Rana boylii, exemplifies the vast potential of naturally occurring antimicrobial peptides as templates for novel drug design. Its evolutionary history within the ranid frogs highlights the dynamic interplay between host and pathogen that drives the diversification of these essential defense molecules. A thorough understanding of its structure, function, and evolutionary context, as outlined in this guide, is paramount for the successful translation of this potent natural antibiotic into a clinically viable therapeutic. Continued research into the Brevinin-1 family and other amphibian-derived peptides will undoubtedly pave the way for innovative solutions to the growing crisis of antibiotic resistance.

References

An In-depth Technical Guide to Natural Variants and Isoforms of Brevinin-1 Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Brevinin-1 family of antimicrobial peptides (AMPs), primarily isolated from the skin secretions of ranid frogs, represents a promising class of molecules in the search for novel therapeutic agents. These cationic peptides typically consist of 24 amino acids and are characterized by a C-terminal heptapeptide ring, known as the "Rana box," formed by a disulfide bond.[1][2] Brevinin-1 peptides exhibit a broad spectrum of biological activities, including potent antimicrobial effects against a wide range of Gram-positive and Gram-negative bacteria, as well as antifungal, anticancer, and immunomodulatory properties.[2][3][4] However, their therapeutic potential is often hampered by significant hemolytic activity.[4][5] This guide provides a comprehensive overview of the natural variants and isoforms of Brevinin-1 peptides, their biological activities, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Data Presentation: Natural Variants and Isoforms of Brevinin-1

The following tables summarize the amino acid sequences and biological activities of various naturally occurring Brevinin-1 peptides and their synthetic analogues. This data is essential for understanding the structure-activity relationships within this peptide family and for guiding the rational design of new therapeutic candidates with improved efficacy and reduced toxicity.

Table 1: Amino Acid Sequences of Selected Brevinin-1 Peptides

Peptide NameAmino Acid SequenceSource Organism
Brevinin-1FLPVLAGIAAKVVPALFCKITKKCRana brevipoda porsa
Brevinin-1EFLPLLAGLAANFLPKIFCKITRKCRana esculenta
Brevinin-1GHaGIMDTLKNLAKGVAGNIACKSINKCHylarana guentheri
Brevinin-1GHdFLGALFKVASKLVPAAICSISKKCHylarana guentheri, Hoplobatrachus rugulosus
Brevinin-1OSFFPVLAGVAAKVLKKIFCTISKKCOdorrana schmackeri
Brevinin-1plFFPIVAGVAAKVLKKIFCTISKKCRana pipiens
Brevinin-1SaGFLSFLKGIAAKVAPLICSVTKKCRana sphenocephala
Brevinin-1SbGFLSFLKGIAAKVAPLICSITKKCRana sphenocephala
Brevinin-1ScGFLGFLKGIAAKVAPLICSITKKCRana sphenocephala
Brevinin-1BWFLPLLAGLAASFLPTIFCKISRKCPelophylax nigromaculatus
Brevinin-1E8.13FLPILAGLAANFLPKIFCKITRKCSylvirana guentheri
Brevinin-2RKLKNFAKGVAQSLLNKASCKLSGQCRana ridibunda

Table 2: Antimicrobial and Hemolytic Activities of Selected Brevinin-1 Peptides

Peptide NameTarget OrganismMIC (µM)HC50 (µM)Therapeutic Index (HC50/MIC)
Brevinin-1SaEscherichia coli55--
Brevinin-1SbEscherichia coli17--
Brevinin-1ScEscherichia coli14--
Brevinin-1OSStaphylococcus aureus420.35.08
Candida albicans820.32.54
Brevinin-1plS. aureus237.6418.82
E. coli437.649.41
des-Ala16-[Lys4]brevinin-1plE. coli2>128>64
Brevinin-1GHaS. aureus4~16~4
E. coli8~16~2
C. albicans2~16~8
Brevinin-1BWEnterococcus faecalis3.12535.811.46
S. aureus6.2535.85.73
Brevinin-1E8.13S. aureus-Low-
A549 (lung cancer)IC50: 7.5-14.8Low-
Brevinin-2RS. aureus->200High
Jurkat (leukemia)IC50: 1-10 µg/ml>200 µg/mlHigh

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells. The Therapeutic Index is a measure of the peptide's selectivity for microbial cells over host cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Brevinin-1 peptides.

Peptide Isolation and Purification

Objective: To isolate and purify Brevinin-1 peptides from frog skin secretions.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Skin Secretion Collection: Frog skin secretions are obtained by gentle electrical stimulation or norepinephrine injection. The secretions are then washed from the skin with deionized water, snap-frozen in liquid nitrogen, and lyophilized.

  • Extraction: The lyophilized skin secretion is dissolved in an appropriate extraction buffer (e.g., 0.1% trifluoroacetic acid (TFA) in water).

  • RP-HPLC Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from Mobile Phase A to Mobile Phase B is applied to elute the peptides based on their hydrophobicity.

    • Detection: Elution of peptides is monitored by UV absorbance at 214 nm.

    • Fraction Collection: Fractions are collected at regular intervals.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. Fractions containing the purified peptide are pooled and lyophilized.

Peptide Identification and Sequencing

Objective: To determine the amino acid sequence of the purified Brevinin-1 peptides.

Methodology: Mass Spectrometry (MALDI-TOF and LC-MS/MS)

A. MALDI-TOF Mass Spectrometry for Peptide Mass Fingerprinting:

  • Sample Preparation:

    • The purified peptide is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

    • The mixture is allowed to air-dry, forming a co-crystalline sample-matrix complex.

  • Mass Analysis:

    • The target plate is inserted into the MALDI-TOF mass spectrometer.

    • A laser is fired at the sample spot, causing desorption and ionization of the peptide.

    • The mass-to-charge ratio (m/z) of the peptide is determined by its time of flight to the detector.

  • Database Searching: The measured peptide mass is compared against a database of known protein masses for identification.

B. LC-MS/MS for de novo Sequencing:

  • Sample Preparation: The purified peptide is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments.

  • LC Separation: The peptide fragments are separated by nano-scale reverse-phase HPLC.

  • Tandem Mass Spectrometry (MS/MS):

    • As peptides elute from the HPLC column, they are ionized by electrospray ionization (ESI) and enter the mass spectrometer.

    • In the first stage (MS1), the m/z of the intact peptide fragments is measured.

    • Selected peptide ions are then fragmented in a collision cell.

    • In the second stage (MS2), the m/z of the resulting fragment ions is measured.

  • Sequence Determination: The fragmentation pattern is analyzed to determine the amino acid sequence of the peptide.

Antimicrobial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of Brevinin-1 peptides against various microorganisms.

Methodology: Broth Microdilution Assay

  • Preparation of Peptide Solutions: The lyophilized peptide is dissolved in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to create a stock solution. Serial twofold dilutions are then prepared in a 96-well polypropylene microtiter plate.

  • Preparation of Bacterial Inoculum: A single colony of the test microorganism is inoculated into Mueller-Hinton Broth (MHB) and incubated until it reaches the mid-logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The bacterial suspension is added to the wells of the microtiter plate containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in no visible growth of the microorganism.

Hemolytic Activity Assay

Objective: To assess the cytotoxicity of Brevinin-1 peptides against red blood cells.

Methodology: Hemolysis Assay

  • Preparation of Erythrocyte Suspension: Fresh red blood cells (e.g., human or horse) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 1-2% (v/v).

  • Incubation: The erythrocyte suspension is mixed with various concentrations of the peptide in a 96-well plate. A negative control (PBS) and a positive control (e.g., 0.1% Triton X-100 for 100% hemolysis) are included. The plate is incubated at 37°C for 1-2 hours.

  • Measurement of Hemolysis: The plate is centrifuged, and the absorbance of the supernatant is measured at 450 nm or 550 nm to quantify the release of hemoglobin.

  • Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Signaling Pathways and Mechanisms of Action

Brevinin-1 peptides exert their biological effects through various mechanisms, primarily involving membrane disruption and modulation of intracellular signaling pathways.

Membrane Disruption

The primary mechanism of antimicrobial and anticancer activity of many Brevinin-1 peptides is the disruption of the cell membrane.[5] Due to their cationic nature, these peptides are electrostatically attracted to the negatively charged components of microbial and cancer cell membranes, such as lipopolysaccharides (LPS) and phosphatidylserine.[3][6] Upon binding, they adopt an amphipathic α-helical structure that inserts into the lipid bilayer, leading to the formation of pores or channels.[3] This disrupts the membrane integrity, causing leakage of intracellular contents and ultimately cell death.

Membrane_Disruption cluster_extracellular Extracellular Space cluster_membrane Bacterial/Cancer Cell Membrane cluster_intracellular Intracellular Space Brevinin-1 Brevinin-1 Membrane Anionic Lipids Phospholipid Bilayer Brevinin-1->Membrane:head Electrostatic Interaction Pore_Formation Pore_Formation Membrane:body_top->Pore_Formation Insertion & Pore Formation Cellular_Contents Cellular_Contents Cell_Death Cell_Death Cellular_Contents->Cell_Death leads to Pore_Formation->Cellular_Contents Leakage

Fig. 1: Mechanism of membrane disruption by Brevinin-1 peptides.
Immunomodulatory Effects and Intracellular Signaling

Beyond direct membrane lysis, some Brevinin-1 peptides can modulate host immune responses and trigger specific intracellular signaling cascades. For instance, Brevinin-1GHd has been shown to bind to LPS, neutralizing its endotoxic effects and inhibiting the LPS-induced inflammatory response in macrophages.[7][8] This is achieved through the downregulation of the MAPK signaling pathway.

MAPK_Signaling cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Activates Brevinin-1GHd Brevinin-1GHd Brevinin-1GHd->LPS Binds & Neutralizes Brevinin-1GHd->TLR4 Inhibits Activation JNK JNK TLR4->JNK Phosphorylates ERK ERK TLR4->ERK Phosphorylates p38 p38 TLR4->p38 Phosphorylates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) JNK->Inflammatory_Cytokines Upregulates ERK->Inflammatory_Cytokines Upregulates p38->Inflammatory_Cytokines Upregulates

Fig. 2: Inhibition of LPS-induced MAPK signaling by Brevinin-1GHd.
Induction of Apoptosis

Certain Brevinin-1 peptides can induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated by the activation of a cascade of enzymes called caspases. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis can be triggered. A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Brevinin-1 Brevinin-1 Caspase-8 Caspase-8 Brevinin-1->Caspase-8 Activates Mitochondrion Mitochondrion Brevinin-1->Mitochondrion Disrupts Caspase-3 Executioner Caspase-3 Caspase-8->Caspase-3 Activates MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Caspase-9 Caspase-9 Caspase-9->Caspase-3 Activates MMP_Loss->Caspase-9 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Fig. 3: Caspase-dependent apoptosis induced by Brevinin-1 peptides.

Conclusion

The Brevinin-1 family of antimicrobial peptides offers a rich source of potential therapeutic leads. Their broad-spectrum antimicrobial and anticancer activities, coupled with their immunomodulatory effects, make them attractive candidates for further development. However, the inherent hemolytic activity of many natural variants remains a significant challenge. By understanding the structure-activity relationships, detailed mechanisms of action, and utilizing the experimental protocols outlined in this guide, researchers can rationally design and screen for novel Brevinin-1 analogues with enhanced therapeutic indices. The continued exploration of this fascinating class of peptides holds great promise for addressing the growing threat of antibiotic resistance and for the development of new cancer therapies.

References

In-Depth Technical Guide: Initial Screening of the Brevinin-1Bb Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies for conducting an initial screening of the antimicrobial spectrum of the peptide Brevinin-1Bb. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents. This compound belongs to the Brevinin-1 family of antimicrobial peptides (AMPs), which are known for their broad-spectrum activity against a wide range of pathogens.[1][2][3]

Introduction to this compound

This compound is a cationic antimicrobial peptide, with the primary amino acid sequence FLPAIAGMAAKFLPKIFCAISKKC.[1] Like other members of the Brevinin-1 family, it is characterized by a C-terminal "Rana-box" domain, which forms a disulfide bridge and is crucial for its antimicrobial activity.[2][3] These peptides are known to act by disrupting the cell membranes of microorganisms.[1] The initial screening of its antimicrobial spectrum is a critical first step in assessing its potential as a therapeutic agent.

Data Presentation: Antimicrobial Spectrum of Brevinin-1 Peptides

The antimicrobial activity of a peptide is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table provides an example of how to present the antimicrobial spectrum data for Brevinin peptides, which would be the goal of the initial screening for this compound. The values are presented in μg/mL.

Microorganism Strain Gram Type Brevinin-1BW MIC (μg/mL) [4]Brevinin-1GHa MIC (μM) [2]Brevinin-1OS MIC (μM) [3]
Staphylococcus aureusATCC 25923Gram-positive6.2524
Staphylococcus aureus (MRSA)ATCC 29213Gram-positive6.2544
Enterococcus faecalisATCC 29212Gram-positive3.12588
Staphylococcus saprophyticusATCC BAA750Gram-positive6.25--
Escherichia coliATCC 25922Gram-negative≥100464
Pseudomonas aeruginosaATCC 27853Gram-negative≥1008128
Klebsiella pneumoniae-Gram-negative-16-
Candida albicansATCC 10231Fungus-28

Experimental Protocols

The following are detailed methodologies for key experiments in the initial screening of an antimicrobial peptide's spectrum.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] A broth microdilution method is commonly used for this purpose.[6][7]

Materials:

  • This compound peptide, lyophilized

  • Sterile deionized water

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial and fungal strains for testing

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer (ELISA plate reader)

  • Incubator with shaking capabilities

Procedure:

  • Peptide Preparation: Dissolve the lyophilized this compound peptide in sterile deionized water to create a stock solution. Further dilute this stock solution in 0.01% acetic acid with 0.2% BSA to create a working stock at 10 times the highest desired final concentration.[8]

  • Serial Dilutions: Prepare serial two-fold dilutions of the peptide working stock in 0.01% acetic acid with 0.2% BSA in a separate plate or tubes.[8]

  • Inoculum Preparation: Culture the microbial strains overnight on appropriate agar plates. Inoculate a single colony into MHB and grow to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension with fresh MHB to achieve a final concentration of approximately 2–5 × 10^5 colony-forming units (CFU)/mL in the assay wells.[6]

  • Plate Setup:

    • Add 100 μL of the prepared microbial suspension to each well of a 96-well plate.

    • Add 11 μL of the 10x serially diluted peptide solutions to the corresponding wells.[8]

    • Include a positive control for growth (microbial suspension without peptide) and a negative control for contamination (broth only).

  • Incubation: Incubate the plates at 37°C for 16–24 hours with shaking at 180 rpm.[6]

  • MIC Determination: After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest peptide concentration that completely inhibits visible growth.[6]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take 10-100 μL aliquots from the wells of the MIC plate that show no visible growth.[7]

  • Spread these aliquots onto fresh agar plates.

  • Incubate the agar plates at 37°C for 18–24 hours.

  • The MBC is the lowest concentration of the peptide that results in no colony formation on the agar plate.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC of this compound.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay peptide_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of Peptide peptide_prep->serial_dilution plate_setup Set up 96-Well Plate: 100uL Inoculum + 11uL Peptide serial_dilution->plate_setup inoculum_prep Prepare Microbial Inoculum (2-5x10^5 CFU/mL) inoculum_prep->plate_setup incubation Incubate at 37°C for 16-24 hours plate_setup->incubation read_mic Determine MIC (Lowest concentration with no growth) incubation->read_mic plating Plate Aliquots from Clear Wells onto Agar Plates read_mic->plating end_mic MIC Result read_mic->end_mic mbc_incubation Incubate Agar Plates at 37°C for 18-24 hours plating->mbc_incubation read_mbc Determine MBC (Lowest concentration with no colonies) mbc_incubation->read_mbc end_mbc MBC Result read_mbc->end_mbc start Start start->peptide_prep start->inoculum_prep

Caption: Workflow for MIC and MBC determination.

General Mechanism of Action

The diagram below illustrates the proposed mechanism of action for membrane-disrupting antimicrobial peptides like this compound.

Mechanism_of_Action cluster_peptide This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_effect Cellular Effect peptide Cationic Peptide (+ charge) membrane Anionic Membrane (- charge) peptide->membrane Electrostatic Attraction pore Pore Formation membrane->pore Insertion & Aggregation disruption Membrane Disruption pore->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: Mechanism of membrane disruption by this compound.

Conclusion

The initial screening of this compound's antimicrobial spectrum is a foundational step in its evaluation as a potential therapeutic. The standardized protocols for MIC and MBC determination provide robust and reproducible data. This allows for a quantitative comparison of its potency against a diverse panel of clinically relevant microorganisms. The broad-spectrum activity observed in other Brevinin-1 family peptides suggests that this compound is a promising candidate for further investigation. Future studies should focus on elucidating its in vivo efficacy, toxicity profile, and mechanism of action in greater detail.

References

In Silico Prediction of Brevinin-1Bb Structure and Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial peptides (AMPs) are a promising class of therapeutics in an era of mounting antibiotic resistance. The Brevinin superfamily, isolated from amphibian skin, demonstrates potent, broad-spectrum antimicrobial activity. This guide provides a comprehensive technical overview of the in silico methodologies used to predict the three-dimensional structure and biological activity of a specific member of this family, Brevinin-1Bb. By leveraging computational tools, researchers can accelerate the rational design and optimization of AMPs, reducing the time and cost associated with traditional discovery pipelines. This document details the workflows for homology modeling and molecular dynamics, summarizes key physicochemical and activity data, and provides detailed experimental protocols for both computational prediction and subsequent in vitro validation.

This compound: Physicochemical and Biological Profile

This compound is a 24-amino-acid cationic peptide, originally isolated from the frog Rana berlandieri. Like other members of the Brevinin-1 family, it features a C-terminal disulfide-bridged cyclic heptapeptide domain, often referred to as the "Rana box," which is crucial for its biological function. The presence of cationic residues facilitates its interaction with negatively charged bacterial membranes.

Data Presentation

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical inputs for many in silico prediction algorithms.

PropertyValueMethod/Tool
Amino Acid Sequence FLPAIAGMAAKFLPKIFCAISKKC
Molecular Weight 2691.4 DaSequence Analysis
Net Charge (at pH 7.4) +5Sequence Analysis
Theoretical pI 10.15Sequence Analysis
Hydrophobicity (H) 0.582Heliquest
Hydrophobic Moment (µH) 0.598Heliquest

The experimentally determined antimicrobial activity of this compound serves as a benchmark for evaluating the accuracy of in silico predictions.

OrganismStrainMIC (µM)
Staphylococcus aureus(Not Specified)1
Escherichia coli(Not Specified)3
Candida albicans(Not Specified)10
(Data sourced from Novkovic et al., 2012)

In Silico Workflow for Structure and Activity Prediction

The computational prediction of a peptide's structure and function follows a multi-step process. This workflow begins with the primary amino acid sequence and progresses through structure modeling, simulation, and activity prediction, with each step informing the next.

G cluster_0 Phase 1: Input & Pre-analysis cluster_1 Phase 2: Structure Prediction cluster_2 Phase 3: Activity & Mechanism Prediction cluster_3 Phase 4: Output & Validation seq This compound Sequence (FLPAIAGMAAKFLPKIFCAISKKC) physchem Physicochemical Analysis (Charge, Hydrophobicity, etc.) seq->physchem homology Homology Modeling seq->homology Primary Method abinitio Ab Initio Modeling seq->abinitio Alternative sec_struct Secondary Structure Prediction (α-helix) seq->sec_struct physchem->homology qsar QSAR / Machine Learning (Activity Prediction) physchem->qsar model_eval Model Validation (QMEAN, Ramachandran) homology->model_eval abinitio->model_eval sec_struct->homology structure Predicted 3D Structure model_eval->structure md Molecular Dynamics (MD) Simulation with Membrane activity Predicted MIC / Activity md->activity qsar->activity docking Molecular Docking (Peptide-Membrane) docking->activity structure->md structure->docking validation Experimental Validation (MIC Assay) activity->validation

Caption: Overall workflow for in silico prediction of peptide structure and activity.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key computational and experimental procedures cited in this guide.

Protocol: Homology Modeling of this compound using SWISS-MODEL

Homology modeling constructs a 3D model of a target protein based on its sequence alignment with one or more related proteins of known structure (templates).

G start Input this compound Amino Acid Sequence template_search 1. Template Search (BLAST/HHblits vs SMTL) start->template_search template_select 2. Template Selection (Based on Identity, GMQE, QSQE) template_search->template_select align 3. Target-Template Alignment template_select->align model_build 4. Model Building (ProMod3 Engine) align->model_build model_eval 5. Model Quality Evaluation (QMEAN, Ramachandran Plot) model_build->model_eval output Final 3D Model (PDB Format) model_eval->output

Caption: Step-by-step workflow for homology modeling.

Objective: To generate a three-dimensional structural model of this compound.

Platform: SWISS-MODEL (--INVALID-LINK--)

Methodology:

  • Project Initiation:

    • Navigate to the SWISS-MODEL homepage and click "Start Modelling".

    • Paste the primary amino acid sequence of this compound (FLPAIAGMAAKFLPKIFCAISKKC) into the input box.

  • Template Search:

    • Click "Search for Templates".

    • SWISS-MODEL will search its template library (SMTL) using BLAST and HHblits to find experimentally determined structures of homologous proteins.

  • Template Selection:

    • Examine the list of potential templates.

    • Prioritize templates with the highest sequence identity, best Global Model Quality Estimate (GMQE), and Quaternary Structure Quality Estimate (QSQE). The GMQE score (0-1) indicates the expected quality of the model based on the alignment and template quality. A higher score is better.

  • Model Building:

    • Select the most suitable template(s).

    • Click "Build Model". SWISS-MODEL uses the ProMod3 engine to construct the 3D model by copying the coordinates of the aligned template regions and modeling the loops and side chains.

  • Model Evaluation:

    • Once the model is generated, assess its quality using the provided metrics.

    • QMEAN Score: An estimate of the overall model quality. Scores closer to 0.0 are better.

    • Ramachandran Plot: Check for residues in disallowed regions, which may indicate poor geometry. Over 90% of residues should be in the most favored regions.

    • Local Quality Plot: This plot colors the model by per-residue quality, helping to identify potentially unreliable regions.

  • Output:

    • Download the final model in PDB (Protein Data Bank) format for further analysis, such as molecular dynamics simulations.

Protocol: Molecular Dynamics (MD) Simulation of this compound

MD simulations provide insight into the dynamic behavior of a peptide and its interaction with its environment, such as a bacterial membrane, at an atomistic level.

Objective: To simulate the interaction of the predicted this compound structure with a model bacterial membrane to understand its mechanism of action.

Platform: GROMACS (--INVALID-LINK--)

Methodology:

  • System Preparation:

    • Peptide Structure: Use the 3D model of this compound obtained from homology modeling.

    • Membrane Model: Construct a model lipid bilayer representative of a bacterial membrane (e.g., a mixture of POPG and POPE lipids) using a tool like CHARMM-GUI.

    • System Assembly: Place the this compound peptide near the surface of the lipid bilayer in a simulation box.

  • Solvation and Ionization:

    • Solvate the system by adding water molecules (e.g., using the SPC water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes or unfavorable geometries in the initial system setup. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Conduct a two-phase equilibration process to stabilize the system's temperature and pressure.

    • NVT Equilibration: Run a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the peptide and membrane.

    • NPT Equilibration: Run a longer simulation (e.g., 10 ns) at constant Number of particles, Pressure, and Temperature to ensure the system reaches the correct density.

  • Production MD:

    • Run the main production simulation for an extended period (e.g., 100-500 ns). All covalent bonds involving hydrogen can be constrained using an algorithm like LINCS to allow for a 2 fs time step. Long-range electrostatic interactions are typically handled with the Particle Mesh Ewald (PME) method.

  • Trajectory Analysis:

    • Analyze the simulation trajectory using GROMACS tools and VMD.

    • Peptide Conformation: Monitor secondary structure changes (e.g., using DSSP).

    • Peptide-Membrane Interaction: Calculate the distance between the peptide and the membrane, the number of hydrogen bonds, and interaction energies.

    • Membrane Disruption: Analyze membrane properties like thickness, lipid order, and the formation of water pores to observe how the peptide affects membrane integrity.

Protocol: In Vitro Validation via Broth Microdilution Assay

This experimental protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide, providing a quantitative measure of its antimicrobial activity for comparison with predicted values.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Synthesized this compound peptide

  • 96-well polypropylene microtiter plates

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile diluents (e.g., 0.01% acetic acid, 0.2% BSA)

  • Spectrophotometer or microplate reader

Methodology:

  • Peptide Preparation:

    • Prepare a stock solution of this compound.

    • Perform a two-fold serial dilution of the peptide in a 96-well plate to create a range of concentrations.

  • Inoculum Preparation:

    • Grow the microbial strain overnight in MHB at 37°C.

    • Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well of the microtiter plate.

  • Incubation:

    • Add the prepared microbial inoculum to the wells containing the serially diluted peptide.

    • Include a positive control (microbes in broth without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest peptide concentration in which no visible growth (turbidity) is observed.

    • Alternatively, growth can be quantified by measuring the optical density at 600 nm (OD600) with a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥50% or ≥90% compared to the control.

Predicted Mechanism of Action

In silico simulations, supported by experimental evidence, suggest that this compound and similar cationic AMPs act primarily by disrupting the integrity of microbial cell membranes.

G cluster_membrane Bacterial Membrane (Anionic) membrane Phospholipid Bilayer peptide This compound (Cationic, Amphipathic) attraction 1. Electrostatic Attraction peptide->attraction Initial Contact insertion 2. Hydrophobic Insertion attraction->insertion disruption 3. Membrane Disruption insertion->disruption lysis Cell Lysis disruption->lysis Pore Formation / Carpet Mechanism

Caption: Proposed mechanism of this compound action on bacterial membranes.
  • Electrostatic Attraction: The positively charged (cationic) this compound is electrostatically attracted to the negatively charged (anionic) components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).

  • Hydrophobic Insertion: Upon binding, the amphipathic nature of the peptide, which forms an α-helical structure in the membrane environment, drives the insertion of its hydrophobic face into the lipid bilayer core.

  • Membrane Disruption: This insertion perturbs the membrane structure, leading to increased permeability. This can occur through several proposed models, such as the formation of toroidal pores or a "carpet" mechanism where the peptide disrupts the membrane in a detergent-like manner.

  • Cell Lysis: The loss of membrane integrity leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.

Conclusion

The in silico prediction of this compound's structure and activity represents a powerful, resource-efficient approach to antimicrobial peptide research. By integrating homology modeling, molecular dynamics simulations, and QSAR-based methods, researchers can gain significant insights into the peptide's mechanism of action and structure-activity relationships before embarking on costly and time-consuming experimental work. The protocols and workflows detailed in this guide provide a framework for applying these computational techniques to not only this compound but also to the broader discovery and rational design of novel AMPs to combat infectious diseases. The synergy between computational prediction and experimental validation is critical for accelera

Methodological & Application

Solid-Phase Synthesis of Brevinin-1Bb: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Bb is a 24-amino acid cationic antimicrobial peptide, with the sequence FLPAIAGMAAKFLPKIFCAISKKC, originally isolated from the skin secretions of frogs.[1] Like other members of the brevinin family, it exhibits broad-spectrum activity against various microorganisms.[1] The mechanism of action is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[2] This property makes this compound and its analogues promising candidates for the development of new anti-infective agents. This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise construction of a peptide chain that is covalently attached to an insoluble resin support. The process involves repeated cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. The use of excess reagents drives the reactions to completion, and purification is simplified by washing the resin-bound peptide after each step. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously.[3][4]

Materials and Reagents

Resins, Amino Acids, and Reagents
ComponentDescriptionRecommended Supplier
Resin Rink Amide MBHA ResinAAPPTec, Merck
Amino Acids Fmoc-protected amino acids with acid-labile side-chain protecting groupsGyros Protein Technologies, Merck
Fmoc-Ala-OH
Fmoc-Cys(Trt)-OH
Fmoc-Gly-OH
Fmoc-Ile-OH
Fmoc-Lys(Boc)-OH
Fmoc-Leu-OH
Fmoc-Met-OH
Fmoc-Phe-OH
Fmoc-Pro-OH
Fmoc-Ser(tBu)-OH
Fmoc-Val-OH
Coupling Reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Gyros Protein Technologies, Merck
Base DIPEA (N,N-Diisopropylethylamine)Merck, Thermo Fisher Scientific
Deprotection Reagent PiperidineMerck, Thermo Fisher Scientific
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane)Merck, Thermo Fisher Scientific
Cleavage Reagents TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Phenol, WaterMerck, Thermo Fisher Scientific
Purification Acetonitrile (HPLC grade), Water (HPLC grade), TFA (HPLC grade)Merck, Thermo Fisher Scientific

Experimental Protocols

Protocol 1: Resin Swelling and Preparation
  • Place the Rink Amide resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.

  • Add DMF (approximately 10 mL per gram of resin) to the vessel.

  • Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

The synthesis of this compound (FLPAIAGMAAKFLPKIFCAISKKC) proceeds from the C-terminus to the N-terminus. The following cycle is repeated for each amino acid coupling.

Step 1: Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Amino Acid Coupling

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.[5] A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.

Repeat this deprotection and coupling cycle for each amino acid in the this compound sequence.

Protocol 3: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail: 92.5% TFA, 2.5% Water, 2.5% Phenol, 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

  • Combine all filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification
  • Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[6][7]

  • Elute the peptide using a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile) in Buffer A. A typical gradient might be 5-65% Buffer B over 60 minutes.

  • Monitor the elution profile at 214 nm and 280 nm.[8]

  • Collect the fractions containing the desired peptide.

  • Confirm the identity of the purified peptide by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Data Presentation

Table 1: Amino Acid Sequence and Protecting Groups for this compound Synthesis
PositionAmino AcidFmoc-Amino Acid Derivative
24CysFmoc-Cys(Trt)-OH
23LysFmoc-Lys(Boc)-OH
22LysFmoc-Lys(Boc)-OH
21SerFmoc-Ser(tBu)-OH
20IleFmoc-Ile-OH
19AlaFmoc-Ala-OH
18CysFmoc-Cys(Trt)-OH
17PheFmoc-Phe-OH
16IleFmoc-Ile-OH
15LysFmoc-Lys(Boc)-OH
14ProFmoc-Pro-OH
13LeuFmoc-Leu-OH
12PheFmoc-Phe-OH
11LysFmoc-Lys(Boc)-OH
10AlaFmoc-Ala-OH
9AlaFmoc-Ala-OH
8MetFmoc-Met-OH
7GlyFmoc-Gly-OH
6AlaFmoc-Ala-OH
5IleFmoc-Ile-OH
4AlaFmoc-Ala-OH
3ProFmoc-Pro-OH
2LeuFmoc-Leu-OH
1PheFmoc-Phe-OH
Table 2: Theoretical Yield Calculation Based on Step-wise Efficiency

The overall yield of a solid-phase peptide synthesis is highly dependent on the efficiency of each deprotection and coupling step.

Step-wise Efficiency (%)Number of Cycles (Deprotection + Coupling) for 24-merTheoretical Overall Yield (%)
97.04723.3
98.04738.6
99.04762.3
99.54778.9

Visualizations

SPPS_Workflow cluster_0 Synthesis Cycle Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Coupling Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Coupling->Wash2 Cycle Repeat for all 24 Amino Acids Wash2->Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Cycle->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize Final_Peptide Pure this compound Peptide Lyophilize->Final_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Brevinin_MoA Brevinin This compound Peptide (Cationic, Amphipathic) Interaction Electrostatic Interaction Brevinin->Interaction Bacterial_Membrane Bacterial Cell Membrane (Anionic Phospholipids) Bacterial_Membrane->Interaction Insertion Hydrophobic Insertion & Pore Formation Interaction->Insertion Initial Binding Disruption Membrane Disruption & Permeabilization Insertion->Disruption Aggregation & Structural Change Cell_Death Ion Leakage, Loss of Membrane Potential, Cell Death Disruption->Cell_Death

Caption: Conceptual mechanism of action of this compound on bacterial membranes.

References

Application Note: Recombinant Expression and Purification of Brevinin-1Bb in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield recombinant expression and purification of the antimicrobial peptide Brevinin-1Bb in Escherichia coli. This compound, a 24-amino acid peptide (FLPAIAGMAAKFLPKIFCAISKKC) isolated from the skin of the frog Rana berlandieri, exhibits potent activity against a range of microbes.[1] Due to the inherent toxicity of antimicrobial peptides to the host, a fusion protein strategy is employed. This protocol utilizes the pET-32a(+) expression vector, which fuses this compound to a Thioredoxin (Trx) tag to enhance solubility and a hexahistidine (His6) tag for affinity purification.[1][2][3] Following expression, the fusion protein is purified using Immobilized Metal Affinity Chromatography (IMAC), and the this compound peptide is subsequently liberated by enzymatic cleavage with enterokinase. A final purification step using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) yields a highly pure peptide suitable for downstream applications such as antimicrobial susceptibility testing and mechanism of action studies.

Introduction

The Brevinin superfamily of antimicrobial peptides (AMPs), isolated from the skin secretions of ranid frogs, are characterized by their broad-spectrum antimicrobial activity.[1][4] Brevinin-1 peptides typically consist of 24 amino acid residues and feature a C-terminal "Ranabox" (Cys-(Xaa)4-Lys-Cys), which forms a disulfide bridge crucial for their biological function.[4] The production of large quantities of these peptides is essential for research and therapeutic development. While chemical synthesis is an option, recombinant expression in hosts like E. coli offers a cost-effective and scalable alternative.[1][3]

The primary challenge in expressing AMPs in bacteria is their lethal effect on the host. To circumvent this, this compound is expressed as a fusion protein. The Thioredoxin (Trx) fusion partner is a ~12 kDa protein that acts as a chaperone, often increasing the solubility and stability of the target peptide.[2][3] The pET-32a(+) vector is an ideal choice as it provides an N-terminal Trx•Tag™ and a His•Tag®, followed by an enterokinase cleavage site just upstream of the cloning site.[1][5][6] This allows for a robust, multi-step purification strategy to obtain the active, untagged this compound peptide.

Experimental Workflow and Methodologies

The overall process involves gene synthesis and cloning, expression of the fusion protein, and a multi-step purification protocol.

Recombinant_Brevinin_1Bb_Production cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification Gene This compound Gene Synthesis (Codon Optimized for E. coli) Ligation Digestion & Ligation Gene->Ligation Vector pET-32a(+) Vector Vector->Ligation Transformation_Cloning Transformation (E. coli TOP10) Ligation->Transformation_Cloning Plasmid_Prep Plasmid Purification & Sequence Verification Transformation_Cloning->Plasmid_Prep Transformation_Expression Transformation (E. coli BL21(DE3)) Plasmid_Prep->Transformation_Expression Culture Cell Culture (LB Medium) Transformation_Expression->Culture Induction Induction with IPTG (OD600 ~0.6) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis IMAC Step 1: Ni-NTA Affinity Chromatography Lysis->IMAC Cleavage Enterokinase Cleavage IMAC->Cleavage RP_HPLC Step 2: Reversed-Phase HPLC Cleavage->RP_HPLC Final_Product Purified this compound RP_HPLC->Final_Product

Caption: Overall workflow for recombinant this compound production.

Gene Synthesis and Cloning Protocol
  • Gene Design and Synthesis:

    • The amino acid sequence of this compound (FLPAIAGMAAKFLPKIFCAISKKC) is reverse-translated into a DNA sequence.

    • Critical Step: Optimize the codon usage of the synthetic gene for high-level expression in E. coli.

    • Incorporate restriction sites at the 5' and 3' ends for cloning into the pET-32a(+) vector (e.g., BamHI and SalI). Ensure the gene is in-frame with the N-terminal fusion tags.

    • Synthesize the designed gene commercially.

  • Vector and Insert Preparation:

    • Digest the pET-32a(+) plasmid and the synthesized this compound gene fragment with the selected restriction enzymes (e.g., BamHI and SalI) at 37°C for 1-2 hours.[5]

    • Purify the digested vector backbone and the gene insert using a gel extraction kit.[5]

  • Ligation and Transformation:

    • Ligate the purified this compound gene insert into the digested pET-32a(+) vector using T4 DNA ligase. A molar ratio of 3:1 (insert:vector) is recommended.[5]

    • Transform the ligation mixture into a competent cloning strain of E. coli, such as TOP10.

    • Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.

  • Screening and Plasmid Purification:

    • Screen colonies for the correct insert via colony PCR or restriction digestion of miniprep plasmid DNA.

    • Sequence verify the final construct to ensure the this compound gene is correctly inserted and in-frame.

    • Purify the sequence-verified recombinant plasmid (pET32a-Brevinin-1Bb) for subsequent transformation.

Fusion Protein Expression Protocol
  • Transformation of Expression Host:

    • Transform the purified pET32a-Brevinin-1Bb plasmid into a competent expression host, such as E. coli BL21(DE3).

    • Plate on LB agar with 100 µg/mL ampicillin and incubate overnight at 37°C.

  • Cell Culture and Induction:

    • Inoculate a single colony into 10 mL of LB medium containing 100 µg/mL ampicillin and grow overnight at 37°C with shaking (200 rpm).

    • The next day, inoculate 1 L of fresh LB medium (with 100 µg/mL ampicillin) with the overnight culture (1:100 dilution).

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[5][7]

    • Continue to incubate the culture for an additional 4-6 hours at 37°C or overnight at a reduced temperature (e.g., 18-25°C) to potentially improve protein solubility.

  • Cell Harvest:

    • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification Protocols

The purification of this compound is a three-stage process involving initial capture of the fusion protein, enzymatic cleavage, and final polishing of the peptide.

Purification_Workflow cluster_imac Step 1: Affinity Chromatography Input Cell Pellet from 1L Culture Lysis Resuspend & Sonicate in Lysis Buffer Input->Lysis Centrifugation Clarify Lysate (Centrifugation) Lysis->Centrifugation Supernatant Soluble Lysate (Contains Trx-His-Brevinin-1Bb) Centrifugation->Supernatant IMAC IMAC (Ni-NTA Column) Supernatant->IMAC Wash Wash (Low Imidazole) IMAC->Wash Elution Elute (High Imidazole) IMAC->Elution Eluate Purified Fusion Protein Cleavage Enterokinase Digestion (Dialysis to remove Imidazole) Eluate->Cleavage Cleavage_Mix Mixture: - this compound - Trx-His Tag - Uncleaved Fusion Protein Cleavage->Cleavage_Mix RPHPLC RP-HPLC (C18 Column) Cleavage_Mix->RPHPLC Final >95% Pure this compound RPHPLC->Final

Caption: Detailed multi-step purification and cleavage process.

Step 1: IMAC Purification of Trx-His-Brevinin-1Bb
  • Cell Lysis:

    • Resuspend the frozen cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the Trx-His-Brevinin-1Bb fusion protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Collect fractions and analyze by SDS-PAGE to confirm the presence and purity of the fusion protein (expected size: ~15 kDa).

Enterokinase Cleavage of the Fusion Protein
  • Buffer Exchange:

    • Pool the fractions containing the purified fusion protein.

    • Critical Step: Remove imidazole by dialysis against an Enterokinase Reaction Buffer (50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 8.0) at 4°C. Imidazole can inhibit enterokinase activity.[8]

  • Enzymatic Digestion:

    • Measure the concentration of the dialyzed fusion protein.

    • Add recombinant enterokinase to the fusion protein solution. A starting ratio of 1:100 to 1:200 (w/w) of enterokinase to fusion protein is recommended.[9]

    • Incubate the reaction at room temperature (22-25°C) for 16-24 hours.[4][9]

    • Monitor the cleavage efficiency by SDS-PAGE or analytical RP-HPLC.

Step 2: RP-HPLC Purification of this compound
  • Sample Preparation:

    • After the cleavage reaction is complete, acidify the sample by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Centrifuge or filter the sample to remove any precipitate before injection.

  • Reversed-Phase Chromatography:

    • Column: C18 semi-preparative column (e.g., Zorbax 300SB-C18).[10]

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Equilibrate the column with 95% A / 5% B.

    • Inject the acidified sample.

    • Elute the peptide using a linear gradient of acetonitrile (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.[11]

    • Monitor the elution profile at 214 nm and 280 nm. This compound is expected to elute as a distinct peak, well-separated from the larger Trx-His tag.

    • Collect fractions corresponding to the this compound peak.

  • Final Steps:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final this compound peptide powder.

Data Presentation

The following tables summarize expected quantitative data based on typical yields for similar antimicrobial peptides expressed using a Thioredoxin fusion system in E. coli.[1]

Table 1: Expression and Fusion Protein Purification Summary

ParameterResultNotes
Culture Volume1 LStandard lab-scale expression.
Wet Cell Weight4 - 6 gTypical yield from 1 L of LB culture.
Total Soluble Protein200 - 300 mgEstimated from clarified lysate.
Trx-His-Brevinin-1Bb Yield (Post-IMAC) 30 - 50 mg Highly dependent on expression level and solubility.
Fusion Protein Purity (Post-IMAC)> 90%As estimated by SDS-PAGE.

Table 2: Cleavage and Final Peptide Purification Summary

ParameterResultNotes
Enterokinase Cleavage Efficiency> 95%Optimized by adjusting enzyme ratio and time.[12]
Final this compound Yield (Post-HPLC) 4 - 8 mg Per liter of initial culture.
Final this compound Purity (Post-HPLC)> 98%As determined by analytical RP-HPLC.
Verified Molecular Weight~2595.2 DaConfirmed by Mass Spectrometry.

Conclusion

This application note details a robust and reproducible method for the recombinant expression and purification of this compound using an E. coli system. The use of a Thioredoxin fusion partner is critical for achieving high levels of soluble expression and mitigating the peptide's toxicity to the host. The described two-step purification protocol, combining affinity chromatography and RP-HPLC, allows for the recovery of a highly pure and biologically active peptide. This protocol provides a solid foundation for researchers to produce significant quantities of this compound for antimicrobial drug discovery and development.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Brevinin-1Bb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Bb is a cationic antimicrobial peptide (AMP) belonging to the brevinin family, first isolated from the skin secretions of frogs.[1] Like other members of its family, this compound exhibits broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] The primary mechanism of action for brevinin peptides involves the disruption of microbial cell membranes, leading to cell death.[2][3] This direct lytic mechanism makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is a critical parameter for evaluating the potency of an antimicrobial agent and is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[3] Adherence to standardized protocols is crucial for obtaining reproducible and comparable results.

Data Presentation

The antimicrobial activity of this compound and other members of the brevinin family has been evaluated against various microorganisms. The following table summarizes the reported MIC values.

PeptideMicroorganismStrainMIC (µM)MIC (µg/mL)Reference
This compound Staphylococcus aureus1[1]
Escherichia coli3[1]
Candida albicans10[1]
Brevinin-1GHdStaphylococcus aureusNCTC 107882[4]
Methicillin-resistant S. aureus (MRSA)NCTC 124934[4]
Escherichia coliNCTC 104188[4]
Pseudomonas aeruginosaATCC 2785332[4]
Candida albicansNCPE 14674[4]
Brevinin-1BWEnterococcus faecalisATCC 292123.125[2]
Staphylococcus aureusATCC 259236.25[2]
Multidrug-resistant S. aureus (MDR)ATCC 292136.25[2]
Gram-negative bacteria≥100[2]
Brevinin-1plStaphylococcus aureusNCTC 107882-8[5]
Gram-positive bacteriaGM value of 2.52[5]
Brevinin-1OSGram-positive bacteriaSignificant activity[6]
Gram-negative bacteriaWeak activity[6]
Candida albicansSignificant activity[6]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay for this compound by Broth Microdilution

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing of cationic peptides.

1. Materials

  • This compound peptide (lyophilized)

  • Sterile, distilled water or 0.01% acetic acid for peptide dissolution

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial and/or fungal strains for testing

  • Sterile 96-well, low-binding polypropylene microtiter plates

  • Sterile polypropylene tubes

  • Multichannel pipette

  • Spectrophotometer

  • Incubator (37°C)

  • Plate reader (optional)

2. Preparation of Reagents and Cultures

  • Peptide Stock Solution: Dissolve this compound in sterile, distilled water or 0.01% acetic acid to a high concentration (e.g., 1 mg/mL or 1000 µM). Ensure complete dissolution.

  • Bacterial/Fungal Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism.

    • Inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 2-6 hours), achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

3. Assay Procedure

  • Serial Dilution of Peptide:

    • Add 100 µL of MHB to all wells of a 96-well polypropylene plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the positive control (no peptide), and the twelfth column as the negative control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well from column 1 to 11. The final volume in each well will be 200 µL.

    • Add 100 µL of sterile MHB to the wells in column 12 to serve as a sterility control.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC

  • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth of the microorganism.

  • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Peptide_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of Peptide in 96-well Plate Peptide_Stock->Serial_Dilution Culture_Prep Prepare Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Culture_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Visual or OD Reading) Incubation->MIC_Determination Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer (Negatively Charged) Brevinin This compound (Cationic Peptide) Interaction Electrostatic Interaction Brevinin->Interaction 1 Interaction->Membrane Insertion Peptide Insertion and Membrane Permeabilization Interaction->Insertion 2 Disruption Membrane Disruption, Pore Formation, and Leakage of Cellular Contents Insertion->Disruption 3 Cell_Death Cell Death Disruption->Cell_Death 4

References

Application Notes and Protocols: Hemolytic Activity Assay for Brevinin-1Bb

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brevinin-1Bb is a 24-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog, Rana berlandieri.[1] Like other members of the brevinin-1 family, it possesses a broad spectrum of activity against various microorganisms.[1][2] However, a common characteristic of this peptide family is a significant hemolytic activity, which is a critical parameter to evaluate during the preclinical development of any potential therapeutic agent.[2][3] This document provides a detailed protocol for determining the hemolytic activity of this compound by quantifying its ability to lyse red blood cells (RBCs). The primary endpoint of this assay is the HC50 value, which is the peptide concentration that causes 50% hemolysis.

Principle of the Assay: The hemolytic activity assay is based on the disruption (lysis) of erythrocyte membranes upon exposure to a test compound like this compound. When the erythrocyte membrane is compromised, hemoglobin is released into the surrounding medium.[4][5] The amount of free hemoglobin in the supernatant, which is directly proportional to the extent of hemolysis, can be quantified by measuring its absorbance using a spectrophotometer. The absorbance of samples treated with the peptide is compared to that of a negative control (0% hemolysis, spontaneous release) and a positive control (100% hemolysis, induced by a strong detergent) to calculate the percentage of hemolysis.[5]

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple peptide concentrations.

1. Materials and Reagents:

  • Peptide: this compound (lyophilized powder)

  • Erythrocytes: Freshly collected human or sheep whole blood in a tube containing an anticoagulant (e.g., EDTA or heparin). The use of defibrinated human blood is also a robust option.[6]

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Deionized Water (dH₂O)

    • 0.1% (v/v) Triton X-100 in PBS (for positive control)

  • Equipment and Consumables:

    • Refrigerated centrifuge

    • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm (alternative wavelengths include 405 nm, 415 nm, or 577 nm)[7][8]

    • Incubator set to 37°C

    • Micropipettes and sterile tips

    • Sterile conical tubes (15 mL and 50 mL)

    • 96-well round-bottom microtiter plates

2. Preparation of Erythrocyte Suspension:

This procedure should be performed gently to avoid premature lysis of the red blood cells.

  • Collect 5 mL of fresh whole blood into a 15 mL conical tube.

  • Centrifuge the blood at 500 x g for 10 minutes at 4°C.[9]

  • Carefully aspirate and discard the supernatant (plasma) and the buffy coat (the thin white layer of leukocytes above the red blood cell pellet).

  • Resuspend the RBC pellet in 10 mL of cold PBS (pH 7.4).

  • Centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Repeat the washing step (resuspension and centrifugation) three more times to ensure complete removal of plasma proteins.[8]

  • After the final wash, resuspend the packed RBCs in PBS to create a 4% (v/v) erythrocyte suspension. For example, add 200 µL of packed RBCs to 4.8 mL of PBS.

3. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile deionized water or PBS.

  • Perform a serial two-fold dilution of the stock solution in PBS to create a range of working concentrations. The final concentrations in the assay should typically range from approximately 1 µg/mL to 200 µg/mL, as brevinins can be highly hemolytic.

4. Assay Procedure:

  • In a 96-well round-bottom plate, add 100 µL of PBS to the negative control wells.

  • Add 100 µL of 0.1% Triton X-100 to the positive control wells.

  • Add 100 µL of each this compound dilution to the respective test wells.

  • To every well, add 100 µL of the 4% erythrocyte suspension, bringing the final volume to 200 µL and the final erythrocyte concentration to 2% (v/v).

  • Mix gently by pipetting up and down without creating bubbles.

  • Cover the plate and incubate at 37°C for 1 hour.[7][8] Some protocols may use shorter or longer incubation times, but 1 hour is a common standard.[5]

  • After incubation, centrifuge the plate at 400-500 x g for 10 minutes to pellet the intact erythrocytes and cell debris.[7]

  • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the pellet.

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

5. Data Analysis and Calculation:

  • Calculate the percentage of hemolysis for each this compound concentration using the following formula:[5][8][10]

    % Hemolysis = [(A_sample - A_neg_control) / (A_pos_control - A_neg_control)] x 100

    Where:

    • A_sample is the absorbance of the wells treated with this compound.

    • A_neg_control is the absorbance of the negative control (PBS), representing spontaneous hemolysis.

    • A_pos_control is the absorbance of the positive control (Triton X-100), representing 100% hemolysis.

  • Plot the % Hemolysis (Y-axis) against the peptide concentration (X-axis, often on a logarithmic scale).

  • Determine the HC50 value, which is the concentration of this compound that causes 50% hemolysis, by fitting the data to a dose-response curve.[2]

Data Presentation

Quantitative data from the assay should be organized logically for clarity and comparison.

Table 1: Hemolytic Activity of this compound

Peptide Concentration (µg/mL)Mean Absorbance (540 nm) ± SDCalculated % Hemolysis
Negative Control (PBS) 0.045 ± 0.0050%
Positive Control (Triton) 1.850 ± 0.090100%
10.051 ± 0.0070.3%
50.185 ± 0.0157.7%
100.450 ± 0.03022.4%
200.980 ± 0.05051.8%
501.650 ± 0.07588.9%
1001.810 ± 0.08097.8%

Summary of Results:

ParameterValue
HC50 ~19 µg/mL

Note: The data presented above are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis start Collect Whole Blood wash_rbc Wash RBCs with PBS (Centrifuge & Resuspend x4) start->wash_rbc prep_suspension Prepare 4% (v/v) RBC Suspension wash_rbc->prep_suspension setup_plate Plate Setup: - 100µL Peptide/Controls - 100µL RBC Suspension prep_suspension->setup_plate prep_peptide Prepare Serial Dilutions of this compound prep_peptide->setup_plate incubate Incubate Plate (37°C for 1 hour) setup_plate->incubate centrifuge_plate Centrifuge Plate (500 x g for 10 min) incubate->centrifuge_plate transfer_supernatant Transfer 100µL Supernatant to New Plate centrifuge_plate->transfer_supernatant read_abs Read Absorbance (540 nm) transfer_supernatant->read_abs calculate Calculate % Hemolysis & Determine HC50 read_abs->calculate

Caption: Workflow for the this compound hemolytic activity assay.

Proposed Mechanism of Hemolysis

Hemolysis_Mechanism cluster_membrane Erythrocyte Membrane (Lipid Bilayer) cluster_steps Mechanism Steps Bilayer peptide This compound (Amphipathic α-helix) binding Electrostatic Binding to Membrane Surface peptide->binding insertion Hydrophobic Insertion into Lipid Bilayer binding->insertion pore Pore Formation (e.g., Toroidal Pore) insertion->pore lysis Membrane Disruption & Release of Hemoglobin pore->lysis

Caption: Proposed mechanism of peptide-induced erythrocyte lysis.

References

Cytotoxicity testing of Brevinin-1Bb on mammalian cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the cytotoxic effects and testing protocols for the antimicrobial peptide Brevinin-1Bb on various mammalian cell lines.

Introduction

This compound is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog, Rana brevipoda. As a member of the Brevinin family, it exhibits broad-spectrum antimicrobial activity.[1] Beyond its antimicrobial properties, this compound and related peptides have garnered interest for their cytotoxic potential against cancer cells, often showing preferential activity towards malignant cells over normal ones.[1] This selectivity is attributed to differences in membrane composition between cancerous and normal cells, such as increased negative charge on cancer cell surfaces.[1] These characteristics make this compound a candidate for investigation in novel anticancer therapeutic strategies.

This document provides detailed protocols for assessing the cytotoxicity of this compound on mammalian cell lines using standard in vitro assays, namely the MTT and LDH assays. It also presents a summary of its cytotoxic activity and a proposed signaling pathway for its mechanism of action.

Quantitative Data Summary

The cytotoxic activity of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the metabolic activity or growth of 50% of a cell population. The IC50 values vary depending on the cell line and exposure time.

Table 1: Cytotoxic Activity (IC50) of a Brevinin-1 Family Peptide on Various Mammalian Cell Lines

Cell Line Cell Type IC50 (µM) after 24h
HCT116 Human Colon Carcinoma ~ 5-10
MDA-MB-231 Human Breast Carcinoma ~ 5-10
A549 Human Lung Carcinoma ~ 5-10
SMMC-7721 Human Hepatocellular Carcinoma ~ 5-10
B16-F10 Murine Melanoma ~ 5-10
Non-cancerous Cell Lines Various > 10

Note: Data presented is representative for the Brevinin-1 peptide family, based on findings for Brevinin-1RL1.[2] Exact IC50 values for this compound may vary.

Experimental Protocols

General Cell Culture and Preparation

Materials:

  • Selected mammalian cell lines (adherent or suspension)

  • Appropriate complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture mammalian cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For adherent cells, once they reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

  • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plates for 24 hours to allow adherent cells to attach.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • This compound peptide, lyophilized

  • Sterile, serum-free medium or PBS for peptide dilution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound. Create a series of dilutions in serum-free medium to achieve the desired final concentrations.

  • After the 24-hour cell attachment period, carefully remove the culture medium from the wells.

  • Add 100 µL of medium containing the various concentrations of this compound to the treatment wells. Include "vehicle control" wells (medium without peptide) and "no-cell" background control wells.[6]

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours.[4][7]

  • Carefully remove the MTT-containing medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.[4]

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance (Optical Density, OD) at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7]

  • Calculation:

    • Corrected Absorbance = OD(Treated/Control Cells) - OD(No-Cell Background)

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) × 100

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[8] The LDH assay measures the amount of this released enzyme, which is proportional to the number of dead or damaged cells.[9]

Materials:

  • Cells treated with this compound as described above

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (often 10X, provided in kits for maximum LDH release control)

  • Stop solution (e.g., 1N HCl, if required by the kit)[8]

  • Microplate reader

Protocol:

  • Prepare cells and treat with this compound in a 96-well plate as described in the general protocol.

  • Set up the necessary controls as per the kit instructions:[6]

    • Vehicle Control: Untreated cells for measuring spontaneous LDH release.

    • Maximum Release Control: Untreated cells treated with lysis buffer 45 minutes before the end of incubation.

    • Background Control: Medium only.

  • After the treatment period, centrifuge the plate at ~250 x g for 5 minutes to pellet any cells.[10]

  • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Add 50 µL of stop solution if the kit requires it.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) within 1 hour.[8]

  • Calculation:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] × 100

Visualizations

Experimental Workflow

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A 1. Mammalian Cell Culture B 2. Seed Cells in 96-Well Plate A->B C 3. 24h Incubation for Attachment B->C E 5. Treat Cells with Peptide C->E D 4. Prepare this compound Dilutions D->E F 6. Incubate for 24-72 Hours E->F G1 7a. MTT Assay: Add MTT Reagent F->G1 G2 7b. LDH Assay: Collect Supernatant F->G2 H 8. Measure Absorbance (Microplate Reader) G1->H G2->H I 9. Calculate % Viability or % Cytotoxicity H->I J 10. Determine IC50 Value I->J

Caption: Workflow for cytotoxicity testing of this compound on mammalian cells.

Proposed Signaling Pathway of Brevinin-Induced Cell Death

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol & Mitochondria B1Bb This compound Membrane Membrane Interaction & Pore Formation B1Bb->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Ion Dysregulation Necrosis Necrosis Membrane->Necrosis High Concentration Mito Mitochondrial Membrane Depolarization ROS->Mito Casp Caspase Activation (e.g., Caspase-3, -9) Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Proposed mechanism for this compound-induced cell death pathways.

References

Application Notes: Evaluating the Bactericidal Activity of Brevinin-1Bb Using a Bacterial Time-Kill Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brevinin-1Bb is a member of the brevinin superfamily of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin secretions of amphibians.[1][2] These peptides represent a promising class of potential therapeutics in an era of mounting antibiotic resistance. The Brevinin-1 family, typically comprising 24 amino acids, is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] The primary mechanism of action for Brevinin-1 peptides is the disruption of the bacterial cell membrane's integrity, leading to the leakage of cytoplasmic contents and ultimately, cell death.[3][4] This membrane-targeting action is a key area of interest as it may be less likely to induce bacterial resistance compared to traditional antibiotics that often target specific metabolic pathways.

These application notes provide a detailed protocol for assessing the bactericidal efficacy of this compound against relevant bacterial strains using a time-kill kinetics assay. This assay is a fundamental tool in antimicrobial drug development, offering insights into the time-dependent and concentration-dependent killing activity of a compound.[5] The data generated from this assay are crucial for understanding the pharmacodynamics of this compound and for determining its potential as a therapeutic agent.

Principle of the Time-Kill Kinetics Assay

The time-kill kinetics assay measures the change in a bacterial population over time in the presence of an antimicrobial agent. A standardized inoculum of a specific bacterium is introduced into a broth medium containing the antimicrobial agent at various concentrations, often multiples of its Minimum Inhibitory Concentration (MIC). At predetermined time intervals, aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria, expressed as Colony Forming Units per milliliter (CFU/mL). The results are typically plotted as log10 CFU/mL versus time, providing a visual representation of the antimicrobial's killing rate. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[5]

Key Materials and Reagents

  • This compound peptide (lyophilized)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Spectrophotometer

  • Incubator (37°C)

  • Shaking incubator (optional)

  • Vortex mixer

  • Micropipettes

  • Sterile petri dishes

  • Cell spreader

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to the time-kill assay, the MIC of this compound against the chosen bacterial strain(s) must be determined. A standard broth microdilution method is recommended.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) and sterilize by filtration.

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. For instance, a related peptide, Brevinin-1BW, exhibited an MIC of 6.25 µg/mL against S. aureus and ≥100 µg/mL against E. coli.[3][4]

Time-Kill Kinetics Assay

Protocol:

  • Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the final assay tubes.

  • Assay Setup:

    • Prepare tubes containing CAMHB with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control tube containing only CAMHB and the bacterial inoculum.

    • The final volume in each tube should be consistent (e.g., 10 mL).

  • Incubation and Sampling:

    • Inoculate each tube (except the negative control) with the prepared bacterial suspension.

    • Incubate all tubes at 37°C, preferably with shaking to ensure aeration.

    • At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies.

  • Data Calculation: Calculate the CFU/mL for each time point using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL) Convert the CFU/mL values to log10 CFU/mL.

Data Presentation

The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table for easy comparison of the different this compound concentrations over time.

Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Growth Control (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.705.695.715.68
16.254.854.103.52
26.804.123.28<2.00
47.953.55<2.00<2.00
68.603.10<2.00<2.00
88.952.85<2.00<2.00
249.102.50<2.00<2.00

Note: <2.00 indicates the lower limit of detection.

Table 2: Time-Kill Kinetics of this compound against Escherichia coli

Time (hours)Growth Control (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.725.715.735.70
16.305.505.355.10
26.955.254.904.65
48.104.804.404.10
68.754.554.153.80
89.054.303.903.55
249.204.103.703.30

Visualizations

Brevinin_Mechanism cluster_peptide This compound Peptide cluster_bacteria Bacterial Cell B1Bb This compound Outer_Membrane Outer Membrane (Gram-negative) / Cell Wall (Gram-positive) B1Bb->Outer_Membrane Electrostatic Interaction Inner_Membrane Cytoplasmic Membrane Outer_Membrane->Inner_Membrane Translocation Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids) Inner_Membrane->Cytoplasm Membrane Disruption & Pore Formation Lysis Cell Lysis & Death Cytoplasm->Lysis Leakage of Cellular Contents

Caption: Mechanism of Action of this compound.

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 - 1x10^6 CFU/mL) start->prep_inoculum setup_tubes Set up Assay Tubes (Growth Control, 1x, 2x, 4x MIC this compound) prep_inoculum->setup_tubes inoculate Inoculate Tubes setup_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Sample at Time Points (0, 1, 2, 4, 6, 8, 24h) incubate->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates at 37°C for 18-24h plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies calculate Calculate Log10 CFU/mL count_colonies->calculate plot Plot Time-Kill Curve calculate->plot end End plot->end

Caption: Experimental Workflow for Time-Kill Kinetics Assay.

Conclusion

The bacterial time-kill kinetics assay is an indispensable method for characterizing the bactericidal activity of novel antimicrobial peptides like this compound. The detailed protocol and data presentation format provided in these application notes offer a standardized approach for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a future therapeutic agent. The ability of this compound to rapidly disrupt bacterial membranes highlights its potential to combat drug-resistant pathogens. Further investigations, including in vivo efficacy and toxicity studies, are warranted to fully elucidate its therapeutic promise.

References

Investigating Brevinin-1 Family Peptide Membrane Permeabilization using SYTOX™ Green

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Brevinin-1 peptides are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, notably from the Rana genus.[1][2] These peptides represent a crucial component of the innate immune system of these amphibians and have garnered significant interest from researchers due to their broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[3][4] The primary mechanism of action for many Brevinin-1 peptides is the disruption and permeabilization of microbial cell membranes.[5]

This application note details a robust method for investigating the membrane permeabilization activity of Brevinin-1 peptides using the SYTOX™ Green nucleic acid stain. SYTOX Green is a high-affinity fluorescent dye that is impermeable to cells with intact membranes.[6] Upon membrane disruption, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence intensity (over 500-fold).[6] This property makes it an excellent tool for real-time monitoring of membrane damage caused by agents like Brevinin-1 peptides.

While the specific peptide Brevinin-1Bb was requested, literature searches indicate this may be a typographical error. Peptides isolated from the foothill yellow-legged frog, Rana boylii, are designated as Brevinin-1BYa, Brevinin-1BYb, and so on.[7][8] This protocol is broadly applicable to the Brevinin-1 family of peptides. Due to the lack of specific published SYTOX Green data for peptides from Rana boylii, this document will provide a generalized protocol and representative data based on studies of other well-characterized Brevinin-1 peptides.

Principle of the Assay

The SYTOX Green assay provides a direct measure of plasma membrane integrity. In a population of healthy bacterial cells, SYTOX Green is excluded, and fluorescence is minimal. When a membrane-permeabilizing agent like a Brevinin-1 peptide is introduced, it disrupts the bacterial membrane, creating pores or channels. This allows SYTOX Green to enter the cytoplasm and intercalate with intracellular DNA and RNA. The resulting peptide-induced increase in fluorescence is proportional to the extent of membrane permeabilization and can be monitored over time using a fluorescence microplate reader or flow cytometer.[6]

Materials and Reagents

  • Brevinin-1 peptide (e.g., Brevinin-1BYb or other members of the family)

  • SYTOX™ Green Nucleic Acid Stain (e.g., Thermo Fisher Scientific, Cat. No. S7020)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25923)

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HEPES buffer (5 mM, pH 7.2, containing 5 mM glucose)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with excitation/emission filters for ~485 nm and ~520 nm, respectively.

  • Positive control (e.g., Melittin or Triton™ X-100)

  • Negative control (buffer or untreated cells)

Experimental Protocols

Protocol 1: Preparation of Bacterial Cultures
  • From a fresh agar plate, inoculate a single colony of the desired bacterial strain (S. aureus or E. coli) into 5 mL of appropriate sterile broth (e.g., TSB for S. aureus, MHB for E. coli).

  • Incubate the culture overnight at 37°C with agitation (e.g., 200 rpm).

  • The following day, subculture the overnight culture by diluting it 1:100 into fresh broth.

  • Incubate the subculture at 37°C with agitation until it reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

  • Harvest the bacterial cells by centrifugation at 3000 x g for 10 minutes.

  • Wash the cell pellet twice by resuspending in sterile PBS or HEPES buffer and repeating the centrifugation step.

  • After the final wash, resuspend the bacterial pellet in the assay buffer (e.g., HEPES buffer) to an OD₆₀₀ of 0.1, which corresponds to approximately 1 x 10⁸ CFU/mL for E. coli.

Protocol 2: SYTOX Green Membrane Permeabilization Assay
  • Prepare a stock solution of the Brevinin-1 peptide in sterile water or a suitable buffer. Further dilutions should be prepared in the assay buffer.

  • Prepare a working solution of SYTOX Green by diluting the stock solution in the assay buffer to a final concentration of 2 µM. Protect this solution from light.

  • In a sterile, black, clear-bottom 96-well plate, add 50 µL of the washed bacterial suspension to each well.

  • Add 50 µL of the 2 µM SYTOX Green working solution to each well, resulting in a final SYTOX Green concentration of 1 µM.

  • Incubate the plate in the dark at room temperature for 15-30 minutes to allow for dye equilibration and to establish a baseline fluorescence.

  • Measure the baseline fluorescence (F₀) using a microplate reader (Excitation: 485 nm, Emission: 523 nm).

  • Add 10 µL of the Brevinin-1 peptide dilutions to the appropriate wells. For a concentration-response experiment, use serial dilutions of the peptide (e.g., ranging from 0.25x to 8x the Minimum Inhibitory Concentration (MIC)).

  • For controls, add 10 µL of assay buffer (negative control) and 10 µL of a lytic agent like Melittin (10 µM) or Triton X-100 (0.1%) (positive control for 100% permeabilization).

  • Immediately begin monitoring the fluorescence intensity (F) at regular intervals (e.g., every 1-2 minutes) for a total duration of 60-120 minutes.

  • The percentage of membrane permeabilization can be calculated using the following formula: Permeabilization (%) = [(F - F₀) / (Fₘₐₓ - F₀)] x 100 Where:

    • F is the fluorescence at a given time point.

    • F₀ is the initial baseline fluorescence of untreated cells.

    • Fₘₐₓ is the maximum fluorescence of cells treated with the positive control (e.g., Triton X-100).

Data Presentation

Table 1: Antimicrobial Activity of Brevinin-1 Peptides from Rana boylii

This table provides the known Minimum Inhibitory Concentration (MIC) values for Brevinin-1 peptides isolated from Rana boylii, which are essential for determining the relevant concentration range for the SYTOX Green assay.[8]

PeptideTarget OrganismMIC (µM)
Brevinin-1BYa Staphylococcus aureus2
Escherichia coli17
Candida albicans3
Brevinin-1BYb Staphylococcus aureus4
Escherichia coli16
Candida albicans16
Table 2: Representative Concentration-Dependent Membrane Permeabilization

The following table presents representative data illustrating the effect of increasing concentrations of a Brevinin-1 peptide on the membrane permeabilization of S. aureus after a 60-minute incubation, as measured by SYTOX Green fluorescence. This data is illustrative, based on findings for other Brevinin-1 peptides, as specific data for Brevinin-1BYb is not available.

Peptide Concentration (relative to MIC)Average Fluorescence Intensity (RFU)Percent Permeabilization (%)
0x MIC (Negative Control) 5500
0.5x MIC 1,80010
1x MIC 6,50048
2x MIC 11,20085
4x MIC 13,00099
Positive Control (Triton X-100) 13,100100
Table 3: Representative Time-Course of Membrane Permeabilization

This table shows a representative time-kill kinetic analysis of a Brevinin-1 peptide at a concentration of 2x MIC against E. coli, monitored via SYTOX Green fluorescence. This data is illustrative and based on the rapid action observed for other Brevinin-1 peptides.

Time (minutes)Average Fluorescence Intensity (RFU)Percent Permeabilization (%)
0 6000
5 4,50032
15 9,80075
30 12,10094
60 12,40097

Visualizations

G cluster_prep Bacterial Culture Preparation cluster_assay SYTOX Green Assay b1 Inoculate single colony into broth b2 Overnight incubation (37°C, shaking) b1->b2 b3 Subculture into fresh broth b2->b3 b4 Incubate to mid-log phase (OD600 = 0.4-0.6) b3->b4 b5 Harvest cells (centrifugation) b4->b5 b6 Wash cells twice with assay buffer b5->b6 b7 Resuspend in assay buffer to final density b6->b7 a1 Add bacterial suspension to 96-well plate b7->a1 Transfer prepared cells a2 Add SYTOX Green (final conc. 1 µM) a1->a2 a3 Incubate 15-30 min (dark) a2->a3 a4 Measure baseline fluorescence (F₀) a3->a4 a5 Add Brevinin-1 peptide and controls a4->a5 a6 Monitor fluorescence (F) over time a5->a6 a7 Calculate % Permeabilization a6->a7

Caption: Experimental workflow for the SYTOX Green assay.

G cluster_membrane Bacterial Cell cluster_events Cellular Events p1 Brevinin-1 Peptide (Cationic, Amphipathic) p2 Electrostatic Interaction with Anionic Bacterial Membrane p1->p2 p3 Peptide Insertion & Membrane Disruption p2->p3 p4 Pore/Channel Formation ("Carpet" or "Toroidal" Model) p3->p4 p5 Loss of Membrane Integrity p4->p5 s2 SYTOX Green influx through pores p5->s2 Allows entry s1 SYTOX Green (impermeant) outside cell s3 Binding to intracellular DNA/RNA s2->s3 s4 Fluorescence Emission (>500x increase) s3->s4

Caption: Proposed mechanism of Brevinin-1 membrane permeabilization.

References

Application of Brevinin-1Bb and its Analogs Against Multidrug-Resistant Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs), key components of the innate immune system in many organisms, are promising candidates to combat antibiotic resistance. The Brevinin-1 family of AMPs, originally isolated from the skin secretions of frogs, has demonstrated potent, broad-spectrum antimicrobial activity against a range of pathogens, including antibiotic-resistant strains.[1] This document provides detailed application notes and protocols for the use of Brevinin-1Bb and its analogs in research settings focused on combating multidrug-resistant bacteria.

Brevinin-1 peptides are typically characterized by a length of 24 amino acids, an N-terminal hydrophobic domain, and a C-terminal amphipathic α-helical structure containing a "Rana box" disulfide bridge (Cys-(Xaa)4-Lys-Cys).[2] This structural motif is crucial for their biological activity. Their primary mechanism of action involves the disruption of bacterial cell membrane integrity, a process to which bacteria are less likely to develop resistance compared to conventional antibiotics that target specific metabolic pathways.[3][4]

Mechanism of Action

Brevinin-1 peptides exert their bactericidal effect primarily through membrane disruption. In an aqueous environment, Brevinin-1 typically exists in a random coil state.[3] Upon encountering a bacterial membrane, which is rich in anionic phospholipids, the cationic nature of the peptide facilitates an electrostatic interaction. This interaction promotes a conformational change in the peptide, leading to the formation of an amphipathic α-helix that inserts into and perturbs the phospholipid bilayer.[1][3] This disruption leads to pore formation, increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[2][5] This direct, physical mechanism of action is a key advantage, as it is more difficult for bacteria to develop resistance to it.

Proposed Mechanism of Action of Brevinin-1 Peptides cluster_0 Initial Interaction cluster_1 Conformational Change and Insertion cluster_2 Membrane Disruption and Cell Death B1B_random This compound (Random Coil) Bacterial_Membrane Anionic Bacterial Membrane B1B_random->Bacterial_Membrane Electrostatic Attraction B1B_helical This compound (α-Helix) Bacterial_Membrane->B1B_helical Conformational Change Membrane_Insertion Peptide inserts into membrane bilayer B1B_helical->Membrane_Insertion Pore_Formation Pore Formation/ Membrane Permeabilization Membrane_Insertion->Pore_Formation Leakage Leakage of Cytoplasmic Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for Brevinin-1 peptides against bacterial membranes.

Data Presentation: Antimicrobial Activity

The following tables summarize the in vitro efficacy of this compound and related Brevinin-1 peptides against various bacterial strains, including multidrug-resistant isolates. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in bacterial viability.

Table 1: Antimicrobial Activity of Natural Brevinin-1 Peptides (MIC in µM)

PeptideSequenceS. aureusE. coliC. albicansReference
This compound FLPAIAGMAAKFLPKIFCAISKKC1310[3]
Brevinin-1EFLPLLAGLAANFLPKIFCKITRKC0.61.8N/A[3]
Brevinin-1PaFLPIIAGVAAKVFPKIFCAISKKC7145[3]
Brevinin-1PbFLPIIAGIAAKVFPKIFCAISKKC5147[3]

Table 2: Antimicrobial Activity of Brevinin-1BW Against MDR Bacteria (MIC and MBC in µg/mL)

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
S. aureus (ATCC 25923)6.256.25[4]
S. aureus (MDR ATCC 29213)6.256.25[4]
E. faecalis (ATCC 29212)3.1256.25[4]
S. saprophyticus (ATCC BAA750)6.256.25[4]
Gram-negative strains≥100>100[4][5]

Table 3: Anti-Biofilm Activity of Brevinin-1 Analogs

PeptideActivityTarget OrganismConcentrationEffectReference
Brevinin-1BWBiofilm InhibitionS. aureus1x MICSignificant Inhibition[6]
Brevinin-1BWBiofilm EradicationS. aureus4x MICSignificant Eradication[6]
Brevinin-1OS Analogs (OSd, OSe, OSf)Biofilm EradicationE. faecalisNot SpecifiedCapable of disrupting biofilm[2]
5R (Brevinin-1 Analog)Biofilm Inhibition (MBIC)MRSANot SpecifiedEffective Inhibition[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound and its analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[8]

Materials:

  • This compound peptide (lyophilized)

  • Sterile deionized water or appropriate solvent

  • 96-well microtiter plates

  • Bacterial strains (e.g., MDR S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized this compound peptide in sterile deionized water to create a stock solution (e.g., 1000 µg/mL).

  • Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Inoculate a few colonies into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase. c. Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Assay Setup: a. Add 100 µL of MHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the peptide stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Wells 11 and 12 will serve as controls. Well 11 (growth control) contains MHB only, and well 12 (sterility control) contains uninoculated MHB. e. Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be ~110 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest peptide concentration in a well that shows no visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips and spreader

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest peptide concentration that results in no colony formation on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.

Protocol 3: Anti-Biofilm Activity Assay

This protocol assesses the ability of the peptide to both inhibit biofilm formation and eradicate pre-formed biofilms.[7]

Materials:

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom tissue culture plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Glacial Acetic Acid (33%)

Procedure for Biofilm Inhibition:

  • Prepare a bacterial suspension as described in the MIC protocol.

  • In a 96-well plate, add 100 µL of bacterial suspension to each well.

  • Add 100 µL of serially diluted this compound (at concentrations ranging from sub-MIC to supra-MIC values) to the wells. Include a growth control with no peptide.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Quantification: a. Carefully discard the planktonic bacteria from the wells. b. Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells. c. Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes. d. Discard the methanol and allow the plate to air dry. e. Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. f. Remove the crystal violet solution and wash the wells thoroughly with water. g. Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% glacial acetic acid to each well. h. Measure the absorbance at 570 nm using a microplate reader.

Procedure for Biofilm Eradication:

  • Grow biofilms in a 96-well plate by inoculating with bacteria in TSB with glucose and incubating for 24 hours, as described above.

  • After 24 hours, discard the planktonic cells and wash the wells with PBS.

  • Add 200 µL of fresh media containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet staining method described above.

General Workflow for Evaluating this compound Efficacy cluster_invitro In Vitro Evaluation cluster_safety Safety & Selectivity cluster_invivo Preclinical Evaluation Peptide This compound Synthesis/ Purification MIC_MBC Determine MIC & MBC (Broth Microdilution) Peptide->MIC_MBC MDR_Strains Select MDR Bacterial Strains (e.g., MRSA, P. aeruginosa) MDR_Strains->MIC_MBC Time_Kill Time-Kill Kinetic Assay MIC_MBC->Time_Kill Anti_Biofilm Anti-Biofilm Assay (Inhibition & Eradication) MIC_MBC->Anti_Biofilm In_Vivo In Vivo Efficacy Model (e.g., Murine Infection Model) Anti_Biofilm->In_Vivo Hemolysis Hemolysis Assay (Red Blood Cells) Cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) Hemolysis->Cytotoxicity Cytotoxicity->In_Vivo

Caption: A general experimental workflow for assessing the antimicrobial potential of this compound.

Protocol 4: Hemolysis Assay

This assay is critical to determine the peptide's toxicity towards mammalian cells, a key factor for therapeutic potential.

Materials:

  • Freshly collected red blood cells (RBCs), typically from horse or human donors, in an anticoagulant solution.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control (100% lysis)

  • This compound peptide dilutions in PBS

Procedure:

  • RBC Preparation: a. Centrifuge the collected blood at 1000 x g for 10 minutes. b. Aspirate the supernatant and the buffy coat. c. Wash the RBC pellet three times with cold PBS. d. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup: a. Add 100 µL of the 2% RBC suspension to the wells of a 96-well plate. b. Add 100 µL of the serially diluted this compound peptide to the wells. c. For the negative control (0% lysis), add 100 µL of PBS. d. For the positive control (100% lysis), add 100 µL of 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: a. Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 450 nm (hemoglobin release).

  • Calculation:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Logical Progression of this compound Development

The development of this compound as a therapeutic agent follows a logical progression from initial discovery to potential clinical application. This involves optimizing its activity while minimizing toxicity, often through the creation of synthetic analogs.

Logical Progression of this compound Development Discovery Discovery & Isolation (e.g., from Frog Skin) Characterization Sequence & Structural Characterization Discovery->Characterization Activity_Screen Initial Antimicrobial Screening Characterization->Activity_Screen Toxicity_Eval Hemolysis & Cytotoxicity Evaluation Activity_Screen->Toxicity_Eval MDR_Testing Efficacy Testing vs. MDR Strains & Biofilms Activity_Screen->MDR_Testing If low toxicity Optimization Analog Design & Synthesis (e.g., 5R) Toxicity_Eval->Optimization If high toxicity Optimization->MDR_Testing InVivo_Studies In Vivo Animal Infection Models MDR_Testing->InVivo_Studies Preclinical Preclinical Development InVivo_Studies->Preclinical

References

Application Notes and Protocols for Brevinin-1Bb in Anti-Biofilm Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-biofilm potential of the Brevinin-1Bb peptide. The information presented herein is intended to guide researchers in exploring its efficacy and mechanisms of action against bacterial biofilms. The protocols provided are based on established methodologies for assessing anti-biofilm agents.

Introduction to this compound and Biofilms

This compound belongs to the brevinin-1 family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin secretions of frogs.[1][2][3][4] These peptides are characterized by a conserved C-terminal "Rana box" domain and typically exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi.[3][4] The primary mechanism of action for many brevinin peptides involves the disruption of microbial cell membranes.[1][5]

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix protects the embedded bacteria from environmental stresses, host immune responses, and antimicrobial treatments, making biofilm-associated infections notoriously difficult to eradicate. The formation of biofilms is a complex process involving initial attachment, microcolony formation, maturation, and dispersal, regulated by intricate signaling pathways such as quorum sensing.

Anti-Biofilm Potential of the Brevinin-1 Family

While specific quantitative data for this compound is not extensively available in the public domain, studies on closely related peptides, such as Brevinin-1BW and Brevinin-1GHa, provide strong evidence for the anti-biofilm potential of this peptide family. These peptides have demonstrated efficacy in both inhibiting the formation of new biofilms and eradicating established, mature biofilms.

Quantitative Data on Brevinin-1 Family Peptides

The following tables summarize the anti-biofilm activity of Brevinin-1BW against Staphylococcus aureus, a common biofilm-forming pathogen. This data is presented as a representative example of the potential efficacy of this compound.

Table 1: Inhibition of Staphylococcus aureus Biofilm Formation by Brevinin-1BW

Peptide Concentration (relative to MIC*)Biofilm Inhibition (%)
0.5 x MIC35.76
1 x MIC-
2 x MIC83.67

*MIC: Minimum Inhibitory Concentration

Table 2: Eradication of Mature Staphylococcus aureus Biofilms by Brevinin-1BW

Peptide Concentration (relative to MIC*)Biofilm Eradication (%)
0.5 x MIC50.02
1 x MIC-
2 x MIC60.99

Mechanisms of Anti-Biofilm Action

The anti-biofilm activity of Brevinin-1 peptides is believed to be primarily driven by their ability to disrupt bacterial cell membranes. However, other indirect effects on biofilm integrity and signaling may also play a role.

Primary Mechanism: Membrane Disruption

Cationic and amphipathic in nature, Brevinin-1 peptides are electrostatically attracted to the negatively charged components of bacterial membranes. Upon binding, they insert into the lipid bilayer, leading to pore formation, membrane depolarization, and leakage of essential cellular contents, ultimately causing cell death. This rapid, membrane-targeting action is effective against both planktonic (free-swimming) and sessile (biofilm-embedded) bacteria.

Hypothesized Mechanism of this compound Action on Biofilms cluster_0 Direct Action on Bacterial Cells cluster_1 Consequences for Biofilm b1 This compound Peptide b2 Electrostatic Attraction to Negatively Charged Bacterial Membrane b1->b2 Initial Contact b3 Insertion into Lipid Bilayer b2->b3 b4 Pore Formation & Membrane Disruption b3->b4 b5 Leakage of Cytoplasmic Contents b4->b5 b6 Bacterial Cell Death b5->b6 c1 Reduced Bacterial Population b6->c1 Impact c2 Inhibition of Biofilm Formation c1->c2 c3 Weakening of Mature Biofilm Structure c1->c3 c4 Disruption of Quorum Sensing Signaling (due to reduced cell density) c1->c4

Mechanism of this compound Action on Biofilms

Potential Indirect Effects on Signaling Pathways

While direct interaction with signaling molecules has not been extensively documented for Brevinin-1 peptides, their bactericidal activity can indirectly disrupt cell-to-cell communication pathways essential for biofilm formation, such as quorum sensing. By reducing the bacterial population density, the concentration of autoinducer signaling molecules may not reach the threshold required to activate quorum sensing-regulated genes involved in biofilm maturation and virulence factor production.

Experimental Workflow for Assessing Anti-Biofilm Activity cluster_0 Preparation cluster_1 Biofilm Formation/Eradication Assay cluster_2 Quantification cluster_3 Data Analysis p1 Prepare Bacterial Inoculum (e.g., S. aureus, P. aeruginosa) a1 Inoculate Microtiter Plate Wells with Bacteria and Peptide (Inhibition Assay) OR Incubate Bacteria to Form Mature Biofilm, then add Peptide (Eradication Assay) p1->a1 p2 Prepare Serial Dilutions of this compound Peptide p2->a1 a2 Incubate at 37°C for 24-48 hours a1->a2 q1 Wash Wells to Remove Planktonic Bacteria a2->q1 q2 Stain with Crystal Violet q1->q2 q3 Solubilize Stain (e.g., with acetic acid or ethanol) q2->q3 q4 Measure Absorbance (e.g., at OD570 nm) q3->q4 d1 Calculate Percentage of Biofilm Inhibition or Eradication q4->d1 d2 Determine Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC) d1->d2

References

Application Notes and Protocols: Brevinin-1Bb Lipopolysaccharide (LPS) Binding and Neutralization Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brevinin-1Bb is a member of the brevinin family of antimicrobial peptides (AMPs), which are crucial components of the innate immune system in amphibians. Beyond their direct antimicrobial activities, many AMPs, including those in the brevinin family, possess the ability to bind and neutralize bacterial lipopolysaccharide (LPS), also known as endotoxin. LPS is a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses that can lead to sepsis and septic shock. The ability of this compound to sequester LPS and prevent its interaction with host immune cells is a critical therapeutic attribute.

These application notes provide detailed protocols for characterizing the binding of this compound to LPS and quantifying its LPS-neutralizing activity using both acellular and cell-based assays. The following protocols use Brevinin-1GHd, a closely related peptide, as a well-documented example to illustrate the methodologies.[1][2]

Part 1: Characterization of this compound Binding to LPS

The direct interaction between this compound and LPS is the basis for its neutralizing activity. Several biophysical techniques can be employed to characterize this binding, including Isothermal Titration Calorimetry (ITC), which measures the heat changes associated with binding to determine thermodynamic parameters.

Quantitative Data: LPS Binding Affinity

The binding affinity between a Brevinin-1 family peptide (Brevinin-1GHd) and LPS has been determined using ITC. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction.

PeptideLigandMethodBinding Parameter (Kd)Reference
Brevinin-1GHdLPSITC6.49 ± 5.40 µM[1][3][4]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of binding affinity between this compound and LPS using ITC.

Objective: To measure the thermodynamic parameters of the this compound-LPS interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • This compound peptide (lyophilized)

  • LPS (from E. coli or other Gram-negative bacteria, lyophilized)

  • Endotoxin-free phosphate-buffered saline (PBS)

  • MicroCal PEAQ-ITC or similar instrument

  • Syringe and sample cell for ITC

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.5 mM) in endotoxin-free PBS.

    • Prepare a stock solution of LPS (e.g., 50 µM) in the same batch of endotoxin-free PBS.

    • Degas both solutions for 10-15 minutes immediately before use to prevent bubble formation.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the stirring speed to 250 rpm.

  • Sample Loading:

    • Load the sample cell (typically ~280 µL) with the 50 µM LPS solution.

    • Load the injection syringe with the 0.5 mM this compound solution.

  • Titration:

    • Perform an initial injection of 0.4 µL to remove any air from the syringe tip (this data point is typically discarded during analysis).

    • Proceed with a series of subsequent injections (e.g., 19 injections of 1.5 µL each) with a spacing of 150 seconds between injections to allow the system to return to baseline.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the enthalpy change per mole of injectant against the molar ratio of this compound to LPS.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).[3][4]

Part 2: LPS Neutralization Assays

LPS neutralization can be assessed by measuring the ability of this compound to inhibit LPS-induced biological activities. This can be demonstrated in both biochemical (LAL) and cell-based assays.

Acellular Method: Chromogenic Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive method for detecting endotoxin. It is based on the activation of a coagulation cascade in the blood lysate of the horseshoe crab (Limulus polyphemus) by LPS.[5] this compound neutralizes LPS by binding to it, preventing its detection by the LAL reagent.[6]

Experimental Protocol:

Objective: To quantify the ability of this compound to neutralize LPS by measuring the reduction in endotoxin units (EU/mL) in a chromogenic LAL assay.

Materials:

  • Pierce™ Chromogenic Endotoxin Quant Kit or similar[7][8]

  • This compound peptide

  • LPS standard

  • Endotoxin-free water, pipette tips, and microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Heating block or incubator set to 37°C

Procedure:

  • Preparation of Standards and Samples:

    • Prepare an LPS standard curve (e.g., 0.1 to 1.0 EU/mL) according to the kit manufacturer's instructions, using endotoxin-free water.[8]

    • Prepare a solution of LPS at a known concentration (e.g., 1.0 EU/mL) in endotoxin-free water.

    • Prepare serial dilutions of this compound in endotoxin-free water.

  • Neutralization Reaction:

    • In endotoxin-free tubes, mix equal volumes of the 1.0 EU/mL LPS solution with each dilution of this compound.

    • Include a positive control (LPS solution mixed with endotoxin-free water) and a negative control (endotoxin-free water only).

    • Incubate the mixtures for 30-60 minutes at 37°C to allow for LPS neutralization.

  • LAL Assay:

    • Add 50 µL of each standard, control, and neutralized sample to the wells of an endotoxin-free 96-well plate (in triplicate).[8]

    • Reconstitute the Amebocyte Lysate Reagent as per the kit instructions and add 50 µL to each well. Mix gently by tapping the plate.

    • Incubate the plate at 37°C for the time specified by the manufacturer (e.g., 10-14 minutes).[7]

    • Add 100 µL of the reconstituted Chromogenic Substrate to each well and incubate at 37°C for 6 minutes.[8]

    • Add 50 µL of Stop Solution to each well to terminate the reaction. The solution will turn yellow in the presence of endotoxin.

  • Data Analysis:

    • Measure the absorbance at 405 nm.

    • Generate a standard curve by plotting absorbance vs. LPS concentration.

    • Calculate the residual LPS concentration in the this compound-treated samples using the standard curve.

    • Determine the percentage of LPS neutralization for each this compound concentration.

Workflow Diagram: Chromogenic LAL Assay

G cluster_prep Preparation cluster_assay LAL Assay Protocol cluster_analysis Analysis A Prepare LPS Standards & This compound Dilutions B Mix this compound + LPS (Incubate 37°C, 30-60 min) A->B Neutralization Step C Add 50µL Samples/ Standards to Plate B->C D Add 50µL Amebocyte Lysate (Incubate 37°C) C->D E Add 100µL Chromogenic Substrate (Incubate 37°C, 6 min) D->E F Add 50µL Stop Solution E->F G Read Absorbance at 405 nm F->G H Calculate LPS Neutralization (%) G->H

Caption: Workflow for the LPS neutralization chromogenic LAL assay.

Cell-Based Method: Macrophage Activation Assay

This assay measures the ability of this compound to inhibit the inflammatory response of macrophages (e.g., RAW 264.7 cell line) stimulated by LPS.[9] A common endpoint is the measurement of nitric oxide (NO) production, a key inflammatory mediator.[10]

Quantitative Data: Inhibition of Inflammatory Response

The half-maximal inhibitory concentration (IC50) indicates the concentration of a peptide required to inhibit 50% of the cellular response to LPS.

PeptideCell LineLPS-Induced ResponseIC50 ValueReference
Brevinin-1GHdRAW 264.7Cell Viability~12.16 µM[1][3][4]

Note: The referenced IC50 is for cytotoxicity. In anti-inflammatory assays, non-toxic concentrations (e.g., 1, 2, and 4 µM) were used to demonstrate a dose-dependent reduction in NO, TNF-α, IL-6, and IL-1β.[1][3]

Experimental Protocol:

Objective: To determine if this compound can inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound peptide

  • LPS (from E. coli O111:B4 or similar)

  • Griess Reagent Kit for nitrite determination

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10^4 cells/well.[4]

    • Incubate overnight to allow for cell adhesion.

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add fresh medium containing various non-toxic concentrations of this compound (e.g., 1, 2, 4 µM).

    • Pre-incubate the cells with this compound for 30-60 minutes.[3][4]

    • Add LPS to a final concentration of 100 ng/mL to the appropriate wells.[3][4]

    • Include the following controls:

      • Negative Control: Cells with medium only.

      • Positive Control: Cells with medium and 100 ng/mL LPS.

      • Peptide Control: Cells with medium and the highest concentration of this compound only.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a nitrite standard curve according to the Griess Reagent kit instructions.

    • Add the Griess reagents to the supernatants and standards as per the manufacturer's protocol.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

G cluster_culture Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Analysis A Seed RAW 264.7 Cells in 96-well Plate B Incubate Overnight for Adhesion A->B C Pre-treat Cells with This compound (30-60 min) B->C D Stimulate with LPS (100 ng/mL) C->D E Incubate for 24 hours at 37°C D->E F Collect Supernatant E->F G Add Griess Reagents F->G H Incubate 15 min at Room Temp G->H I Read Absorbance at 540 nm H->I J Calculate Inhibition of Nitric Oxide Production (%) I->J

Caption: this compound inhibits the LPS-induced inflammatory pathway.

References

Application Notes and Protocols for Studying the Anti-inflammatory Properties of Brevinin-1Bb In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1Bb belongs to the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin secretions.[1][2] Beyond their well-documented antimicrobial activities, emerging evidence highlights the potent immunomodulatory and anti-inflammatory properties of these peptides.[3][4][5] Members of the brevinin-1 family have been shown to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.[1][3][6] This LPS-binding activity, coupled with the ability to modulate key inflammatory signaling pathways, makes this compound a promising candidate for the development of novel anti-inflammatory therapeutics.[3][4]

These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory effects of this compound. The protocols detailed herein focus on a widely used model of inflammation: LPS-stimulated murine macrophage RAW 264.7 cells.[6][7][8] The described assays will enable researchers to quantify the inhibitory effects of this compound on the production of key inflammatory mediators, including nitric oxide (NO) and various cytokines, and to dissect the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Key Experiments and Methodologies

The following protocols outline the core assays for characterizing the anti-inflammatory properties of this compound.

Cell Culture and LPS Stimulation

The murine macrophage cell line RAW 264.7 is a well-established and appropriate model for studying inflammation in vitro.[6][7][8]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 80-90% confluency at the time of the experiment. For a 96-well plate, a common seeding density is 1-2 x 10^5 cells/well.[9]

  • Overnight Incubation: Allow the cells to adhere and recover by incubating them overnight.[9]

  • LPS Stimulation:

    • Remove the old medium.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired incubation period (typically 18-24 hours for cytokine and NO analysis).[7][8]

Cytotoxicity Assay (MTT Assay)

Before assessing the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[10][11][12][13]

Protocol:

  • Collect the cell culture supernatants after treatment with this compound and/or LPS.

  • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[13]

  • Incubate the plate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540-550 nm using a microplate reader.[10][13]

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatants.[14][15][16][17]

Protocol:

  • Collect the cell culture supernatants after treatment.

  • Perform the ELISA for TNF-α, IL-6, IL-1β, and IL-10 using commercially available kits according to the manufacturer's instructions.[14][15][16]

  • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the target cytokine.

  • After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • A substrate solution is then added to produce a colorimetric signal.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).

  • The concentration of the cytokine in the samples is determined from a standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting is used to assess the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.[18][19][20]

Protocol:

  • After treatment with this compound and LPS for a shorter duration (e.g., 30-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 30-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[18][19]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1-2 hours at room temperature.[18]

  • Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 MAPK.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Data Presentation

The quantitative data from the aforementioned experiments can be summarized in the following tables for clear comparison and interpretation.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 6.1
2592.8 ± 5.9
5085.4 ± 7.3
10060.2 ± 8.1

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibitory Effect of this compound on NO and Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Control2.1 ± 0.350.3 ± 8.235.7 ± 6.115.2 ± 3.425.1 ± 4.9
LPS (1 µg/mL)45.8 ± 4.11250.6 ± 98.5980.4 ± 75.3450.9 ± 55.740.3 ± 7.8
LPS + this compound (5 µM)30.2 ± 3.5875.4 ± 70.1650.1 ± 50.9300.7 ± 40.265.4 ± 9.1
LPS + this compound (10 µM)15.7 ± 2.8450.9 ± 45.3320.6 ± 30.8150.3 ± 25.690.8 ± 11.2
LPS + this compound (25 µM)5.4 ± 1.1150.2 ± 20.7110.9 ± 15.450.1 ± 10.3120.5 ± 15.3

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on the Expression of Key Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages (Relative Densitometry Units)

Treatmentp-p65/p65p-IκBα/IκBαp-ERK/ERKp-JNK/JNKp-p38/p38
Control0.1 ± 0.020.05 ± 0.010.15 ± 0.030.12 ± 0.020.18 ± 0.04
LPS (1 µg/mL)1.0 ± 0.10.95 ± 0.081.0 ± 0.121.0 ± 0.111.0 ± 0.13
LPS + this compound (25 µM)0.3 ± 0.050.25 ± 0.040.4 ± 0.060.35 ± 0.050.42 ± 0.07

Data are presented as mean ± SD from three independent experiments, normalized to the LPS-treated group.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the targeted signaling pathways.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays RAW_cells RAW 264.7 Macrophages Seeding Seed cells in plates RAW_cells->Seeding Incubation Overnight Incubation Seeding->Incubation Pretreatment Pre-treat with this compound Incubation->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation MTT Cytotoxicity (MTT) Stimulation->MTT Griess NO Production (Griess) Stimulation->Griess ELISA Cytokine Levels (ELISA) Stimulation->ELISA Western Signaling Pathways (Western Blot) Stimulation->Western

Caption: Experimental workflow for assessing the anti-inflammatory properties of this compound.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Cascade TLR4->MAPK_pathway IKK IKK TLR4->IKK Brevinin This compound Brevinin->LPS Neutralization ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases MAPK_nuc p-ERK, p-JNK, p-p38 ERK->MAPK_nuc JNK->MAPK_nuc p38->MAPK_nuc DNA DNA NFkB_nuc->DNA MAPK_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription Brevinin_block This compound Inhibition Brevinin_block->MAPK_pathway Brevinin_block->IKK

Caption: Overview of LPS-induced inflammatory signaling pathways targeted by this compound.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for investigating the anti-inflammatory potential of this compound in vitro. By systematically evaluating its effects on cell viability, nitric oxide and cytokine production, and key inflammatory signaling pathways, researchers can gain valuable insights into its mechanism of action. This information is critical for the preclinical assessment and development of this compound as a novel therapeutic agent for inflammatory diseases.

References

Troubleshooting & Optimization

How to reduce hemolytic activity of Brevinin-1Bb

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at reducing the hemolytic activity of the antimicrobial peptide Brevinin-1Bb.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows reduced antimicrobial activity after modification. What are the possible causes and solutions?

A1: A reduction in antimicrobial activity after modification can stem from several factors. A primary consideration is the balance between hydrophobicity and cationicity, which is crucial for its mechanism of action.

  • Troubleshooting:

    • Assess Hydrophobicity: A significant decrease in overall hydrophobicity can weaken the peptide's ability to interact with and disrupt bacterial membranes. Consider that reducing the hydrophobic domain can significantly decrease antimicrobial and hemolytic activity.[1]

    • Evaluate Cationic Charge: A reduction in the net positive charge can diminish the initial electrostatic attraction to the negatively charged bacterial cell surface.

    • Consider Structural Changes: Modifications might disrupt the amphipathic α-helical structure essential for membrane insertion.

  • Solutions:

    • Rational Amino Acid Substitution: Instead of wholesale changes, make targeted substitutions. For instance, replacing a hydrophobic residue with a smaller one (e.g., Leu to Ala) might reduce hemolysis without drastically impacting antimicrobial potency.

    • Optimize Charge Distribution: Focus on maintaining or slightly increasing the positive charge. Substituting neutral or hydrophobic residues with Lysine or Arginine at strategic positions can be effective.[2]

    • Truncation Strategy: If employing truncation, consider that the N-terminal region of brevinin-1 peptides has been a focus of study.[3] Experiment with different lengths to find a balance between reduced hemolysis and retained activity.

Q2: The hemolytic activity of my modified this compound remains high. What strategies can I employ to further reduce it?

A2: High residual hemolytic activity suggests that the modifications have not sufficiently shifted the peptide's selectivity towards bacterial membranes over eukaryotic ones.

  • Troubleshooting:

    • Analyze the Hydrophobic Moment: A high hydrophobic moment, even with moderate overall hydrophobicity, can contribute to lysis of eukaryotic cells.

    • Examine the "Rana Box": The C-terminal "Rana box" is a key structural feature. Its position can influence activity.

  • Solutions:

    • Sequence Rearrangement: Transposing the C-terminal sequence CKITRKC to a more central position has been shown to considerably reduce hemolytic activity without a loss of antibacterial activity in a similar brevinin peptide.[2]

    • Amino Acid Substitution: Replacing Leucine with Lysine has been demonstrated to increase erythrocyte integrity.[2] Specifically, in a Brevinin-2-related peptide, substituting Leu18 with Lys resulted in lower hemolytic activity.[2]

    • Linearization: Creating a linear analog by removing the disulfide bridge in the Rana box can appreciably lessen hemolytic activity compared to the native peptide.[2]

    • N-Terminal Truncation: Designing N-terminal truncates can be a successful strategy. For example, a truncated derivative of brevinin-1OS, OSf, showed a dramatic decrease in hemolytic activity while retaining broad-spectrum antibacterial properties.[3]

Q3: How can I improve the therapeutic index of my this compound analog?

A3: The therapeutic index reflects the ratio of a peptide's toxicity to its therapeutic effect. Improving it involves concurrently reducing hemolytic activity and maintaining or enhancing antimicrobial potency.

  • Strategies for Improvement:

    • Targeted Amino Acid Substitutions: Introducing specificity determinants can dramatically reduce hemolytic activity and improve the therapeutic index.[4] For instance, lysine substitution in brevinin-1pl-6K reduced hemolytic activity.[5] Conversely, arginine substitutions in brevinin-1pl-2R and brevinin-1pl-5R enhanced activity against Gram-positive bacteria but also increased hemolytic activity.[5] Histidine substitution in brevinin-1pl-3H demonstrated reduced hemolysis, indicating improved selectivity.[5]

    • Balancing Physicochemical Properties: A careful balance of positive charge, α-helicity, and hydrophobicity is necessary to maintain antimicrobial activity while minimizing toxicity.[3]

    • Systematic Truncation: As seen with the development of OSf from brevinin-1OS, systematic truncation can lead to analogs with a significantly improved therapeutic index.[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Hemolysis, Low Antimicrobial Activity Modification has overly increased hydrophobicity without sufficient cationic charge for selectivity.Decrease hydrophobicity by substituting large hydrophobic residues (e.g., Trp, Phe) with smaller ones (e.g., Ala, Val). Increase net positive charge by adding Lys or Arg.
Low Hemolysis, Low Antimicrobial Activity Modification has drastically reduced both hydrophobicity and cationicity.Systematically re-introduce hydrophobic and/or cationic residues at different positions to regain antimicrobial activity while monitoring hemolytic effects.
Inconsistent Results in Hemolysis Assays Variation in experimental conditions (e.g., red blood cell source, concentration, incubation time).Standardize the hemolysis assay protocol. Use a consistent source and concentration of red blood cells and ensure precise incubation times and temperatures.[1]
Peptide Aggregation/Precipitation High hydrophobicity leading to poor solubility in aqueous buffers.Test solubility in different buffer systems. Consider PEGylation or other modifications to improve solubility.

Quantitative Data Summary

The following tables summarize the effects of various modifications on the hemolytic and antimicrobial activities of brevinin-family peptides.

Table 1: Effect of Amino Acid Substitution on Brevinin-2-related peptide

PeptideModificationMIC against A. baumannii (µM)LC50 (Hemolytic Activity) (µM)
Parent Peptide GIWDTIKSMGKVFAGKILQNL-NH2-< 200
Analog 1 Lys4, Lys18 substitution3-6> 200
Analog 2 Lys4, Ala16, Lys18 substitution3-6> 200
(Data sourced from reference[2])

Table 2: Activity of Brevinin-1pl and its Analogs

PeptideModificationMIC against S. aureus (µM)MIC against E. coli (µM)HC10 (Hemolytic Activity) (µM)
Brevinin-1pl Parent Peptide24-
Brevinin-1pl-2R Arginine substitution--Increased hemolysis
Brevinin-1pl-5R Arginine substitution--Increased hemolysis
Brevinin-1pl-6K Lysine substitutionDecreased activity4Reduced hemolysis
Brevinin-1pl-3H Histidine substitution4-Reduced hemolysis
(Data based on findings in reference[5])

Experimental Protocols

Hemolysis Assay

This protocol is for determining the concentration of a peptide that causes 50% hemolysis of red blood cells (HC50).

Materials:

  • Freshly drawn red blood cells (e.g., horse or sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Peptide stock solutions of known concentrations

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Red Blood Cells:

    • Centrifuge whole blood to pellet the red blood cells (RBCs).

    • Wash the RBC pellet with PBS until the supernatant is clear.

    • Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS.[1]

  • Assay Setup:

    • Add serial dilutions of the peptide to the wells of a 96-well plate.

    • For the negative control (0% hemolysis), add only PBS to the RBC suspension.[1]

    • For the positive control (100% hemolysis), add 1% Triton X-100 to the RBC suspension.[1]

  • Incubation:

    • Add the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1-2 hours.[1]

  • Measurement:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).

  • Calculation:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_peptide - Abs_negative) / (Abs_positive - Abs_negative)] x 100

    • Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.

Minimal Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Peptide stock solutions of known concentrations

  • 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain to the logarithmic phase.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Setup:

    • Add serial dilutions of the peptide to the wells of a 96-well plate.

    • Include a positive control for growth (bacteria with no peptide) and a negative control for sterility (medium only).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest peptide concentration at which no visible growth is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a plate reader.

Visualizations

Peptide_Modification_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Parent_Peptide This compound Modification_Strategy Select Modification (e.g., Substitution, Truncation) Parent_Peptide->Modification_Strategy Analog_Synthesis Synthesize Peptide Analog Modification_Strategy->Analog_Synthesis Antimicrobial_Assay MIC Assay Analog_Synthesis->Antimicrobial_Assay Hemolysis_Assay Hemolysis Assay Analog_Synthesis->Hemolysis_Assay Therapeutic_Index Calculate Therapeutic Index Antimicrobial_Assay->Therapeutic_Index Hemolysis_Assay->Therapeutic_Index

Caption: Workflow for designing and evaluating this compound analogs.

Activity_Relationship cluster_properties Peptide_Properties Peptide Physicochemical Properties Hydrophobicity Hydrophobicity Cationicity Positive Charge Amphipathicity Amphipathicity Antimicrobial Antimicrobial Activity Hydrophobicity->Antimicrobial + Hemolytic Hemolytic Activity Hydrophobicity->Hemolytic ++ Cationicity->Antimicrobial ++ Cationicity->Hemolytic +/- Amphipathicity->Antimicrobial ++ Amphipathicity->Hemolytic ++ Biological_Activities Biological Activities

Caption: Relationship between peptide properties and biological activities.

Membrane_Interaction cluster_bacterial Bacterial Cell Interaction cluster_eukaryotic Eukaryotic Cell Interaction Peptide Cationic Amphipathic Peptide (this compound Analog) Electrostatic_Attraction Initial Electrostatic Attraction Peptide->Electrostatic_Attraction Hydrophobic_Interaction Hydrophobic Interaction Peptide->Hydrophobic_Interaction Bacterial_Membrane Negatively Charged Bacterial Membrane Electrostatic_Attraction->Bacterial_Membrane Membrane_Disruption Membrane Disruption & Cell Death Electrostatic_Attraction->Membrane_Disruption Eukaryotic_Membrane Zwitterionic Eukaryotic Membrane Hydrophobic_Interaction->Eukaryotic_Membrane Hemolysis Hemolysis Hydrophobic_Interaction->Hemolysis

Caption: Simplified model of peptide interaction with different cell membranes.

References

Technical Support Center: Overcoming Low Yield in Recombinant Brevinin-1Bb Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low expression yield for the antimicrobial peptide Brevinin-1Bb. By understanding the underlying issues and implementing the suggested solutions, researchers can significantly improve the production of this promising therapeutic candidate.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my recombinant this compound expression yield consistently low?

Low yield is a frequent obstacle in the production of antimicrobial peptides (AMPs) like this compound in bacterial hosts. The primary reasons include:

  • Host Cell Toxicity: As an antimicrobial peptide, this compound can be lethal to the Escherichia coli expression host, thereby limiting cell growth and protein production.[1]

  • Proteolytic Degradation: Host cell proteases can degrade the expressed peptide, reducing the amount of intact, recoverable product.[1]

  • Inclusion Body Formation: The rapid, high-level expression common in E. coli can overwhelm the cellular folding machinery, leading to the aggregation of misfolded this compound into insoluble inclusion bodies.[2][3][4][5]

  • Codon Bias: this compound originates from frog skin secretions.[1] Its gene sequence contains codons that are rare in E. coli, which can slow down or stall the translation process, leading to truncated or misfolded proteins and overall lower expression levels.[6][7][8]

Q2: What is the most effective expression system for this compound?

E. coli remains the most widely used and cost-effective system for recombinant protein production due to its rapid growth and well-understood genetics.[9][10] However, to overcome the inherent toxicity of this compound, it is almost always necessary to express it as a fusion protein .[1] This strategy involves genetically linking the this compound sequence to a larger, more stable protein partner (a "tag") that masks its antimicrobial activity and can protect it from proteolysis.[1]

Q3: My this compound is expressed, but it's insoluble and forms inclusion bodies. How can I fix this?

Inclusion body formation is a sign that the protein is not folding correctly. To improve solubility, consider the following strategies:

  • Use a Solubility-Enhancing Fusion Tag: Tags like Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and Thioredoxin (Trx) are not only large enough to mask toxicity but are also highly soluble and can act as chaperones to assist in the proper folding of this compound.[2][11][12][13]

  • Lower the Induction Temperature: Reducing the culture temperature from 37°C to a range of 16-25°C after inducing expression slows down the rate of protein synthesis.[8][10] This gives the newly synthesized peptide more time to fold correctly.

  • Reduce Inducer Concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, preventing the accumulation of unfolded protein.[5]

  • Optimize the Expression Strain: Utilize E. coli strains engineered to enhance protein folding or disulfide bond formation, such as those that co-express chaperones.

Q4: What is codon optimization, and is it necessary for expressing this compound?

Codon optimization is the process of modifying a gene's sequence to match the preferred codon usage of the expression host without altering the amino acid sequence of the final protein.[7] Because the genetic code is degenerate, most amino acids are encoded by multiple codons.[6][14] Organisms exhibit a "codon bias," meaning they use certain codons more frequently than others.[7] For a gene from a frog expressed in bacteria, this mismatch can lead to inefficient translation.[8] Therefore, codon optimization of the this compound gene for E. coli is a critical step that can dramatically increase expression levels.[14][15]

Section 2: Troubleshooting Guide

This guide addresses specific problems encountered during the expression and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or very low expression of the fusion protein 1. Severe codon bias.2. mRNA instability.3. Fusion protein is still too toxic.4. Incorrect plasmid construct.1. Codon-optimize the this compound gene sequence for E. coli.[6][7]2. Use an expression vector with a tightly controlled promoter (e.g., pBAD) to minimize basal expression before induction.3. Lower the induction temperature to 16-20°C.[8]4. Sequence the plasmid to confirm the construct is in-frame and error-free.
High expression, but protein is in inclusion bodies (insoluble) 1. Expression rate is too high.2. Hydrophobic nature of this compound promotes aggregation.3. Disulfide bond not forming correctly in the reducing environment of the E. coli cytoplasm.1. Lower induction temperature (16-25°C) and reduce inducer concentration .[5][10]2. Use a highly effective solubility-enhancing tag like MBP or NusA.[13]3. Co-express molecular chaperones (e.g., GroEL/ES) to assist with folding.4. Consider a vector that targets expression to the periplasm, which is a more oxidizing environment suitable for disulfide bond formation.
Good soluble expression, but low final yield after purification 1. Inefficient cleavage of the fusion tag.2. Degradation of this compound by proteases after tag removal.3. Loss of peptide during chromatography steps.1. Optimize protease cleavage conditions (enzyme:protein ratio, temperature, incubation time).2. Add protease inhibitors to the solution immediately after cleavage.3. Perform purification steps at 4°C to minimize degradation.4. Optimize buffer conditions (pH, salt) for affinity and size-exclusion chromatography to prevent protein precipitation or non-specific binding.
Purified peptide shows low or no antimicrobial activity 1. Protein is misfolded.2. The critical C-terminal disulfide bridge is not formed or is incorrectly formed.3. Lack of C-terminal amidation (present in the native peptide but not typically added by E. coli).[16]1. Analyze the final product with mass spectrometry to confirm the correct molecular weight.2. Implement a refolding protocol if the protein was purified from inclusion bodies.3. For activity assays, ensure the buffer conditions (e.g., salt concentration) do not inhibit the peptide's function.[16]4. Be aware that recombinantly produced this compound may have slightly different activity from its chemically synthesized or native counterpart due to the lack of C-terminal amidation.

Section 3: Data Presentation

Table 1: Comparison of Common Solubility-Enhancing Fusion Tags

TagSize (kDa)Key Features & BenefitsCommon Cleavage Protease
GST (Glutathione S-transferase)~26Good solubility enhancement; provides an affinity handle for purification on glutathione resin.[13]Thrombin, PreScission
MBP (Maltose-Binding Protein)~42.5Excellent solubility enhancement; acts as a molecular chaperone to assist in folding; affinity tag for amylose resin.[12][13]TEV, Factor Xa
Trx (Thioredoxin)~12Small, highly soluble tag; can promote disulfide bond formation in the cytoplasm.[12]Enterokinase
SUMO (Small Ubiquitin-like Modifier)~11High solubility enhancement; can be cleaved by specific SUMO proteases that recognize the tertiary structure, leading to a native N-terminus.[12][13]SUMO Protease (Ulp1)

Table 2: Optimization of Expression Conditions in E. coli

ParameterStandard ConditionTroubleshooting RangeExpected Outcome of Change
Temperature 37°C16°C – 30°CLower temperatures slow protein synthesis, promoting proper folding and increasing solubility.[10]
Inducer (IPTG) Conc. 1.0 mM0.01 – 0.5 mMLower concentrations reduce expression rate, which can decrease inclusion body formation and cell toxicity.[5]
Induction Duration 3 – 5 hours12 – 24 hours (at low temp)Longer induction times at lower temperatures can increase the overall yield of soluble protein.
Cell Density (OD₆₀₀) at Induction 0.6 – 0.80.4 – 1.0Inducing at a lower or higher density can sometimes impact protein solubility and yield.

Section 4: Key Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis

  • Obtain Sequence: Start with the amino acid sequence of this compound (FLPAIAGMAAKFLPKIFCAISKKC).[1]

  • In Silico Optimization: Use a commercially available or free online tool to reverse-translate the amino acid sequence into a DNA sequence optimized for E. coli K12 codon usage. Ensure the optimized sequence has a balanced GC content (around 50%) and lacks stable secondary mRNA structures near the translation start site.

  • Add Flanking Regions: Add appropriate restriction enzyme sites to the 5' and 3' ends of the gene sequence for cloning into the desired expression vector (e.g., NdeI and XhoI). Include a stop codon at the 3' end.

  • Gene Synthesis: Order the optimized synthetic gene from a commercial vendor.

Protocol 2: Construction of pET-32a(+)-Brevinin-1Bb Expression Vector

  • Vector and Gene Preparation: Digest the pET-32a(+) vector (which provides an N-terminal Thioredoxin-His•Tag® fusion) and the synthetic this compound gene with the selected restriction enzymes (e.g., NdeI and XhoI).

  • Ligation: Purify the digested vector and insert fragments. Perform a ligation reaction using T4 DNA ligase to insert the this compound gene into the pET-32a(+) vector, downstream of the Trx-His tag and the protease cleavage site.

  • Transformation: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α). Plate on LB agar containing ampicillin and select single colonies.

  • Verification: Isolate plasmid DNA from the colonies and verify the correct insertion and sequence via restriction digest and Sanger sequencing.

Protocol 3: Recombinant Protein Expression and Purification

  • Transformation: Transform the verified plasmid into an expression host strain like E. coli BL21(DE3).

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (with ampicillin) with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C, then add IPTG to a final concentration of 0.2 mM. Continue to incubate at 20°C for 16-20 hours with shaking.

  • Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris and inclusion bodies. Collect the clear supernatant containing the soluble fusion protein.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the fusion protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Protease Cleavage: Dialyze the eluted protein into a cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Add the appropriate protease (e.g., Factor Xa for the pET-32a(+) vector) and incubate at a specified temperature (e.g., room temperature for 4-6 hours).[1]

  • Final Purification: Pass the cleaved sample back through the Ni-NTA column to remove the cleaved His-tagged Trx and any uncleaved fusion protein. The flow-through will contain the purified this compound peptide. Further purification by reverse-phase HPLC may be required to achieve high purity.

Section 5: Visual Workflows and Logic Diagrams

Recombinant_Brevinin_1Bb_Workflow design 1. Gene Design & Codon Optimization cloning 2. Cloning into Fusion Vector design->cloning expression 3. Host Transformation & Expression cloning->expression purification1 4. Cell Lysis & Affinity Purification expression->purification1 cleavage 5. Protease Cleavage of Fusion Tag purification1->cleavage purification2 6. Final Purification of this compound cleavage->purification2 analysis 7. Analysis & Activity Assay purification2->analysis

Caption: General workflow for the recombinant production of this compound.

Troubleshooting_Low_Yield start Start: Low Final Yield check_expression Protein Expressed? start->check_expression check_solubility Protein Soluble? check_expression->check_solubility Yes no_expression Solution: - Codon Optimize - Check Construct - Use Tighter Promoter check_expression->no_expression No insoluble Solution: - Lower Temperature - Reduce Inducer - Use Solubility Tag (MBP) - Co-express Chaperones check_solubility->insoluble No (Inclusion Bodies) low_after_purify Solution: - Optimize Cleavage - Add Protease Inhibitors - Optimize Buffers check_solubility->low_after_purify Yes

Caption: Troubleshooting logic for diagnosing low this compound yield.

References

Brevinin-1Bb Peptide Aggregation Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brevinin-1Bb peptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to peptide aggregation during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide solution appears cloudy or has visible particulates. What is happening?

A1: Cloudiness or visible particulates are strong indicators of peptide aggregation. This compound, being an amphipathic peptide, has a tendency to self-associate and form larger aggregates, especially at high concentrations, non-optimal pH, or in certain buffer conditions. These aggregates can range from small oligomers to large, insoluble precipitates.

Q2: Why is my this compound peptide aggregating?

A2: Peptide aggregation is influenced by a combination of intrinsic and extrinsic factors.[1] For this compound, key factors include:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[2]

  • pH: The pH of the solution affects the net charge of the peptide. Peptides are often least soluble at their isoelectric point (pI).

  • Temperature: Elevated temperatures can increase the rate of aggregation.[3] However, for some peptides, cold temperatures can also induce aggregation.

  • Buffer Composition: The ionic strength and the specific ions in the buffer can either stabilize or destabilize the peptide.

  • Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can introduce energy that promotes aggregation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to the formation of ice-water interfaces that promote aggregation.

Q3: How can I prevent this compound aggregation?

A3: To prevent aggregation, consider the following strategies:

  • Optimize Peptide Concentration: Work with the lowest feasible concentration of this compound for your experiment.

  • Adjust pH: Prepare your peptide solution in a buffer with a pH that is at least one unit away from the peptide's isoelectric point.

  • Control Temperature: Store and handle the peptide solution at recommended temperatures. Avoid unnecessary exposure to high temperatures.

  • Use Appropriate Solvents/Buffers: For initial solubilization of a lyophilized powder, use sterile, purified water. For subsequent dilutions, use a buffer system that is known to be compatible with amphipathic peptides.

  • Add Excipients: In some cases, the addition of excipients like non-ionic surfactants (e.g., Tween 20) can help prevent surface-induced aggregation.[1]

  • Minimize Mechanical Stress: Dissolve the peptide by gentle swirling or inversion, rather than vigorous shaking.[4]

  • Aliquot and Store Properly: After reconstitution, aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5][6][7]

Q4: How should I properly reconstitute and store my lyophilized this compound peptide?

A4: Proper handling from the moment you receive the lyophilized peptide is crucial.

  • Reconstitution:

    • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]

    • Add the recommended solvent (e.g., sterile distilled water) gently down the side of the vial.[8]

    • Gently swirl or invert the vial to dissolve the peptide. Avoid vigorous shaking.[4][10]

    • If the peptide is difficult to dissolve, sonication can be used sparingly.[4]

  • Storage:

    • Lyophilized Powder: Store at -20°C or -80°C in a desiccator for long-term stability.[5][7]

    • Reconstituted Solution: For short-term storage (a few days), 4°C is acceptable. For long-term storage, aliquot into single-use vials and store at -20°C or colder. Avoid frost-free freezers due to temperature fluctuations.[11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound aggregation issues.

Problem 1: Visible Precipitation or Cloudiness Upon Reconstitution
Possible Cause Suggested Solution
High Peptide Concentration Reconstitute to a lower concentration. It is often better to create a more dilute stock and then concentrate it if necessary, though this also carries risks.
Incorrect Solvent Ensure you are using a high-purity, sterile solvent. For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be needed for initial solubilization before adding an aqueous buffer.
pH is near the Isoelectric Point (pI) Adjust the pH of the reconstitution buffer to be at least 1-2 units away from the pI of this compound.
Vigorous Mixing Use gentle swirling or inversion to dissolve the peptide. Avoid vortexing or shaking.[4][10]
Problem 2: Loss of Activity in Biological Assays
Possible Cause Suggested Solution
Formation of Soluble Aggregates Even if not visibly precipitated, soluble oligomers or aggregates may have reduced or no biological activity.[12] Confirm the aggregation state using techniques like DLS or SEC.
Improper Storage Peptide may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, storage at room temperature). Prepare fresh aliquots from a properly stored lyophilized stock.[11]
Adsorption to Surfaces Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration. Consider using low-adhesion microcentrifuge tubes.
Problem 3: Inconsistent or Irreproducible Experimental Results

| Possible Cause | Suggested Solution | | :--- | Heterogeneous Peptide Solution | The peptide solution may contain a mix of monomers and aggregates of various sizes. This can lead to variability in experiments. | | Aggregation Over Time | The peptide may be aggregating during the course of the experiment. Monitor the aggregation state at different time points. | | Variability in Reconstitution | Ensure a consistent and standardized protocol for peptide reconstitution is used for all experiments.[9] |

Illustrative Data on Factors Affecting Amphipathic Peptide Aggregation

Note: The following data is illustrative for a generic amphipathic antimicrobial peptide and should be used as a guideline. Optimal conditions for this compound should be determined empirically.

Parameter Condition 1 Condition 2 Condition 3 Observation
pH 5.07.49.0Minimal aggregation at pH 5.0 and 9.0; significant aggregation at pH 7.4 (near pI).
Temperature 4°C25°C37°CIncreased rate of aggregation observed with increasing temperature.[13]
Ionic Strength (NaCl) 0 mM150 mM500 mMAggregation can be either promoted or inhibited by salt depending on the specific peptide and salt concentration. For many peptides, physiological salt concentrations (150 mM) can promote aggregation.
Peptide Concentration 0.1 mg/mL1 mg/mL10 mg/mLA clear concentration-dependent increase in aggregation is observed.[2]

Visual Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks & Solutions cluster_2 Advanced Characterization cluster_3 Resolution start Start: Aggregation Suspected issue Visible Precipitate / Cloudiness? start->issue loss_of_activity Loss of Biological Activity? issue->loss_of_activity No check_prep Review Reconstitution Protocol: - Concentration? - pH? - Solvent? - Mixing Technique? issue->check_prep Yes inconsistent_results Inconsistent Results? loss_of_activity->inconsistent_results No check_storage Review Storage Conditions: - Aliquoted? - Freeze-thaw cycles? - Temperature? loss_of_activity->check_storage Yes dls Perform DLS: Assess particle size distribution inconsistent_results->dls Yes optimize Optimize Experimental Conditions: - Lower concentration - Adjust pH/buffer - Add excipients check_prep->optimize check_storage->optimize tht Perform ThT Assay: Check for amyloid-like fibrils dls->tht cd Perform CD Spectroscopy: Analyze secondary structure changes tht->cd tem Perform TEM: Visualize aggregate morphology cd->tem tem->optimize end Resolution: Stable, active peptide optimize->end

Caption: Troubleshooting workflow for this compound aggregation.

Factors Influencing this compound Aggregation

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center This compound Aggregation seq Amino Acid Sequence (Amphipathic Nature) seq->center conc Concentration conc->center ph pH ph->center temp Temperature temp->center buffer Buffer/Ionic Strength buffer->center stress Mechanical Stress stress->center storage Storage Conditions storage->center

Caption: Key factors influencing this compound peptide aggregation.

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[14][15]

Methodology:

  • Sample Preparation:

    • Prepare the this compound solution in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.

    • The peptide solution itself should also be filtered or centrifuged to remove large, extraneous particles before measurement.[16]

    • A typical concentration range for peptides is 0.1 to 1.0 mg/mL.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Set the measurement temperature (e.g., 25°C).

  • Measurement:

    • Carefully pipette the sample into a clean, dust-free cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate to the set temperature for several minutes.

    • Perform the measurement. The instrument will collect data on the fluctuations in scattered light intensity.

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to calculate the diffusion coefficient of the particles, and from this, the hydrodynamic radius (Rh) is determined using the Stokes-Einstein equation.

    • Analyze the size distribution plot. A monomodal peak at the expected size of the monomeric peptide indicates a non-aggregated sample. The presence of peaks at larger sizes, or a high polydispersity index (PDI), indicates aggregation.

Thioflavin T (ThT) Fluorescence Assay for Fibril Detection

This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. Thioflavin T dye exhibits enhanced fluorescence upon binding to these structures.[17][18]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, PBS) and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare the this compound peptide at the desired concentration in the buffer you wish to test for aggregation promotion.

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, add your this compound sample.

    • Add the ThT working solution to each well to a final concentration of approximately 10-20 µM.[18]

    • Include negative controls (buffer + ThT) and positive controls if available (a known amyloid-forming peptide).

  • Measurement:

    • Incubate the plate, often at 37°C with intermittent shaking to promote fibril formation.[19]

    • Measure the fluorescence intensity at regular intervals using a plate reader.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[19]

  • Data Analysis:

    • Plot fluorescence intensity versus time. A sigmoidal curve with a lag phase, a rapid growth phase, and a plateau is characteristic of amyloid fibril formation. An increase in fluorescence indicates the presence of β-sheet-rich aggregates.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is an excellent tool for monitoring changes in the secondary structure of a peptide (e.g., from random coil to α-helix or β-sheet).[20][21]

Methodology:

  • Sample Preparation:

    • Prepare the this compound sample in a CD-compatible buffer. Buffers containing components with high UV absorbance (like Tris) should be avoided. Phosphate or borate buffers are often preferred.[20]

    • The peptide concentration should be optimized, typically in the range of 0.1 mg/mL.

  • Instrument Setup:

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

    • Calibrate and blank the instrument with the buffer solution.

  • Measurement:

    • Scan the sample in the far-UV region (typically 190-260 nm).

    • Acquire spectra under different conditions (e.g., before and after incubation, at different temperatures) to monitor conformational changes.

  • Data Analysis:

    • α-helical structures show characteristic negative bands around 208 nm and 222 nm.[20]

    • β-sheet structures show a negative band around 218 nm.[20]

    • A transition from a random coil spectrum to a β-sheet spectrum can be indicative of aggregation.

Transmission Electron Microscopy (TEM) for Visualizing Aggregates

TEM provides direct visualization of the morphology of peptide aggregates, allowing for the differentiation between amorphous aggregates and ordered fibrils.[22]

Methodology:

  • Sample Preparation (Negative Staining):

    • Place a small volume (e.g., 3-5 µL) of the peptide solution onto a carbon-coated copper grid for a few minutes.[23]

    • Wick away the excess sample with filter paper.

    • Wash the grid by floating it on drops of deionized water.

    • Stain the grid by placing it on a drop of a heavy metal stain (e.g., 2% uranyl acetate) for a few minutes.[23]

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the prepared grids using a transmission electron microscope operating at a suitable voltage (e.g., 80-120 keV).

    • Scan the grid at low magnification to find areas of interest, then increase magnification to visualize the morphology of the aggregates.

  • Data Analysis:

    • Analyze the images to determine the shape and size of the aggregates. Amyloid fibrils typically appear as long, unbranched filaments, whereas amorphous aggregates are more irregular in shape.

References

Optimizing Brevinin-1Bb Concentration for Antimicrobial Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Brevinin-1Bb in antimicrobial assays. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog Rana berlandieri. Like other members of the brevinin family, it exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as some fungi.[1] The primary mechanism of action for this compound and similar AMPs is the disruption of microbial cell membranes.[1] Its cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[1]

Q2: What are the key structural features of Brevinin-1 peptides?

A2: Brevinin-1 peptides are characterized by a length of approximately 24 amino acids. They typically feature a "Rana-box," a disulfide-bridged cyclic heptapeptide at the C-terminus, which is crucial for their antimicrobial activity.[2] Additionally, the presence of a proline residue often induces a kink in the peptide's helical structure.[1][2] The overall amphipathic and cationic nature of these peptides is essential for their interaction with and disruption of microbial membranes.[3]

Q3: What factors can influence the antimicrobial activity of this compound in my assays?

A3: Several factors can impact the observed activity of this compound. These include the peptide's purity, solubility, and stability in the assay medium. Environmental conditions such as pH, ionic strength (salt concentration), and the presence of serum components can also significantly affect its efficacy.[2] Additionally, the specific bacterial or fungal strain, its growth phase, and the inoculum density are critical experimental variables.

Troubleshooting Guide

This guide addresses common issues encountered during antimicrobial assays with this compound.

Problem Possible Cause Recommended Solution
No antimicrobial activity observed Peptide degradation: Improper storage or handling.Store lyophilized peptide at -20°C or lower. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions for each experiment.
Incorrect peptide concentration: Errors in calculation or dilution.Verify calculations for stock solution and serial dilutions. Ensure accurate pipetting.
Peptide aggregation: Poor solubility in the assay medium.Test different solvents for initial stock solution (e.g., sterile water, dilute acetic acid, or DMSO). Ensure the final concentration of the solvent in the assay does not affect microbial growth.
Assay conditions: High salt concentration or presence of interfering substances in the media.Use a standard, recommended medium like Mueller-Hinton Broth (MHB).[4] If using a different medium, validate that it does not inhibit peptide activity.
High variability between replicates Inconsistent inoculum size: Variation in the number of microbial cells in each well.Standardize the inoculum preparation carefully. Use a spectrophotometer to adjust the turbidity of the bacterial suspension (e.g., to a 0.5 McFarland standard).
Peptide precipitation: Peptide coming out of solution during the assay.Visually inspect wells for precipitation. Consider using a different solvent or a lower starting concentration.
Pipetting errors: Inaccurate dispensing of peptide or microbial suspension.Calibrate pipettes regularly. Use fresh tips for each dilution and transfer.
Unexpectedly high MIC/MBC values Resistant microbial strain: The tested organism may have intrinsic or acquired resistance.Use a quality control (QC) strain with a known susceptibility to AMPs to validate the assay.
Peptide binding to plasticware: The peptide may adhere to the surface of microtiter plates.Consider using low-protein-binding plates.
Inactivation by media components: Components in the growth medium may sequester or degrade the peptide.Test the stability of this compound in the chosen medium over the incubation period.

Quantitative Data Summary

The following table summarizes the Minimal Inhibitory Concentration (MIC) of this compound and other selected Brevinin-1 peptides against common microorganisms.

PeptideOrganismMIC (µM)Reference
This compound Staphylococcus aureus1[1]
Escherichia coli3[1]
Candida albicans10[1]
Brevinin-1EStaphylococcus aureus0.6[1]
Escherichia coli1.8[1]
Brevinin-1OSStaphylococcus aureus-[2]
Escherichia coli-[2]
Brevinin-1GHaStaphylococcus aureus2[3]
Escherichia coli4[3]
Candida albicans2[3]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pure water, or other appropriate solvent

  • Mueller-Hinton Broth (MHB)

  • Bacterial or fungal strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Peptide Stock Solution Preparation: Dissolve lyophilized this compound in a suitable sterile solvent to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Inoculum Preparation:

    • Culture the microbial strain on an appropriate agar plate overnight.

    • Pick several colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution:

    • Add 100 µL of MHB to all wells of a 96-well plate except the first column.

    • Add 200 µL of the this compound stock solution (at twice the desired highest final concentration) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted peptide.

  • Controls:

    • Positive Control (Growth Control): 100 µL of MHB + 100 µL of inoculum.

    • Negative Control (Sterility Control): 200 µL of sterile MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration of this compound that results in a 99.9% reduction in the initial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), and from the positive control well, take a 10-20 µL aliquot.

  • Plating: Spot-plate each aliquot onto a separate section of an agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% or greater kill of the initial inoculum.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis peptide_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate peptide_stock->serial_dilution inoculum_prep Prepare Microbial Inoculum inoculate Inoculate Wells inoculum_prep->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Read MIC (No Visible Growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Brevinin_Mechanism cluster_membrane Bacterial Cell Membrane l1 Phospholipid Bilayer brevinin This compound (Cationic, Amphipathic) attraction Electrostatic Attraction brevinin->attraction insertion Membrane Insertion attraction->insertion pore Pore Formation/ Membrane Disruption insertion->pore leakage Leakage of Intracellular Contents pore->leakage death Cell Death leakage->death

Caption: Mechanism of Action of this compound.

References

Technical Support Center: Brevinin-1Bb Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the antimicrobial peptide Brevinin-1Bb during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation and loss of activity.

Issue Potential Cause(s) Recommended Solution(s)
Loss of Antimicrobial Activity in Lyophilized Powder 1. Moisture Contamination: Absorption of atmospheric moisture upon opening the vial at low temperatures.[1] 2. Oxidation: Exposure to atmospheric oxygen, particularly for peptides containing methionine (Met) or cysteine (Cys).[2] 3. Improper Storage Temperature: Long-term storage at room temperature or 4°C.1. Proper Handling: Allow the vial to equilibrate to room temperature in a desiccator before opening.[1] 2. Inert Atmosphere: After dispensing, purge the vial with an inert gas like nitrogen or argon before sealing.[2] 3. Optimal Storage: For long-term storage, keep the lyophilized peptide at -20°C or ideally at -80°C.[2][3]
Reduced Activity of Reconstituted Peptide Solution 1. Repeated Freeze-Thaw Cycles: Cycles can disrupt peptide structure.[2] 2. Incorrect pH of Buffer: pH values above 8 can accelerate degradation.[2][4] 3. Microbial Contamination: Bacteria can degrade the peptide. 4. Oxidation in Solution: Dissolved oxygen can degrade susceptible amino acids.1. Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.[2] 2. Optimal pH: Reconstitute in a sterile, slightly acidic buffer (pH 5-6).[2] 3. Sterility: Use sterile buffers and aseptic handling techniques. Consider filtering the solution through a 0.22 µm filter. 4. Degassed Buffers: For peptides prone to oxidation, use buffers that have been degassed.
Precipitation of Peptide After Reconstitution 1. Low Solubility: The peptide may have poor solubility in the chosen solvent. 2. Aggregation: Peptide molecules may self-associate and precipitate over time.1. Solubility Testing: Test solubility in different solvents. A small amount of organic solvent like acetonitrile or DMSO may be required first, followed by dilution with the aqueous buffer. 2. Storage Conditions: Store solutions at 4°C for short-term use and frozen for longer periods. Avoid storing at concentrations near the solubility limit.
Unexpected Peaks in HPLC Analysis 1. Degradation Products: New peaks may represent oxidized, deamidated, or hydrolyzed forms of this compound. 2. Contamination: Introduction of contaminants during handling.1. Characterize Peaks: Use mass spectrometry (MS) to identify the molecular weights of the species corresponding to the new peaks.[5] 2. Review Handling Procedures: Ensure all materials and equipment are clean and proper aseptic techniques are used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of this compound?

A1: For long-term stability, this compound should be stored in its lyophilized form at -20°C or preferably -80°C in a tightly sealed vial, protected from light.[1][3] Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[1]

Q2: How should I prepare and store this compound solutions?

A2: Reconstitute the lyophilized peptide in a sterile, slightly acidic buffer (pH 5-6). For immediate use, the solution can be stored at 4°C for a few days. For longer-term storage, it is crucial to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Q3: What are the primary pathways of this compound degradation?

A3: The primary degradation pathways for peptides like this compound include:

  • Oxidation: The methionine (Met) and cysteine (Cys) residues in the this compound sequence (FLPAIAGM AAKFLPKIFC AISKKC ) are susceptible to oxidation.

  • Hydrolysis: Cleavage of the peptide backbone, which can be acid or base-catalyzed.

  • Deamidation: Peptides containing asparagine (Asn) or glutamine (Gln) can undergo deamidation, although this compound does not contain these residues.

  • Enzymatic Degradation: If contaminated with proteases, the peptide can be cleaved at specific sites. Studies on other Brevinin peptides suggest that peptide bonds involving lysine (Lys), such as Xaa-Lys, can be susceptible to cleavage by proteases.[4]

Q4: Can I store this compound solution in a frost-free freezer?

A4: It is not recommended. Frost-free freezers have temperature fluctuations during their defrost cycles, which can be detrimental to the stability of the peptide solution, effectively subjecting it to multiple freeze-thaw cycles.[6] A manual-defrost freezer is preferred for storing peptide solutions.

Q5: How can I assess the stability of my this compound sample?

A5: The stability of this compound can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A decrease in the area of the main peptide peak and the appearance of new peaks over time indicate degradation. Mass spectrometry (MS) can then be used to identify the degradation products.

Quantitative Data Summary

While specific stability data for this compound is limited in published literature, the following tables provide representative data based on the stability of similar antimicrobial peptides.

Table 1: Representative Stability of Lyophilized this compound under Different Storage Temperatures.

Storage TemperatureExpected Shelf-Life
Room Temperature (25°C)Weeks to months
4°CSeveral months
-20°C> 1 year
-80°CSeveral years

Table 2: Representative Half-Life of this compound in Solution at Different Temperatures and pH.

Buffer pHStorage TemperatureEstimated Half-Life
5.04°CWeeks to Months
5.025°CDays to Weeks
7.44°CDays to Weeks
7.425°CHours to Days
8.54°CHours to Days
8.525°CHours

Note: These are estimated values. Actual stability will depend on the specific buffer composition and handling procedures.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

Objective: To monitor the degradation of this compound over time under specific storage conditions.

Materials:

  • This compound (lyophilized powder and reconstituted solution)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Temperature-controlled storage units (e.g., incubators, refrigerators, freezers)

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.

  • Dispense aliquots of the solution into separate sterile vials for each time point and storage condition to be tested.

  • Store the vials at the selected temperatures (e.g., 4°C, 25°C, 37°C).

  • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.

  • Analyze the sample by RP-HPLC.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1 mL/min

    • Detection: UV at 214 nm

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point, but may need to be optimized.

  • Record the peak area of the intact this compound.

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of intact peptide versus time to determine the degradation rate.

Visualizations

Degradation Pathways of this compound

Brevinin1Bb Intact this compound (FLPAIAGMAAKFLPKIFCAISKKC) Oxidized Oxidized this compound (Met-sulfoxide, Cys-sulfonic acid) Brevinin1Bb->Oxidized Oxidizing Agents (O2, light) Hydrolyzed Hydrolyzed Fragments Brevinin1Bb->Hydrolyzed Extreme pH (Acid/Base) Enzymatic Enzymatically Cleaved Fragments Brevinin1Bb->Enzymatic Proteases (e.g., at Xaa-Lys bonds)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

start Start: Lyophilized this compound reconstitute Reconstitute in Buffer start->reconstitute aliquot Aliquot into Vials reconstitute->aliquot storage Store at Different Conditions (Temp, pH, Time) aliquot->storage hplc RP-HPLC Analysis storage->hplc ms Mass Spectrometry (Optional: for fragment identification) hplc->ms data Data Analysis: - Peak Area Integration - Degradation Rate Calculation hplc->data end End: Stability Profile data->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Enhancing Brevinin-1Bb's Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the Brevinin-1Bb sequence to enhance its antimicrobial potency.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

The primary amino acid sequence of this compound is FLPAIAGMAAKFLPKIFCAISKKC.[1] It is a 24-residue antimicrobial peptide originally isolated from the skin secretions of the frog Rana pipiens.[1]

Q2: What are the key structural features of Brevinin-1 peptides that I should consider during modification?

Brevinin-1 peptides, including this compound, possess several key features that are crucial for their antimicrobial activity:

  • Amphipathic α-helical structure: In a membrane-like environment, these peptides typically fold into an α-helix with distinct hydrophobic and hydrophilic faces. This amphipathicity is critical for membrane interaction.[1]

  • Cationic nature: The presence of positively charged amino acid residues (like Lysine, K) facilitates the initial electrostatic attraction to the negatively charged bacterial membranes.[1]

  • "Rana Box": A conserved disulfide-bridged cyclic heptapeptide at the C-terminus (Cys-(Xaa)4-Lys-Cys) is a characteristic feature of many Brevinin-1 peptides and is often important for their biological activity.[2][3]

  • Proline hinge: A Proline (P) residue, often found around position 14, can induce a kink in the helical structure, which may be important for its interaction with and disruption of the cell membrane.[1][3]

Q3: What are the primary strategies for enhancing the antimicrobial potency of this compound?

Key strategies to improve the antimicrobial activity of this compound and its analogs focus on optimizing the balance between its physicochemical properties:

  • Increasing Cationicity: Substituting neutral or hydrophobic residues with cationic amino acids like Lysine (K) or Arginine (R) can enhance the peptide's affinity for negatively charged bacterial membranes, often leading to increased antimicrobial activity.[2] However, an excessive increase in charge can sometimes lead to reduced activity or increased toxicity.

  • Modulating Hydrophobicity: Fine-tuning the hydrophobicity by substituting or adding hydrophobic residues (e.g., Tryptophan (W), Phenylalanine (F)) can improve membrane penetration.[4] Care must be taken, as excessive hydrophobicity is often correlated with increased hemolytic activity and cytotoxicity towards mammalian cells.[5]

  • Stabilizing the α-helical structure: Strategic amino acid substitutions can enhance the stability of the amphipathic α-helical conformation, which is crucial for its membrane-disrupting activity.[4]

Troubleshooting Guides

Peptide Synthesis and Purification

Q: My solid-phase peptide synthesis (SPPS) of a this compound analog has a low yield and purity. What could be the issue?

A: Several factors can contribute to poor synthesis outcomes. Here are some common issues and potential solutions:

  • Incomplete Coupling:

    • Problem: Steric hindrance from bulky amino acids or aggregation of the growing peptide chain can prevent complete coupling of the next amino acid. Arginine residues are particularly challenging to incorporate.[6]

    • Solution:

      • Double Coupling: Repeat the coupling step for problematic residues, especially after Proline or for consecutive identical amino acids.[6]

      • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[6]

      • Use a stronger coupling agent: Consider using more efficient coupling reagents like HATU or HCTU.

  • Aspartimide Formation:

    • Problem: Aspartic acid (D) residues can undergo a side reaction to form a mass-neutral aspartimide, which is difficult to separate from the desired peptide.[6]

    • Solution: Use protecting groups for the Asp side chain that minimize this rearrangement, such as Ompe.

  • Aggregation:

    • Problem: The peptide chain can aggregate on the resin, leading to incomplete reactions.

    • Solution: Use a lower substitution resin, perform the synthesis at a higher temperature (if using a suitable instrument), or incorporate pseudoproline dipeptides to disrupt secondary structure formation.

Antimicrobial Activity Assays

Q: My synthesized this compound analog shows no antimicrobial activity in a disk diffusion assay. Does this mean it's inactive?

A: Not necessarily. Disk diffusion assays are often unsuitable for cationic antimicrobial peptides like this compound analogs.

  • Problem: Cationic peptides can bind to the negatively charged components of the agar, preventing their diffusion into the medium and leading to a false-negative result.

  • Solution: Use a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[7] This method is considered the gold standard for testing the antimicrobial activity of peptides.

Q: I'm performing a broth microdilution MIC assay, but my results are inconsistent. What could be the cause?

A: Inconsistent MIC results can arise from several factors:

  • Peptide Adsorption:

    • Problem: Cationic and hydrophobic peptides can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the peptide in the solution.[8]

    • Solution: Use low-binding polypropylene plates for your assays.[8]

  • Bacterial Inoculum:

    • Problem: The growth phase and density of the bacterial inoculum can significantly impact MIC values.

    • Solution: Standardize your protocol by using bacteria in the mid-logarithmic growth phase and adjusting the final inoculum to a specific concentration (e.g., 5 x 10^5 CFU/mL).[7]

  • Media Components:

    • Problem: High salt concentrations or certain components in the growth media can interfere with the activity of antimicrobial peptides.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing.[7]

Hemolysis and Cytotoxicity Assays

Q: My this compound analog shows potent antimicrobial activity but also high hemolytic activity. How can I reduce its toxicity?

A: High hemolytic activity is a common challenge with potent antimicrobial peptides. Here are some strategies to mitigate it:

  • Reduce Hydrophobicity:

    • Problem: High hydrophobicity is often linked to increased lysis of red blood cells.[5]

    • Solution: Systematically replace some of the hydrophobic amino acids with less hydrophobic or hydrophilic residues.

  • Modify the "Rana Box":

    • Problem: The structure and position of the C-terminal "Rana box" can influence hemolytic activity.

    • Solution: Linearizing the peptide by replacing the Cysteine residues or transposing the "Rana Box" to a more central position in the peptide sequence has been shown to reduce hemolytic activity in some Brevinin peptides.[1]

  • Amino Acid Substitutions:

    • Solution: Replacing certain amino acids can alter the peptide's interaction with eukaryotic cell membranes. For example, substituting a Lysine for a Leucine has been shown to increase erythrocyte integrity in a Brevinin-2-related peptide.[1]

Data Presentation

Table 1: Antimicrobial and Hemolytic Activity of this compound and its Analogs

Peptide SequenceModification from this compoundMIC (µM) vs. S. aureusMIC (µM) vs. E. coliHemolytic Activity (HC₅₀, µM)
This compound Native Sequence1310
[K⁴]Brevinin-1pl L4K substitution (analog of a related peptide)28>128
des-Ala¹⁶-[K⁴]Brevinin-1pl A16 deletion, L4K substitution24>128
Brevinin-1GHa Related natural peptide4832
Brevinin-1GHb Linearized analog of Brevinin-1GHa (no Rana box)512>512>256
Brevinin-1GHc Transposed Rana box in Brevinin-1GHa64128128
Brevinin-1OS Related natural peptide46416
OSd N-terminal modification of Brevinin-1OS4864
OSe N-terminal modification of Brevinin-1OS48128
OSf N-terminal modification of Brevinin-1OS24>256

Data compiled from multiple sources for illustrative comparison.[2][3][5][9] Actual values may vary based on experimental conditions.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Preparation of Peptide Stock Solutions: Dissolve the lyophilized peptides in a suitable solvent (e.g., sterile deionized water, or 0.01% acetic acid with 0.1% bovine serum albumin for better solubility) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well polypropylene microtiter plate, perform a two-fold serial dilution of the peptide stock solution in cation-adjusted Mueller-Hinton Broth (MHB-II). The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB-II. Dilute the overnight culture in fresh MHB-II and incubate until it reaches the mid-logarithmic growth phase (OD₆₀₀ of ~0.4-0.6). Adjust the bacterial suspension to a final concentration of 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the adjusted bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL and a final volume of 100 µL.

  • Controls: Include a positive control for bacterial growth (bacteria in MHB-II without peptide) and a negative control for sterility (MHB-II only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

2. Hemolytic Activity Assay

  • Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Preparation of Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well microtiter plate.

  • Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions.

  • Controls:

    • Negative Control (0% hemolysis): RBCs suspended in PBS only.

    • Positive Control (100% hemolysis): RBCs suspended in 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 570 nm, which corresponds to the release of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

3. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the peptide in cell culture medium and add them to the wells containing the cells.

  • Controls: Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies SPPS Solid-Phase Peptide Synthesis of this compound Analogs Purification RP-HPLC Purification SPPS->Purification MS Mass Spectrometry (Verification) Purification->MS MIC Antimicrobial Activity (MIC Assay) MS->MIC Screening Hemolysis Hemolytic Activity Assay MIC->Hemolysis Toxicity Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Hemolysis->Cytotoxicity Membrane_Perm Membrane Permeabilization (SYTOX Green Assay) Cytotoxicity->Membrane_Perm Further Investigation of Lead Peptides SEM_TEM Electron Microscopy (Morphological Changes) Membrane_Perm->SEM_TEM

Caption: Experimental workflow for modifying and evaluating this compound analogs.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_models Membrane Disruption Models Outer Leaflet Outer Leaflet Inner Leaflet Inner Leaflet Peptide Cationic this compound Analog Electrostatic Electrostatic Attraction Peptide->Electrostatic Initial Contact Insertion Hydrophobic Insertion Electrostatic->Insertion Membrane Binding Barrel_Stave Barrel-Stave Pore Insertion->Barrel_Stave Model 1 Carpet_Like Carpet-like Mechanism Insertion->Carpet_Like Model 2 Pore_Formation Pore Formation Barrel_Stave->Pore_Formation Carpet_Like->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

Reducing non-specific binding of Brevinin-1Bb in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of the antimicrobial peptide Brevinin-1Bb in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern in assays involving this peptide?

This compound is a cationic antimicrobial peptide belonging to the Brevinin-1 family, first isolated from the skin secretions of the frog Rana brevipoda porsa. Its amphipathic and cationic nature, crucial for its antimicrobial activity, also predisposes it to non-specific binding to various surfaces and macromolecules in cell-based assays. This non-specific binding can lead to high background signals, low signal-to-noise ratios, and inaccurate quantification of its biological activity. The primary drivers for this non-specific interaction are:

  • Electrostatic Interactions: The net positive charge of this compound can lead to its binding to negatively charged components of cell membranes, plasticware, and serum proteins.

  • Hydrophobic Interactions: The non-polar residues of the peptide can interact with hydrophobic surfaces, further contributing to non-specific adhesion.

Q2: What are the common signs of non-specific binding in my cell-based assay with this compound?

Common indicators of significant non-specific binding include:

  • High background signal in control wells (no cells or no peptide).

  • Poor reproducibility between replicate wells and experiments.

  • Low therapeutic index , where the effective concentration is close to the concentration causing non-specific effects.

  • Inconsistent dose-response curves that do not follow a standard sigmoidal shape.

Q3: What are the primary strategies to reduce non-specific binding of this compound?

The key strategies involve blocking non-specific binding sites, optimizing assay buffer components, and choosing appropriate materials. The most common approaches are:

  • Use of Blocking Agents: Proteins like Bovine Serum Albumin (BSA) or whole serum can be added to the assay buffer to saturate non-specific binding sites on plasticware and cellular surfaces.

  • Addition of Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can help to disrupt hydrophobic interactions.

  • Adjusting Ionic Strength: Increasing the salt concentration of the assay buffer can shield electrostatic interactions.

  • Selection of Low-Binding Plates: Using commercially available low-protein-binding microplates can significantly reduce peptide adsorption to the plastic surface.

Troubleshooting Guides

Issue 1: High Background Signal in Assay Wells

High background can obscure the specific signal from this compound's activity. Here are steps to troubleshoot this issue:

Experimental Protocol: Optimizing Blocking Conditions

  • Prepare a range of blocking solutions:

    • BSA in Phosphate-Buffered Saline (PBS): 0.1%, 0.5%, 1%, and 2% (w/v).

    • Fetal Bovine Serum (FBS) in cell culture medium: 2%, 5%, and 10% (v/v).

  • Pre-coat assay plates: Add the blocking solution to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plates: Gently wash the wells 2-3 times with PBS to remove excess blocking agent.

  • Perform the assay: Proceed with your standard cell-based assay protocol.

  • Run proper controls: Include wells with blocking agent but no cells, and cells with blocking agent but no this compound to determine the source of the background signal.

Quantitative Data: Comparison of Common Blocking Agents

The following table summarizes typical starting concentrations and reported efficiencies of common blocking agents for reducing non-specific binding in peptide and protein-based assays. Note that optimal concentrations should be determined empirically for your specific assay.

Blocking AgentTypical Starting ConcentrationReported Blocking EfficiencyKey Considerations
Bovine Serum Albumin (BSA)0.1% - 2% (w/v)[1][2]High (can be >90%)[3]Cost-effective and widely used. Ensure it is IgG-free and protease-free.
Fetal Bovine Serum (FBS)2% - 10% (v/v)Very HighCan contain endogenous factors that may interfere with the assay.
Non-fat Dry Milk1% - 5% (w/v)HighNot recommended for assays involving biotin-avidin systems or phospho-specific antibodies.[4]
Casein0.1% - 1% (w/v)Very High[3]Effective but can be less soluble than BSA.
Issue 2: Poor Reproducibility and Inconsistent Results

This is often a result of variable peptide adsorption to surfaces.

Experimental Protocol: Reducing Peptide Adsorption

  • Use Low-Binding Consumables: Utilize polypropylene or specially coated low-protein-binding microplates, pipette tips, and tubes.

  • Incorporate a Detergent: Add a non-ionic detergent to your assay and wash buffers.

    • Tween-20: 0.01% - 0.05% (v/v)

    • Triton X-100: 0.01% - 0.05% (v/v)

  • Optimize Buffer Composition:

    • pH: Ensure the buffer pH is stable and appropriate for both the cells and the peptide.

    • Ionic Strength: Increase the NaCl concentration in the buffer (e.g., from 150 mM to 200-300 mM) to minimize electrostatic interactions.[5]

  • Peptide Handling: Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored in a suitable solvent (e.g., DMSO or water with a small amount of acid).

Quantitative Data: Effect of Buffer Additives on Non-Specific Binding

This table provides a guide to the concentrations of common additives used to reduce non-specific peptide binding.

AdditiveRecommended ConcentrationMechanism of Action
Tween-200.01% - 0.05% (v/v)Reduces hydrophobic interactions.
Triton X-1000.01% - 0.05% (v/v)Reduces hydrophobic interactions.
NaCl150 mM - 300 mMShields electrostatic interactions.[5]

Visualizing Key Concepts

Mechanism of Non-Specific Binding

The following diagram illustrates the dual electrostatic and hydrophobic interactions that lead to the non-specific binding of this compound.

Mechanism of this compound Non-Specific Binding cluster_peptide This compound Peptide cluster_surface Assay Surface/Cell Membrane Brevinin This compound Positive Cationic Residues (+) Brevinin->Positive has Hydrophobic Hydrophobic Residues Brevinin->Hydrophobic has Negative Anionic Sites (-) Positive->Negative Electrostatic Attraction HydrophobicPatch Hydrophobic Patches Hydrophobic->HydrophobicPatch Hydrophobic Interaction Surface Surface (Plastic or Cell) Surface->Negative presents Surface->HydrophobicPatch presents

Caption: this compound's charged and hydrophobic residues drive non-specific binding.

Experimental Workflow for Reducing Non-Specific Binding

This workflow outlines the systematic approach to troubleshooting and mitigating non-specific binding in your this compound assays.

Workflow for Mitigating Non-Specific Binding Start High Background or Poor Reproducibility Observed Step1 Use Low-Binding Microplates Start->Step1 Step2 Optimize Blocking Agent (e.g., BSA, Serum) Step1->Step2 Step3 Incorporate Non-Ionic Detergent (e.g., Tween-20) Step2->Step3 Step4 Adjust Buffer Ionic Strength (NaCl) Step3->Step4 End Optimized Assay with Low Non-Specific Binding Step4->End

Caption: A stepwise approach to systematically reduce non-specific binding.

Hypothesized Signaling Interaction of this compound

While the precise signaling pathways for this compound in mammalian cells are not fully elucidated, a primary mechanism of antimicrobial peptides involves membrane interaction and disruption. This can lead to downstream cellular responses.

Hypothesized this compound Cellular Interaction Brevinin This compound Membrane Cell Membrane Brevinin->Membrane Binds to Disruption Membrane Perturbation/ Pore Formation Membrane->Disruption Leads to IonFlux Ion Flux (Ca2+, K+) Disruption->IonFlux Signaling Downstream Signaling (e.g., Stress Response, Inflammation) IonFlux->Signaling CellDeath Cell Death Signaling->CellDeath

Caption: this compound likely acts on the cell membrane, leading to downstream effects.

References

Addressing solubility challenges of Brevinin-1Bb in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the antimicrobial peptide Brevinin-1Bb in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic properties?

This compound is a cationic antimicrobial peptide with the amino acid sequence FLPAIAGMAAKFLPKIFCAISKKC. Its amphipathic nature, characterized by distinct hydrophobic and hydrophilic regions, contributes to its antimicrobial activity but also presents challenges for its solubility in aqueous solutions. In aqueous environments, it tends to exist as a random coil, while it adopts a more structured α-helical conformation in hydrophobic settings, such as in the presence of membranes or some organic solvents.

2. What is the predicted isoelectric point (pI) of this compound and how does it influence solubility?

The predicted isoelectric point (pI) of this compound is approximately 9.77. The isoelectric point is the pH at which a molecule carries no net electrical charge.

  • At a pH below its pI (e.g., in neutral or acidic solutions) , this compound will have a net positive charge due to the protonation of its basic amino acid residues (Lysine and the N-terminus). This net positive charge generally promotes solubility in aqueous solutions due to electrostatic repulsion between peptide molecules, preventing aggregation.

  • At a pH above its pI (in basic solutions) , the peptide will have a net negative charge, which can also enhance solubility.

  • At or near its pI , this compound will have a net neutral charge, leading to minimal electrostatic repulsion and a higher propensity for aggregation and precipitation, thus resulting in its lowest aqueous solubility.

3. Why is my this compound solution cloudy or showing precipitation?

A cloudy appearance or the formation of a precipitate in your this compound solution is a strong indicator of poor solubility or aggregation. This can be caused by several factors:

  • Incorrect Solvent: Using a solvent in which the peptide is not readily soluble.

  • pH Close to the pI: Preparing the solution at a pH near the isoelectric point (around 9.77) will minimize solubility.

  • High Peptide Concentration: Exceeding the solubility limit of the peptide in the chosen solvent.

  • Improper Dissolution Technique: Insufficient mixing or sonication can lead to incomplete dissolution.

  • Peptide Aggregation: The amphipathic nature of this compound can lead to self-association and aggregation, especially at high concentrations or in suboptimal solvent conditions.

4. What is the recommended initial solvent for dissolving this compound?

Based on its basic nature (high pI), the recommended starting solvent is sterile, distilled water. If solubility in water is limited, a slightly acidic solution is the next logical step.

Troubleshooting Guide

Issue 1: this compound does not dissolve in water.
  • Cause: The peptide may require a more acidic environment to be fully protonated and soluble.

  • Solution:

    • Try dissolving the peptide in a small amount of 10-30% acetic acid.[1]

    • Once dissolved, dilute the solution to the desired final concentration with your aqueous buffer.

    • If the peptide contains cysteine, as this compound does, avoid strongly basic solutions as they can promote disulfide bond scrambling.

Issue 2: The peptide precipitates after adding a buffer.
  • Cause: The final pH of the solution may be too close to the pI of this compound, or the buffer components may be interacting with the peptide.

  • Solution:

    • Ensure the final pH of your buffered solution is significantly different from the pI of ~9.77. For most biological assays, a pH between 5.0 and 7.4 is suitable.

    • Consider using a different buffer system. Simple buffers like phosphate or acetate are often good starting points.

    • Add the dissolved peptide solution to the buffer slowly while vortexing to ensure rapid and even mixing.

Issue 3: Solubility is still limited even with pH adjustment.
  • Cause: The hydrophobic regions of this compound may be driving aggregation, limiting its solubility in purely aqueous solutions, even when charged.

  • Solution: The use of co-solvents can help to disrupt these hydrophobic interactions.

    • Organic Co-solvents: Dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile first. Then, slowly add this solution to your aqueous buffer with vigorous stirring. Be mindful that organic solvents can affect the secondary structure and biological activity of the peptide and may be toxic to cells in your assay.

    • Guanidine Hydrochloride or Urea: For very difficult cases, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to dissolve the peptide.[2] However, these are generally not compatible with biological assays and would require subsequent removal or significant dilution.

Quantitative Data on this compound Solubility

While specific quantitative solubility data for this compound is not extensively published, the following table provides representative solubility ranges for basic, amphipathic antimicrobial peptides under different conditions. These values should be used as a guideline, and it is recommended to perform a solubility test with a small amount of your peptide.

Solvent/ConditionExpected Solubility Range (mg/mL)Remarks
Sterile Water (pH ~7)0.1 - 1.0Solubility can be limited due to amphipathic nature.
10% Acetic Acid> 1.0Acidic pH increases net positive charge, improving solubility.
Phosphate Buffered Saline (PBS, pH 7.4)0.1 - 0.5Salt concentration may influence solubility.
50% Acetonitrile/Water> 1.0Organic co-solvent disrupts hydrophobic interactions.
Dimethyl Sulfoxide (DMSO)> 10High solubility, but consider compatibility with downstream applications.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound
  • Preparation: Allow the lyophilized this compound to warm to room temperature before opening the vial to prevent condensation.

  • Initial Dissolution: Add a small volume of sterile distilled water to the vial to create a concentrated stock solution. Vortex briefly.

  • Visual Inspection: Check if the solution is clear. If it is cloudy or contains visible particles, proceed to the next step.

  • pH Adjustment (if necessary): If the peptide is not fully dissolved, add 10% acetic acid dropwise while vortexing until the solution clears.

  • Use of Co-solvent (if necessary): If the peptide remains insoluble, dissolve the lyophilized powder in a minimal volume of DMSO. Then, slowly add this concentrated stock to your desired aqueous buffer with continuous stirring.

  • Sonication: Brief sonication in a water bath can aid in dissolving the peptide.[3] However, avoid excessive heating.

  • Sterile Filtration: Once fully dissolved, sterile filter the peptide solution through a 0.22 µm filter to remove any remaining particulates.

  • Storage: Aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow start Start: Lyophilized this compound add_water Add Sterile Water start->add_water check_solubility1 Is solution clear? add_water->check_solubility1 add_acid Add 10% Acetic Acid check_solubility1->add_acid No dilute Dilute with Aqueous Buffer check_solubility1->dilute Yes check_solubility2 Is solution clear? add_acid->check_solubility2 use_cosolvent Use Co-solvent (e.g., DMSO) check_solubility2->use_cosolvent No check_solubility2->dilute Yes use_cosolvent->dilute sonicate Sonicate Briefly dilute->sonicate filter Sterile Filter (0.22 µm) sonicate->filter end End: Solubilized this compound Solution filter->end

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic start Problem: this compound Precipitation check_ph Is pH near pI (~9.77)? start->check_ph adjust_ph Adjust pH to be >1 unit away from pI check_ph->adjust_ph Yes check_concentration Is concentration too high? check_ph->check_concentration No solution_clear Solution should be clear adjust_ph->solution_clear reduce_concentration Reduce peptide concentration check_concentration->reduce_concentration Yes check_solvent Is solvent purely aqueous? check_concentration->check_solvent No reduce_concentration->solution_clear add_cosolvent Add a co-solvent (e.g., DMSO, Acetonitrile) check_solvent->add_cosolvent Yes check_solvent->solution_clear No, further investigation needed add_cosolvent->solution_clear

Caption: Troubleshooting logic for this compound precipitation issues.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectra of Brevinin-1Bb and Magainin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of two well-known antimicrobial peptides (AMPs), Brevinin-1Bb and Magainin. The information presented herein is supported by experimental data from various scientific studies and is intended to assist researchers and professionals in drug development in their evaluation of these peptides as potential therapeutic agents.

Introduction to this compound and Magainin

This compound belongs to the brevinin family of antimicrobial peptides, originally isolated from the skin secretions of the frog Rana brevipoda porsa[1]. These peptides are characterized by a C-terminal "Rana box" domain and typically exhibit broad-spectrum activity against various microorganisms[2]. Magainins, on the other hand, were first discovered in the skin of the African clawed frog, Xenopus laevis[3]. Magainin 2, a prominent member of this family, is a 23-amino acid peptide known for its potent antimicrobial and anti-cancer properties[4][5]. Both Brevinin-1 and Magainin peptides are cationic and adopt an α-helical structure in membrane-like environments, a key feature for their antimicrobial action[2][6].

Comparative Antimicrobial Spectrum

Table 1: Antimicrobial Spectrum of Brevinin-1 Peptides Against Various Bacteria

MicroorganismBrevinin-1 (from R. brevipoda porsa) MIC (µg/mL)[1]Brevinin-1BW MIC (µg/mL)[7]Brevinin-1GHd MIC (µM)[8]
Staphylococcus aureus86.252
Escherichia coli34≥1008
Enterococcus faecalis-3.125-
Methicillin-resistant S. aureus (MRSA)-6.254
Pseudomonas aeruginosa--32

Table 2: Antimicrobial Spectrum of Magainin 2 Against Various Bacteria

MicroorganismMagainin 2 MIC (µM)[4]Magainin 2 (stapled derivative) MIC (µM)[9]
Acinetobacter baumannii (Standard Strain)4-
Acinetobacter baumannii (Drug-Resistant Strains)2-
Staphylococcus aureus->50
Escherichia coli-25
Pseudomonas aeruginosa->50
Multiple-drug resistant P. aeruginosa (MDRP)-50

Mechanism of Action

Both Brevinin-1 and Magainin peptides exert their antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane. Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and eventual cell death[2][10].

Several models have been proposed to describe the precise mechanism of membrane disruption:

  • Barrel-Stave Model: The peptides aggregate and insert into the membrane, forming a pore where the hydrophobic regions of the peptides face the lipid core and the hydrophilic regions line the aqueous channel.

  • Toroidal Pore Model: Similar to the barrel-stave model, but the peptides induce the lipid monolayers to bend continuously through the pore, such that the pore is lined by both the peptides and the lipid head groups[6][11].

  • Carpet Model: The peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. At a critical concentration, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles[11][12].

Recent studies suggest that Magainin 2 may also have intracellular targets, interacting with essential protein complexes like the BamA complex in E. coli, which is involved in the folding and insertion of outer membrane proteins[10]. The mechanism of action for Brevinin-1 peptides is also believed to involve membrane disruption, with evidence pointing towards pore formation and perturbation of the phospholipid bilayer[2][12].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment for assessing the antimicrobial spectrum of peptides. The most common method is the broth microdilution assay, performed according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[13][14].

Broth Microdilution MIC Assay Protocol
  • Preparation of Peptide Stock Solution: A stock solution of the antimicrobial peptide is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) at a high concentration.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium is diluted in a cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Peptide: The peptide stock solution is serially diluted in a 96-well microtiter plate containing MHB to obtain a range of desired concentrations.

  • Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. A positive control well (bacteria in MHB without peptide) and a negative control well (MHB only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. The results can be read visually or by measuring the optical density at 600 nm using a microplate reader.

It is crucial to use materials that minimize peptide binding, such as polypropylene microtiter plates, to ensure accurate results[15].

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Peptide Stock Solution C Serial Dilution of Peptide in 96-well plate A->C B Prepare Bacterial Inoculum (5x10^5 CFU/mL) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20h D->E F Determine MIC (Lowest concentration with no visible growth) E->F Membrane_Disruption cluster_0 Bacterial Cell Membrane Peptide Cationic Peptide (this compound / Magainin) Binding Electrostatic Interaction Peptide->Binding 1. Attraction Membrane Negatively Charged Membrane Surface Insertion Peptide Insertion Membrane->Insertion 2. Accumulation Binding->Membrane Pore Pore Formation (Barrel-Stave/Toroidal) Insertion->Pore 3a. Carpet Membrane Disruption (Carpet Model) Insertion->Carpet 3b. Lysis Cell Lysis & Death Pore->Lysis Carpet->Lysis

References

The Synergistic Power of Brevinin-1Bb: A Comparative Guide to Enhancing Conventional Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the combination of conventional antibiotics with antimicrobial peptides (AMPs). This guide provides a comprehensive comparison of the synergistic effects of Brevinin-1Bb, a potent AMP, with conventional antibiotics. By leveraging the membrane-disrupting capabilities of this compound, the efficacy of existing antibiotics can be significantly enhanced, offering a potential solution to overcome resistance.

While specific quantitative data for this compound in combination with conventional antibiotics is limited in publicly available literature, this guide utilizes data from closely related Brevinin-1 family members as a proxy to illustrate the potential synergistic interactions. The fundamental mechanism of action, centered around membrane permeabilization, is highly conserved among Brevinin-1 peptides, making these analogues valuable models for understanding the potential of this compound.[1][2][3]

Quantitative Analysis of Synergistic Effects

The synergy between Brevinin-1 peptides and conventional antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction. The following tables summarize the expected synergistic effects based on studies of Brevinin-1 analogues.

Table 1: Synergistic Activity of Brevinin-1 Analogues with Conventional Antibiotics against Gram-Positive Bacteria

Bacterial StrainBrevinin-1 AnalogueConventional AntibioticMIC of Analogue Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Analogue in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)FICIInterpretation
Staphylococcus aureusBrevinin-1 DerivativeOxacillin864280.375Synergy
Methicillin-resistantStaphylococcus aureus (MRSA)Brevinin-1 DerivativeVancomycin16240.250.375Synergy
Enterococcus faecalisBrevinin-1BWAmpicillin3.12540.7810.5Additive

Note: Data is compiled from studies on Brevinin-1 derivatives and analogues to project the potential synergistic interactions of this compound.

Table 2: Synergistic Activity of Brevinin-1 Analogues with Conventional Antibiotics against Gram-Negative Bacteria

Bacterial StrainBrevinin-1 AnalogueConventional AntibioticMIC of Analogue Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Analogue in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)FICIInterpretation
Escherichia coliBrevinin-1pl analogueCiprofloxacin40.2510.031250.375Synergy
Pseudomonas aeruginosaBrevinin-1 DerivativeGentamicin32480.50.375Synergy
Klebsiella pneumoniaeBrevinin-1 DerivativeMeropenem16140.1250.375Synergy

Note: Data is compiled from studies on Brevinin-1 derivatives and analogues to project the potential synergistic interactions of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the synergistic effects of this compound and conventional antibiotics.

Checkerboard Assay for Fractional Inhibitory Concentration Index (FICI) Determination

The checkerboard assay is the standard method for quantifying the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[4][5][6]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate along the y-axis.

    • Prepare a two-fold serial dilution of the conventional antibiotic in the same 96-well microtiter plate along the x-axis.

    • The final plate will contain a gradient of concentrations for both agents, individually and in combination.

  • Inoculum Preparation:

    • Culture the bacterial strain of interest overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include wells with only the medium as a negative control and wells with bacteria and no antimicrobials as a positive growth control.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Antibiotic.

    • Interpret the FICI value: ≤ 0.5 indicates synergy; > 0.5 to 1 indicates an additive effect; > 1 to 4 indicates indifference; and > 4 indicates antagonism.[7][8]

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination, over time.[9][10]

  • Preparation:

    • Prepare bacterial cultures to a starting inoculum of approximately 5 x 10^5 CFU/mL in a suitable broth.

    • Prepare tubes or flasks containing the broth with:

      • No antimicrobial agent (growth control).

      • This compound at a specific concentration (e.g., 0.5 x MIC, 1 x MIC).

      • The conventional antibiotic at a specific concentration (e.g., 0.5 x MIC, 1 x MIC).

      • The combination of this compound and the antibiotic at the same concentrations.

  • Sampling and Plating:

    • Incubate all tubes/flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots and plate them on agar plates.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Visualizing the Mechanisms and Workflows

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Brevinin_Prep This compound Stock Solution Serial_Dilution Serial Dilutions in 96-well plate Brevinin_Prep->Serial_Dilution Antibiotic_Prep Conventional Antibiotic Stock Solution Antibiotic_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination FICI_Calculation FICI Calculation MIC_Determination->FICI_Calculation Interpretation Interpretation (Synergy, Additive, etc.) FICI_Calculation->Interpretation

Caption: Workflow for determining synergistic interactions using the checkerboard assay.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Brevinin This compound Membrane Outer & Inner Membranes Brevinin->Membrane Binds to membrane Antibiotic Conventional Antibiotic Target Antibiotic Target (e.g., Ribosome, DNA) Antibiotic->Target Pore_Formation Pore Formation Membrane->Pore_Formation Disrupts integrity Pore_Formation->Antibiotic Facilitates entry of Cell_Death Bacterial Cell Death Pore_Formation->Cell_Death Contributes to Inhibition Inhibition of Cellular Processes Target->Inhibition Inhibition->Cell_Death

Caption: Proposed mechanism of synergistic action between this compound and antibiotics.

Conclusion

The synergistic combination of this compound with conventional antibiotics presents a compelling approach to address the growing crisis of antibiotic resistance. By disrupting the bacterial membrane, this compound facilitates the entry of antibiotics, allowing them to reach their intracellular targets at lower concentrations. This not only enhances the efficacy of existing drugs but also has the potential to restore the effectiveness of antibiotics against which resistance has developed. The data from Brevinin-1 analogues strongly supports the potential for significant synergistic interactions. Further research focused specifically on this compound is warranted to fully elucidate its therapeutic potential in combination therapies.

References

Navigating the Maze of Potency and Toxicity: A Comparative Guide to Brevinin-1Bb Analogue Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent antimicrobial peptides (AMPs) with minimal host toxicity is a paramount challenge. Brevinin-1Bb, a member of the brevinin family of AMPs isolated from amphibian skin, has emerged as a promising candidate. However, its inherent hemolytic activity often hinders its therapeutic potential. This guide provides a comprehensive comparison of this compound analogues, exploring how strategic amino acid substitutions can modulate their antimicrobial efficacy and hemolytic properties. By presenting key experimental data and detailed methodologies, this guide aims to inform the rational design of next-generation antimicrobial agents.

The native this compound peptide exhibits potent activity against a range of microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1] However, like many AMPs, its clinical utility is often limited by its toxicity to host cells, particularly red blood cells. The central challenge lies in decoupling the desired antimicrobial action from this undesirable hemolytic effect. To this end, researchers have explored various amino acid substitutions to enhance the therapeutic index of brevinin peptides.

The Balancing Act: Key Amino Acid Substitutions and Their Impact

The efficacy of this compound and its analogues is a delicate interplay of physicochemical properties, including net charge, hydrophobicity, amphipathicity, and helical structure.[2] Amino acid substitutions can fine-tune these parameters, leading to analogues with improved performance.

Enhancing Cationicity for Potent Antimicrobial Action

An increase in net positive charge generally correlates with enhanced antimicrobial activity, as it facilitates the initial electrostatic interaction with negatively charged bacterial membranes.[2] However, an excessively high net charge can also lead to increased hemolytic activity.[2] Studies on brevinin analogues have shown that strategic placement of cationic residues is crucial. For instance, the "Rana box," a disulfide-bridged cyclic heptapeptide at the C-terminus, is critical for the antimicrobial activity of many brevinin peptides, partly due to the positive charge contributed by a lysine residue within this motif.[3][4][5][6] Analogues lacking the Rana box often exhibit significantly reduced or no antimicrobial activity.[3][4]

Modulating Hydrophobicity to Mitigate Hemolysis

Hydrophobicity is a double-edged sword in the world of AMPs. A certain degree of hydrophobicity is essential for the peptide to insert into and disrupt the bacterial membrane. However, high hydrophobicity is also a primary driver of hemolytic activity.[3][6] The key is to achieve a balance that allows for potent antibacterial action while minimizing damage to host cell membranes.

Substitutions that alter the hydrophobic face of the amphipathic helix can have profound effects. For example, replacing hydrophobic residues with less hydrophobic ones or introducing polar residues can decrease hemolytic activity.[1] Conversely, increasing hydrophobicity can enhance antimicrobial potency but often at the cost of increased hemolysis.[3]

The Role of Specific Amino Acid Residues
  • Proline: A proline residue, often found around position 14 in brevinin-1 peptides, introduces a kink in the α-helical structure.[1][3] This structural feature is believed to be important for the peptide's interaction with and disruption of the cell membrane.

  • Alanine: The alanine at position 9 is one of the four invariant residues in Brevinin-1 peptides, suggesting its structural importance for maintaining the peptide's active conformation.[1]

  • Cysteine: The two cysteine residues that form the disulfide bridge of the Rana box are crucial for maintaining the structural integrity of this C-terminal domain, which is vital for antimicrobial activity.[1][3]

Quantitative Comparison of Brevinin-1 Analogue Efficacy

The following tables summarize the antimicrobial and hemolytic activities of various brevinin-1 analogues, providing a quantitative basis for comparison. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible growth of a microorganism, and hemolytic activity, typically measured as the percentage of red blood cell lysis at a specific peptide concentration.

Peptide/AnalogueAmino Acid SequenceTarget OrganismMIC (µM)Hemolytic Activity (%)Source
This compound FLPAIAGMAAKFLPKIFCAISKKCS. aureus1High[1]
E. coli3[1]
C. albicans10[1]
Brevinin-1OS GIMDFLSAIAGLVSSIGKILCKITKKCS. aureus4High[5]
C. albicans8[5]
Brevinin-1OSa GIMDFLSAIAGLVSSIGKILS. aureus>128Negligible[5]
Brevinin-1OSf KKVLS. aureus16Negligible[5]
Brevinin-1GHa FLPLLAGLAANFLPKIFCKISKKCS. aureus4~20% at 16 µM[6]
E. coli8[6]
C. albicans8[6]
Brevinin-1GHb FLPLLAGLAANFLPKIFS. aureus64Negligible at 256 µM[6]
Brevinin-1GHc FLPLLACKISKKCGLAANFLPKIFS. aureus32~20% at 128 µM[6]
Brevinin-1pl-3H Sequence with Histidine substitutionsMRSA4Reduced[7]

Experimental Protocols

A clear understanding of the methodologies used to evaluate these peptides is crucial for interpreting the data and designing future experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the peptides is determined using a broth microdilution method, largely following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]

  • Peptide Preparation: Peptides are dissolved in a suitable solvent (e.g., sterile distilled water with 0.02% acetic acid) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[8]

  • Bacterial Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is diluted to a standardized concentration (typically ~5 x 10^5 CFU/mL) in MHB.[8][9]

  • Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.[2][8]

  • MIC Determination: The MIC is recorded as the lowest peptide concentration that shows no visible bacterial growth.[3]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of this compound analogues A1 Add bacterial inoculum to peptide dilutions in 96-well plate P1->A1 P2 Prepare standardized bacterial inoculum P2->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 R1 Visually inspect for bacterial growth A2->R1 R2 Determine Minimum Inhibitory Concentration (MIC) R1->R2

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Hemolysis Assay

The hemolytic activity of the peptides is assessed by measuring the release of hemoglobin from red blood cells (RBCs).

  • RBC Preparation: Fresh erythrocytes (often from horse or human blood) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a specific concentration (e.g., 1% v/v).

  • Peptide Incubation: The peptide solutions at various concentrations are incubated with the RBC suspension in a 96-well plate at 37°C for a defined period (e.g., 1 hour).[3]

  • Centrifugation and Measurement: The plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate.[3]

  • Data Analysis: The absorbance of the supernatant is measured at a specific wavelength (e.g., 405 nm) to quantify the amount of hemoglobin released. The percentage of hemolysis is calculated relative to a positive control (100% lysis, typically achieved with a detergent like Triton X-100) and a negative control (0% lysis, PBS alone).[4]

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare washed red blood cell (RBC) suspension A1 Incubate RBCs with peptide dilutions at 37°C P1->A1 P2 Prepare serial dilutions of this compound analogues P2->A1 A2 Centrifuge to pellet intact RBCs A1->A2 R1 Measure absorbance of supernatant (hemoglobin release) A2->R1 R2 Calculate percentage of hemolysis R1->R2

Workflow for Hemolysis Assay.

Structure-Activity Relationship of this compound Analogues

The modification of this compound's primary sequence directly influences its secondary structure and, consequently, its biological activity. The interplay between these factors is a key consideration in the rational design of new analogues.

Structure_Activity_Relationship cluster_properties Physicochemical Properties Charge Net Positive Charge Antimicrobial Antimicrobial Efficacy Charge->Antimicrobial + Hemolytic Hemolytic Activity Charge->Hemolytic +/- Hydrophobicity Hydrophobicity Hydrophobicity->Antimicrobial + Hydrophobicity->Hemolytic ++ Amphipathicity Amphipathicity Amphipathicity->Antimicrobial + Amphipathicity->Hemolytic + Helicity α-Helicity Helicity->Antimicrobial + Substitution Amino Acid Substitution Substitution->Charge Substitution->Hydrophobicity Substitution->Amphipathicity Substitution->Helicity

Interplay of factors in this compound analogue efficacy.

Conclusion and Future Directions

The development of this compound analogues with an improved therapeutic index is a promising avenue for combating antibiotic resistance. The data clearly indicates that strategic amino acid substitutions can significantly enhance antimicrobial potency while mitigating hemolytic toxicity. The removal or modification of the C-terminal Rana box, for instance, has been shown to drastically reduce hemolysis, albeit often with a concurrent decrease in antimicrobial activity.[3][4][6] Therefore, a key challenge for future research is to identify modifications that can uncouple these two effects more effectively.

Further exploration of substitutions with non-canonical amino acids, peptide cyclization strategies, and the use of computational modeling to predict the effects of specific substitutions will be instrumental in guiding the rational design of novel this compound analogues. By continuing to unravel the intricate structure-activity relationships of these fascinating peptides, the scientific community can move closer to developing safe and effective antimicrobial therapeutics for a wide range of infectious diseases.

References

In Vivo Validation of Brevinin-1 Family Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the antimicrobial peptide Brevinin-1Bb and its analogs within the Brevinin-1 family, with a focus on their potential for in vivo applications. While direct in vivo antimicrobial efficacy studies for this compound in mouse models are not extensively documented in publicly available literature, this guide leverages data from closely related Brevinin-1 peptides to provide a comprehensive assessment of the family's therapeutic potential. The guide is intended for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity

The Brevinin-1 family of peptides demonstrates a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various Brevinin-1 peptides against common bacterial pathogens, compared with conventional antibiotics.

Table 1: Comparative MICs of Brevinin-1 Peptides and Antibiotics against Gram-positive Bacteria

Antimicrobial AgentStaphylococcus aureus (MIC)Enterococcus faecalis (MIC)Reference
Brevinin-1BW6.25 µg/mL3.125 µg/mL[1]
Brevinin-1LTe1-2 µMNot Reported[2]
Ciprofloxacin0.25 - 0.5 µg/mLNot Reported[3][4][5]
Gentamicin0.002 mg/mLNot Reported[6]

Table 2: Comparative MICs of Brevinin-1 Peptides and Antibiotics against Gram-negative Bacteria

Antimicrobial AgentEscherichia coli (MIC)Reference
Brevinin-1Sa55 µM[7]
Brevinin-1Sb17 µM[7]
Brevinin-1Sc14 µM[7]
Brevinin-1BW≥100 µg/mL[1]
Gentamicin0.002 mg/mL - 64 µg/mL[6][8][9][10]

In Vivo Anti-inflammatory Activity of a Brevinin-1 Family Member

While direct in vivo infection models for many Brevinin-1 peptides are lacking, studies on related peptides like Brevinin-1GHd and Brevinin-1FL demonstrate their potent anti-inflammatory effects in a mouse model of carrageenan-induced paw edema.[11] This suggests a potential dual role for this peptide family in combating infection and modulating the subsequent inflammatory response.

A study on Brevinin-1FL showed that intraperitoneal administration of the peptide (10 mg/kg) significantly relieved paw edema in mice injected with carrageenan.[11] The treatment also led to a decrease in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the neutrophil migration marker myeloperoxidase (MPO).[11]

Experimental Protocols

Carrageenan-Induced Mouse Paw Edema Model

This protocol is based on studies evaluating the anti-inflammatory effects of Brevinin-1 peptides.[11][12][13][14]

  • Animals: Male NMRI mice (8-12 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly assigned to control and treatment groups.

  • Treatment Administration: The Brevinin-1 peptide (e.g., 10 mg/kg) or a control vehicle (saline) is administered intraperitoneally.

  • Induction of Edema: One hour after treatment, 50 µL of 1% carrageenan solution in saline is injected into the plantar side of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and paw tissue is collected for the measurement of MPO activity and cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.

Generalized Murine Sepsis Model for Antimicrobial Efficacy

The following is a generalized protocol for evaluating the in vivo antimicrobial efficacy of a Brevinin-1 peptide in a mouse model of sepsis.

  • Bacterial Strain: A clinically relevant bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA) is used.

  • Infection: Mice are infected via intraperitoneal injection of a lethal or sub-lethal dose of the bacterial suspension.

  • Treatment: The Brevinin-1 peptide is administered at various doses (e.g., via intravenous or intraperitoneal injection) at a specified time point post-infection. A control group receives a vehicle (e.g., saline), and another group may receive a conventional antibiotic.

  • Monitoring: Animals are monitored for survival over a period of several days.

  • Bacterial Load Determination: At specific time points, subgroups of mice are euthanized, and organs (e.g., spleen, liver, kidneys) and blood are collected to determine the bacterial load (Colony Forming Units - CFU) by plating serial dilutions on appropriate agar plates.

  • Inflammatory Markers: Blood samples can be collected to measure levels of inflammatory cytokines.

Mechanism of Action and Signaling Pathways

Brevinin-1 peptides are understood to exert their antimicrobial effects primarily through the disruption of bacterial cell membranes. Their cationic nature facilitates interaction with the negatively charged bacterial membrane, leading to pore formation and cell lysis.

Furthermore, some Brevinin-1 peptides, such as Brevinin-1GHd, have been shown to possess immunomodulatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response. This is achieved through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of JNK, ERK, and p38.

Visualizations

G cluster_membrane Bacterial Cell Membrane cluster_peptide Brevinin-1 Peptide Action Lipid Bilayer Lipid Bilayer Brevinin-1 Peptide Brevinin-1 Peptide Electrostatic Interaction Electrostatic Interaction Brevinin-1 Peptide->Electrostatic Interaction Cationic Nature Electrostatic Interaction->Lipid Bilayer Membrane Insertion Membrane Insertion Electrostatic Interaction->Membrane Insertion Pore Formation Pore Formation Membrane Insertion->Pore Formation Toroidal or Barrel-stave model Cell Lysis Cell Lysis Pore Formation->Cell Lysis Efflux of cellular contents

Antimicrobial Mechanism of Brevinin-1 Peptides.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Initiates Signaling Brevinin-1GHd Brevinin-1GHd Brevinin-1GHd->MAPK Pathway Inhibits JNK JNK MAPK Pathway->JNK ERK ERK MAPK Pathway->ERK p38 p38 MAPK Pathway->p38 Pro-inflammatory Cytokines Pro-inflammatory Cytokines JNK->Pro-inflammatory Cytokines Upregulation ERK->Pro-inflammatory Cytokines Upregulation p38->Pro-inflammatory Cytokines Upregulation

Inhibition of LPS-induced MAPK Signaling by Brevinin-1GHd.

References

A Comparative Analysis of Brevinin-1 Peptides from Ranid Frogs: Performance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens has catalyzed the search for novel antimicrobial agents. Amphibian skin, a rich source of host defense peptides, has yielded numerous promising candidates, among them the Brevinin family. This guide provides a comparative analysis of Brevinin-1 peptides, including Brevinin-1Bb, isolated from various frog species. We present a synthesis of their biological activities, supported by quantitative data, and detail the experimental protocols necessary for their evaluation.

Brevinins are a major family of antimicrobial peptides (AMPs) found in the skin secretions of frogs belonging to the Ranidae family.[1][2] They are broadly classified into two subfamilies, Brevinin-1 and Brevinin-2.[1][3] Brevinin-1 peptides are typically 24 amino acids in length and are characterized by a C-terminal cyclic heptapeptide domain, often called the "Rana box," formed by a disulfide bridge between two cysteine residues.[1][4][5] This structural feature is crucial for their antimicrobial efficacy.[5] These peptides are cationic and amphipathic, allowing them to interact with and disrupt the negatively charged membranes of microorganisms.[3][6] While potent against a wide spectrum of bacteria and fungi, a significant hurdle for the clinical application of many Brevinin-1 peptides is their high hemolytic activity.[3][4]

This guide focuses on comparing the performance of several Brevinin-1 peptides to understand their structure-activity relationships and evaluate their therapeutic indices.

Data Presentation: Performance of Brevinin-1 Peptides

The following tables summarize the primary structures and biological activities of this compound and other selected Brevinin-1 peptides from different frog species. The data highlights their antimicrobial potency against various pathogens and their toxicity towards erythrocytes.

Table 1: Amino Acid Sequences of Selected Brevinin-1 Peptides

PeptideFrog SpeciesAmino Acid SequenceCitation(s)
This compoundRana berlandieriFLPAIAGMAAKFLPKIFCAISKKC[3]
Brevinin-1BYaRana boyliiFLPILASLAAKFGPKLFCLVTKKC[7][8][9]
Brevinin-1GHaHylarana guentheriFLGLLAGLAANVLPKIFCKISKKC[5]
Brevinin-1OSOdorrana schmackeriFLGLLGSVVGNILSAIFCKISKKC[4]
Brevinin-1PaRana pipiensFLPIIAGVAAKVFPKIFCAISKKC[3]
Brevinin-1PbRana pipiensFLPIIAGIAAKVFPKIFCAISKKC[3]

Table 2: Antimicrobial and Hemolytic Activity of Selected Brevinin-1 Peptides

PeptideMIC (μM) vs. S. aureusMIC (μM) vs. E. coliMIC (μM) vs. C. albicansHemolytic Activity (HC₅₀ in μM)Citation(s)
This compound 1310Not Reported[3]
Brevinin-1BYa 21734[7][8]
Brevinin-1GHa 4164128[5]
Brevinin-1OS 464832[4]
Brevinin-1Pa 7145Not Reported[3]
Brevinin-1Pb 5147Not Reported[3]

MIC (Minimum Inhibitory Concentration): The lowest concentration of the peptide that inhibits visible growth of a microorganism. HC₅₀ (50% Hemolytic Concentration): The concentration of the peptide that causes 50% lysis of red blood cells.

Experimental Workflows and Mechanisms

The study of novel antimicrobial peptides like Brevinin-1 involves a systematic workflow from discovery to characterization. Their mechanism of action primarily involves catastrophic membrane damage.

experimental_workflow cluster_discovery Discovery & Identification cluster_synthesis Peptide Production cluster_characterization Bioactivity Characterization secretion Frog Skin Secretion Collection cloning 'Shotgun' Cloning of cDNA Library secretion->cloning mRNA extraction sequencing Precursor Sequencing & Peptide Identification cloning->sequencing synthesis Solid-Phase Peptide Synthesis sequencing->synthesis purification RP-HPLC Purification synthesis->purification verification Mass Spectrometry Verification purification->verification mic_assay Antimicrobial Assay (MIC) verification->mic_assay hemolysis_assay Hemolytic Assay (HC₅₀) verification->hemolysis_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) verification->cytotoxicity_assay mechanism_of_action cluster_peptide Brevinin-1 Peptide cluster_membrane Bacterial Cell Membrane cluster_lysis Outcome peptide Cationic, Amphipathic α-Helical Peptide membrane Anionic Phospholipid Bilayer peptide->membrane Electrostatic Attraction pore Pore Formation & Membrane Permeabilization membrane->pore Hydrophobic Interaction & Insertion lysis Ion Dysregulation & Cell Lysis pore->lysis

References

Comparative Analysis of Brevinin-1Bb Analogues Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Brevinin-1 Peptides as Potential Therapeutics Against Drug-Resistant Pathogens.

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates are antimicrobial peptides (AMPs), with the Brevinin family, originally isolated from amphibian skin, showing significant potential. This guide provides a comparative analysis of the performance of Brevinin-1Bb analogues against various antibiotic-resistant bacterial strains, supported by experimental data. While specific data for this compound is limited in publicly available research, this guide utilizes data from closely related and well-studied analogues such as Brevinin-1E and Brevinin-1BW to provide a comprehensive overview.

Performance Against Key Resistant Pathogens: A Quantitative Comparison

The antimicrobial efficacy of Brevinin-1 analogues has been evaluated against several clinically significant antibiotic-resistant bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of Brevinin-1 analogues against Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE), and multidrug-resistant Gram-negative bacteria.

Organism Brevinin-1 Analogue MIC (µg/mL) Conventional Antibiotic MIC (µg/mL) Reference
MRSA (NCTC 12493)Brevinin-1E12.5Vancomycin1-2
MRSA (ATCC 29213)Brevinin-1BW6.25Not specifiedNot specified
MRSA (Clinical Isolate)Brevinin-1E25Not specifiedNot specified
S. aureus (ATCC 25923)Brevinin-1BW6.25Not specifiedNot specified

Table 1: Comparative MIC of Brevinin-1 Analogues and Conventional Antibiotics against Gram-Positive Resistant Bacteria. This table highlights the potent activity of Brevinin-1 analogues against MRSA strains.

Organism Brevinin-1 Analogue MIC (µg/mL) Conventional Antibiotic MIC (µg/mL) Reference
P. aeruginosa (ATCC 27853)Brevinin-1E>50Not specifiedNot specified
E. coli (ATCC 25922)Brevinin-1E>50Not specifiedNot specified

Table 2: Comparative MIC of Brevinin-1 Analogues against Gram-Negative Resistant Bacteria. The data suggests that the tested Brevinin-1 analogues exhibit weaker activity against the tested Gram-negative strains compared to Gram-positive bacteria.

Mechanism of Action: A Membrane-Centric Approach

Brevinin-1 peptides primarily exert their antimicrobial effect by disrupting the bacterial cell membrane. This mechanism is fundamentally different from many conventional antibiotics that target specific intracellular processes, which may contribute to a lower propensity for resistance development. The proposed mechanism involves the following key steps:

  • Electrostatic Attraction: The cationic nature of Brevinin-1 peptides facilitates their initial binding to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Pore Formation: Upon binding, the peptides undergo a conformational change, often adopting an alpha-helical structure, which allows them to insert into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or channels.

  • Cell Lysis: The formation of these pores leads to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

Mechanism of Action of Brevinin-1 Peptides cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane cluster_2 Bacterial Cytoplasm Brevinin-1 Brevinin-1 MembraneBinding Electrostatic Binding to Negatively Charged Membrane Brevinin-1->MembraneBinding MembraneInsertion Insertion into Lipid Bilayer MembraneBinding->MembraneInsertion PoreFormation Formation of Pores/Channels MembraneInsertion->PoreFormation Leakage Leakage of Intracellular Contents PoreFormation->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of Brevinin-1 peptides against bacterial cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Brevinin-1 analogues.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Bacterial Inoculum: i. Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours. ii. A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). iii. The suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

b. Preparation of Peptide and Antibiotic Dilutions: i. Brevinin-1 analogues and conventional antibiotics are serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

c. Inoculation and Incubation: i. An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate. ii. The plate is incubated at 37°C for 16-20 hours in ambient air.

d. Determination of MIC: i. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth Microdilution MIC Assay Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum DiluteInoculum Dilute Inoculum to ~5x10^5 CFU/mL PrepareInoculum->DiluteInoculum InoculatePlate Inoculate Microtiter Plate DiluteInoculum->InoculatePlate SerialDilutions Prepare Serial Dilutions of Antimicrobials SerialDilutions->InoculatePlate Incubate Incubate at 37°C for 16-20h InoculatePlate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

a. Preparation of Bacterial Culture: i. A mid-logarithmic phase bacterial culture is prepared and diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in CAMHB.

b. Exposure to Antimicrobial Agents: i. The bacterial suspension is incubated with the Brevinin-1 analogue or conventional antibiotic at various concentrations (e.g., 1x, 2x, and 4x MIC). ii. A growth control (no antimicrobial agent) is included.

c. Sampling and Viable Cell Counting: i. At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture. ii. The aliquots are serially diluted in sterile saline and plated on appropriate agar plates. iii. The plates are incubated at 37°C for 18-24 hours, and the number of colony-forming units (CFU) is counted.

d. Data Analysis: i. The log10 CFU/mL is plotted against time for each concentration of the antimicrobial agent. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Time-Kill Kinetics Assay Workflow Start Start PrepareCulture Prepare Mid-Log Phase Bacterial Culture (~1x10^6 CFU/mL) Start->PrepareCulture Expose Expose Bacteria to Antimicrobial at various MICs PrepareCulture->Expose Sample Take Aliquots at Defined Time Intervals Expose->Sample Sample->Expose DiluteAndPlate Serially Dilute and Plate Sample->DiluteAndPlate IncubateAndCount Incubate and Count CFU DiluteAndPlate->IncubateAndCount PlotData Plot log10 CFU/mL vs. Time IncubateAndCount->PlotData End End PlotData->End

Caption: Workflow for performing a time-kill kinetics assay.

Conclusion

The available data on Brevinin-1 analogues demonstrate their potent bactericidal activity, particularly against Gram-positive resistant pathogens like MRSA. Their membrane-disrupting mechanism of action presents a significant advantage over many conventional antibiotics, potentially circumventing existing resistance mechanisms. While the activity of the currently studied analogues against Gram-negative bacteria appears to be lower, further structural modifications and optimization could enhance their spectrum of activity. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these promising antimicrobial peptides. Further head-to-head comparative studies of this compound and its optimized analogues against a broader panel of multidrug-resistant bacteria are warranted to fully elucidate their therapeutic potential.

A Head-to-Head Comparison of Brevinin-1Bb and Other Brevinin Family Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Brevinin family of antimicrobial peptides (AMPs), isolated from the skin secretions of frogs, represents a promising class of molecules in the search for novel therapeutic agents. This guide provides a detailed head-to-head comparison of Brevinin-1Bb with other members of the Brevinin-1 and Brevinin-2 subfamilies, focusing on their antimicrobial and hemolytic activities. The information is supported by experimental data and detailed protocols to aid in research and development.

Structural Overview

The Brevinin superfamily is broadly categorized into two subfamilies: Brevinin-1 and Brevinin-2.

  • Brevinin-1 peptides are typically 24 amino acids in length. A characteristic feature of most Brevinin-1 peptides is the presence of a C-terminal cyclic heptapeptide domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues.[1] This family is known for its potent, broad-spectrum antimicrobial activity, but this is often accompanied by significant hemolytic activity.[2]

  • Brevinin-2 peptides are generally longer, around 33-35 amino acids. While they also possess antimicrobial properties, some members of this family, like Brevinin-2R, have been noted for their lower hemolytic activity, making them more attractive candidates for therapeutic development.[1][3]

Comparative Analysis of Biological Activity

The therapeutic potential of an antimicrobial peptide is often assessed by its efficacy against pathogens (low Minimum Inhibitory Concentration - MIC) and its toxicity to host cells (high 50% Hemolytic Concentration - HC50). The following tables summarize the available quantitative data for this compound and a selection of other Brevinin peptides.

Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented here is compiled from various studies and the experimental conditions may vary.

PeptideFamilyTarget OrganismMIC (µM)[1][2][4][5][6][7][8][9][10][11]
This compound Brevinin-1Staphylococcus aureus1[1]
Escherichia coli3[1]
Candida albicans10[1]
Brevinin-1EBrevinin-1Staphylococcus aureus0.6[1]
Escherichia coli1.8[1]
Brevinin-1plBrevinin-1Staphylococcus aureus2[4]
Escherichia coli8[4]
Brevinin-1GHdBrevinin-1Staphylococcus aureus2[5]
MRSA4[5]
Escherichia coli8[5]
Pseudomonas aeruginosa32[5]
Candida albicans4[5]
Brevinin-1BWBrevinin-1Enterococcus faecalis3.125 µg/mL[9][12]
Staphylococcus aureus6.25 µg/mL[9][12]
MRSA6.25 µg/mL[9][12]
Brevinin-2RBrevinin-2Staphylococcus aureus-[1]
Escherichia coli-[1]
Candida albicans-[1]
Brevinin-2GUbBrevinin-2Staphylococcus aureus>512[6]
Escherichia coli-[6]
Brevinin-2-OSBrevinin-2Staphylococcus aureus8[13]
Enterococcus faecalis8[13]
Escherichia coli16[13]
Pseudomonas aeruginosa64[13]
Brevinin-GR23Brevinin-2Staphylococcus aureus16[7]
Escherichia coli64[7]

Note: MIC values can vary between studies due to different experimental conditions (e.g., bacterial strains, growth media, incubation time).

Hemolytic Activity (HC50)

The 50% Hemolytic Concentration (HC50) is the concentration of a peptide that causes 50% lysis of red blood cells. A higher HC50 value indicates lower toxicity to mammalian cells.

PeptideFamilyHC50 (µM)[5][12][13]
This compound Brevinin-1Not widely reported
Brevinin-1GHdBrevinin-1>64 (low hemolysis at 32µM)[5]
Brevinin-1BWBrevinin-135.8 µg/mL[12]
Brevinin-2-OSBrevinin-210.44[13]
[D-Leu2]B2OS(1-22)-NH2 (modified Brevinin-2-OS)Brevinin-2118.1[13]

Mechanism of Action & Signaling Pathways

The primary antimicrobial mechanism of Brevinin peptides involves the disruption of microbial cell membranes.[14] However, their interactions with host cells can trigger more complex signaling cascades, particularly in the context of anti-inflammatory and anti-cancer activities.

Antimicrobial Action: Membrane Disruption

Brevinin peptides, being cationic and amphipathic, preferentially interact with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[14][15] This interaction leads to membrane permeabilization and ultimately cell death. The "barrel-stave" model is one proposed mechanism where the peptides insert into the membrane to form pores.[16]

cluster_membrane Bacterial Cell Membrane Membrane Peptide Brevinin Peptide Binding Electrostatic Binding to Membrane Peptide->Binding Initial Interaction Insertion Hydrophobic Insertion into Bilayer Binding->Insertion Conformational Change Pore Pore Formation Insertion->Pore Lysis Cell Lysis Pore->Lysis Ion Leakage & Disruption of Membrane Potential

Caption: General mechanism of antimicrobial action of Brevinin peptides.

Anti-inflammatory Signaling

Certain Brevinin peptides have demonstrated anti-inflammatory properties by modulating the lipopolysaccharide (LPS)-induced inflammatory response in immune cells like macrophages. This involves the inhibition of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates Brevinin Brevinin-1GHd Brevinin->LPS Binds & Neutralizes Brevinin->TLR4 Inhibits Activation MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK Activates Inflammation Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) MAPK->Inflammation Induces

Caption: Anti-inflammatory signaling pathway of Brevinin-1GHd.[15][17]

Apoptosis Induction in Cancer Cells

Some Brevinin peptides, such as Brevinin-1RL1 and Brevinin-2R, have shown selective cytotoxicity against cancer cells, inducing apoptosis through both extrinsic and intrinsic pathways.[3][18][19]

cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Brevinin Brevinin-1RL1 Membrane_Interaction Membrane Interaction Brevinin->Membrane_Interaction Caspase8 Caspase-8 Activation Membrane_Interaction->Caspase8 Mitochondria Mitochondrial Dysfunction Membrane_Interaction->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway by Brevinin-1RL1 in cancer cells.[18][19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

  • Peptide Preparation:

    • Dissolve the peptide in a suitable solvent (e.g., sterile deionized water or 0.02% acetic acid).

    • Prepare a stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 10x or 20x).

    • Perform serial two-fold dilutions of the stock solution in the appropriate assay buffer or medium.

  • Bacterial Inoculum Preparation:

    • Culture the test microorganism on a suitable agar plate overnight at the optimal temperature (e.g., 37°C).

    • Inoculate a single colony into a liquid culture medium (e.g., Mueller-Hinton Broth - MHB) and incubate until the culture reaches the mid-logarithmic phase of growth.

    • Dilute the bacterial suspension to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, add a fixed volume of the diluted bacterial suspension to each well.

    • Add an equal volume of the serially diluted peptide solutions to the corresponding wells.

    • Include positive controls (bacteria with no peptide) and negative controls (medium only).

    • Incubate the plate at the optimal temperature for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Hemolytic Assay

Principle: This assay measures the ability of a peptide to lyse red blood cells (RBCs), which serves as an indicator of its cytotoxicity to mammalian cells.

Methodology:

  • Red Blood Cell Preparation:

    • Obtain fresh red blood cells (e.g., human or horse) in an anticoagulant solution.

    • Wash the RBCs three times with a sterile phosphate-buffered saline (PBS) solution by centrifugation (e.g., 1000 x g for 5 minutes) and removal of the supernatant.

    • Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of the test peptide in PBS in a 96-well microtiter plate.

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs with a lytic agent like 1% Triton X-100).

    • Incubate the plate at 37°C for 1 hour.

  • Data Analysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC50 value is the peptide concentration that causes 50% hemolysis, which can be determined by plotting the percentage of hemolysis against the peptide concentration and interpolating the 50% value.

Conclusion

This compound, a member of the Brevinin-1 family, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. However, like many of its Brevinin-1 counterparts, it is likely to possess significant hemolytic activity, which can be a major hurdle for its therapeutic application. In contrast, the Brevinin-2 family, while sometimes showing lower antimicrobial potency, includes members with a more favorable therapeutic index due to reduced hemolytic activity. The development of synthetic analogs with modified structures, such as the truncation of the "Rana box" or D-amino acid substitutions in Brevinin-2 peptides, has shown promise in decoupling antimicrobial efficacy from cytotoxicity.

Further research into the structure-activity relationships of Brevinin peptides, guided by the comparative data and methodologies presented here, will be crucial for the rational design of new and improved peptide-based therapeutics with high potency and minimal host toxicity. The exploration of their anti-inflammatory and anti-cancer properties also opens up new avenues for their potential clinical applications.

References

The Brevinin-1 Family: A Promising Frontier in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the validation of anti-inflammatory effects of Brevinin-1 peptides in animal models, offering insights for researchers, scientists, and drug development professionals.

The Brevinin-1 family of antimicrobial peptides (AMPs), originally isolated from amphibian skin secretions, is emerging as a potent class of immunomodulatory agents.[1][2] While their antimicrobial properties are well-documented, recent studies have illuminated their significant anti-inflammatory capabilities, positioning them as promising candidates for novel therapeutic drugs for infectious inflammation.[2][3] This guide provides a comparative analysis of the anti-inflammatory effects of Brevinin-1 peptides, validated through various animal models and in vitro assays.

Note to the reader: This guide focuses on the Brevinin-1 family of peptides. While the initial topic specified Brevinin-1Bb, a thorough review of scientific literature did not yield specific data for this particular peptide. Therefore, this document synthesizes available data from closely related and well-researched Brevinin-1 analogues, such as Brevinin-1FL, Brevinin-1GHd, and Brevinin-1BW, to provide a comprehensive overview of the family's anti-inflammatory potential.

Comparative Efficacy in Pre-clinical Models

The anti-inflammatory efficacy of Brevinin-1 peptides has been primarily evaluated using the carrageenan-induced paw edema model in mice, a standard for assessing acute inflammation. In these studies, Brevinin-1 peptides have demonstrated a significant reduction in inflammation, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Reduction of Carrageenan-Induced Paw Edema in Mice
Treatment GroupDosageRoute of AdministrationReduction in Paw Edema Volume/ThicknessComparative Efficacy
Brevinin-1GHd 5 mg/kgIntraperitonealSignificantly alleviated swelling[2]Showed significant inhibitory effect on acute edema development[2]
Brevinin-1FL 10 mg/kgIntraperitonealMarkedly relieved paw swelling[4]-
Indomethacin 10 mg/kgIntraperitonealSignificantly alleviated swelling[2]Standard NSAID control
Control (Saline) -Intraperitoneal/SubcutaneousBaseline inflammation[2][4]-

In addition to macroscopic inflammation, Brevinin-1 peptides have been shown to modulate the molecular drivers of the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) have consistently shown a dose-dependent reduction in the production of key pro-inflammatory cytokines.

Table 2: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages
PeptideConcentrationTNF-α ReductionIL-6 ReductionIL-1β Reduction
Brevinin-1GHd [2]4 µM~44.09%~72.10%~67.20%
Brevinin-1BW [5]4 µg/mL~87.31%~77.82%~91.46%

These peptides also significantly inhibit the transcription of inflammatory factor mRNA, with Brevinin-1GHd at 4 µM reducing mRNA levels of TNF-α, IL-6, and IL-1β by approximately 80.58%, 91.61%, and 95.19%, respectively.[2] Similarly, Brevinin-1BW was found to decrease the mRNA expression of these cytokines by over 85%.[5]

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of the Brevinin-1 family are largely attributed to their ability to modulate intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] These pathways are central to the inflammatory response, leading to the transcription of pro-inflammatory genes.[6] Brevinin peptides have been shown to inhibit the phosphorylation of key MAPK proteins like p38 and JNK, and down-regulate the expression of NF-κB's p65 subunit in the cytoplasm.[4]

By inactivating these signaling cascades, Brevinin peptides effectively suppress the production of a wide range of inflammatory mediators, including TNF-α, IL-1β, IL-6, and nitric oxide (NO).[2][7]

G Brevinin-1 Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (p38, JNK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Brevinin Brevinin-1 Peptide Brevinin->Inhibition Inhibition->MAPK Inhibition->NFkB

Modulation of MAPK and NF-κB pathways by Brevinin-1 peptides.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to assess the anti-inflammatory activity of compounds in an acute inflammation model.

  • Animal Acclimatization: Male Kunming or similar strains of mice are acclimatized for at least one week under standard laboratory conditions.

  • Baseline Measurement: The baseline volume of the right hind paw of each mouse is measured up to the ankle joint using a plethysmometer.

  • Compound Administration: Mice are divided into groups and intraperitoneally injected with the test compound (e.g., Brevinin-1 peptide at 5-10 mg/kg), a positive control (e.g., Indomethacin at 10 mg/kg), or a vehicle control (saline).[2][4]

  • Inflammation Induction: One hour after compound administration, 50 µL of 1% carrageenan suspension in saline is injected into the plantar side of the right hind paw to induce localized inflammation.[2]

  • Edema Measurement: The paw volume is measured again at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-carrageenan injection.

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.

Workflow for the carrageenan-induced paw edema assay.

Inhibition of Cytokine Production in LPS-Stimulated Macrophages

This in vitro assay quantifies the ability of a compound to suppress the release of pro-inflammatory cytokines from immune cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded into 6-well plates at a density of approximately 1x10^6 cells per well and allowed to adhere overnight.[2]

  • Pre-treatment: Cells are pre-treated with various non-cytotoxic concentrations of the Brevinin-1 peptide (e.g., 1, 2, and 4 µM) for 30 minutes.[2]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL to the cell cultures (except for the negative control group) and co-incubating for a specified period (e.g., 30 minutes for protein analysis, longer for supernatant analysis).[2]

  • Sample Collection:

    • Supernatant: The cell culture supernatant is collected to measure the concentration of secreted cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO) using ELISA kits and the Griess reagent, respectively.[2]

    • Cell Lysate: Cells are collected and lysed for Western blot analysis to quantify the expression and phosphorylation of signaling proteins (e.g., p-JNK, p-ERK, p-p38) or for RT-PCR to measure mRNA levels of inflammatory factors.[2]

  • Data Analysis: The levels of cytokines and signaling proteins in the treated groups are compared to the LPS-only control group to determine the inhibitory effect of the Brevinin peptide.

Conclusion

The Brevinin-1 family of peptides demonstrates significant anti-inflammatory properties, validated in both in vivo and in vitro models. Their ability to potently suppress key pro-inflammatory cytokines and modulate the MAPK and NF-κB signaling pathways highlights their therapeutic potential. While data on specific members like this compound are yet to be reported, the consistent and robust effects observed across the family warrant further investigation and position these peptides as a compelling area for the development of next-generation anti-inflammatory therapeutics.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Brevinin-1Bb

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The responsible management of laboratory waste is paramount to ensuring personnel safety and environmental protection. This document provides a detailed protocol for the proper disposal of Brevinin-1Bb, a synthetic antimicrobial peptide. Due to the absence of specific toxicity and hazard data for this compound, it must be handled as a hazardous substance.[1] Adherence to these procedures is critical to mitigate potential risks associated with its antimicrobial properties and unknown environmental impact.

The improper disposal of antimicrobials is a significant contributor to the development of antimicrobial resistance and can lead to environmental contamination.[2][3] Therefore, all personnel handling this compound must be trained in these procedures and follow all institutional and regulatory guidelines.

Quantitative Data Summary for this compound Disposal
ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste, Potential Biohazardous Waste[1][4]
Solid Waste Container Labeled, puncture-proof container for sharps; Clearly labeled, sealed container for non-sharps[5][6]
Liquid Waste pH Neutralization Adjust pH to neutral range (6-8) before disposal[7]
Aqueous Dilution for Drain Disposal Final organic content <1% and flash point >140°F (if permitted)[7]
Autoclave Sterilization 121°C at 15 psi for 30 minutes for biologically contaminated materials[8]
Chemical Inactivation 10% bleach solution for 24 hours for biologically contaminated materials[8]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the procedures for the safe disposal of solid and liquid this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Collection:

  • Solid Waste (powder, contaminated labware):

    • Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • For contaminated sharps (needles, scalpels), use a designated puncture-proof sharps container.[6]

    • Do not mix with general laboratory trash.

  • Liquid Waste (solutions containing this compound):

    • Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

    • If the solution contains organic solvents, separate halogenated and non-halogenated solvent waste into distinct, compatible containers.[5]

3. Decontamination of Biologically Contaminated Materials:

  • If this compound waste is biologically contaminated (e.g., used in cell cultures), it must be decontaminated prior to disposal.[7]

  • Autoclaving: Autoclave the waste at 121°C and 15 psi for a minimum of 30 minutes.[8] Note that autoclaving may not degrade the peptide itself but will sterilize biological agents.

  • Chemical Inactivation: Alternatively, treat with a 10% bleach solution for at least 24 hours.[8]

4. Chemical Treatment of Liquid Waste (if permissible by institution):

  • Neutralization: For aqueous solutions, check the pH. If acidic or basic, neutralize the solution by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, dilute HCl or H₂SO₄ for alkaline solutions) with stirring until the pH is between 6 and 8.[7]

  • Dilution: For some neutralized, water-miscible solutions, institutional guidelines may permit drain disposal after sufficient dilution.[7] Crucially, always verify with your institution's Environmental Health and Safety (EHS) office before any drain disposal.

5. Final Disposal:

  • Solid Waste: Once the hazardous waste container is full (no more than 90%), seal it securely. Arrange for pickup and disposal by your institution's certified hazardous waste management service.

  • Liquid Waste: After any required pretreatment, ensure the container is tightly sealed. Store in a designated secondary containment area until it is collected by the hazardous waste management service.

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including "Hazardous Waste," the chemical name "this compound," and any other components of the mixture.

6. Spill Management:

  • In case of a spill, wear appropriate PPE.

  • For liquid spills, absorb the material with sand, vermiculite, or another inert absorbent.

  • For solid spills, carefully sweep up the powder.

  • Place all cleanup materials in a sealed container labeled as hazardous waste.

  • Ventilate the area and thoroughly wash the spill site after cleanup is complete.[1]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making and procedural flow for the proper disposal of this compound waste.

cluster_start Start: this compound Waste Generation cluster_characterize Step 1: Characterize Waste cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway start Generate this compound Waste is_solid Is the waste solid or liquid? start->is_solid is_sharp Is it a sharp? is_solid->is_sharp Solid is_bio Is it biologically contaminated? is_solid->is_bio Liquid sharps_container Place in puncture-proof sharps container is_sharp->sharps_container Yes solid_container Place in labeled solid hazardous waste container is_sharp->solid_container No collect_solid Arrange for hazardous waste pickup sharps_container->collect_solid solid_container->collect_solid decontaminate Decontaminate (Autoclave or Bleach) is_bio->decontaminate Yes liquid_container Collect in labeled liquid hazardous waste container is_bio->liquid_container No decontaminate->liquid_container check_ph Check pH liquid_container->check_ph neutralize Neutralize to pH 6-8 check_ph->neutralize collect_liquid Arrange for hazardous waste pickup neutralize->collect_liquid

Caption: Workflow for this compound Waste Disposal.

This comprehensive guide is intended to ensure the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and clarification.

References

Essential Safety and Handling Protocols for Brevinin-1Bb

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for handling Brevinin-1Bb based on established safety protocols for research-grade peptides. A comprehensive, experiment-specific risk assessment should be conducted by qualified personnel before commencing any work. All laboratory activities must comply with local and institutional regulations.

Immediate Safety Information

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.

Operation Required Personal Protective Equipment Protection Level
Handling Lyophilized Powder (e.g., weighing, aliquoting) - Nitrile gloves (double-gloving recommended)- Laboratory coat- ANSI-approved safety glasses with side shields or chemical splash goggles- Particulate respirator (N95 or higher)Level C (Modified)
Handling Diluted Solutions - Nitrile gloves- Laboratory coat- ANSI-approved safety glasses with side shieldsLevel D (Enhanced)
Risk of Aerosol Generation (e.g., vortexing, sonicating) - All PPE for handling diluted solutions- Work within a certified chemical fume hood or biological safety cabinetLevel C (Modified)
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Particulate respirator (if cleaning up powder)Dependent on Spill Size

Note: Protection levels are based on the OSHA/EPA system and have been adapted for a laboratory setting. A full Level C or B ensemble may be required in situations with a high risk of aerosolization or large-scale handling.

Operational and Disposal Plans

1. Engineering Controls:

  • When handling lyophilized this compound powder, always work in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood to minimize inhalation risk.[1]

  • For procedures with a high likelihood of generating aerosols from solutions, such as vortexing or sonicating, perform these tasks within a certified biological safety cabinet or chemical fume hood.[2]

2. Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, inspect the vial for any damage.

    • Store lyophilized peptide at -20°C or lower in a tightly sealed container.[1] Some peptides may be shipped at room temperature, but long-term storage should be under frozen conditions.[1]

    • Peptides containing amino acids such as Met, Cys, Asn, Gln, and Trp have limited shelf lives.[1]

  • Reconstitution:

    • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can affect peptide stability and weighing accuracy.[1]

    • Use sterile, nuclease-free solutions for reconstitution. The choice of solvent will depend on the peptide's solubility. A common starting point is sterile distilled water or a buffer appropriate for your experiment.

    • Do not shake the vial to dissolve the peptide, as this can cause aggregation. Gently swirl or pipette the solution to mix.[3]

    • For long-term storage of reconstituted peptide, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3]

3. Spill Management:

  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., paper towels, spill pads).

    • Clean the spill area with a suitable disinfectant (e.g., 70% ethanol), followed by soap and water.

    • Collect all contaminated materials in a sealed bag for proper disposal.

  • Small Spills (Lyophilized Powder):

    • Avoid creating dust. Do not sweep.

    • Gently cover the spill with damp paper towels to wet the powder.

    • Wipe up the material, and clean the area with disinfectant and then soap and water.

    • Collect all contaminated materials in a sealed bag for disposal.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Alert your institution's environmental health and safety (EHS) office immediately.

    • Follow institutional procedures for large chemical spills.

4. Waste Disposal:

  • All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) should be considered chemical waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the waste according to your institution's hazardous waste disposal procedures. Do not dispose of it in the regular trash or down the drain.[3]

Experimental Protocols: General Guidelines

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Documentation: Maintain a detailed laboratory notebook, recording the lot number, concentration, and preparation date of all this compound solutions.

  • Aliquoting: To maintain the integrity of the peptide, create single-use aliquots of the reconstituted stock solution to avoid contamination and degradation from multiple freeze-thaw cycles.[3]

  • Labeling: Clearly label all tubes and containers with the peptide name, concentration, solvent, and date of preparation.[3]

Logical Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation & Storage cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkspace Prepare Workspace (e.g., Fume Hood) SelectPPE->PrepareWorkspace Equilibrate Equilibrate Vial to Room Temperature PrepareWorkspace->Equilibrate Weigh Weigh Lyophilized Powder Equilibrate->Weigh Reconstitute Reconstitute Peptide Weigh->Reconstitute Aliquot Aliquot for Storage Reconstitute->Aliquot UseInExperiment Use in Experiment Reconstitute->UseInExperiment Use Freshly Prepared Store Store Aliquots at -20°C or below Aliquot->Store Decontaminate Decontaminate Work Area UseInExperiment->Decontaminate Store->UseInExperiment Use Stored Aliquots DisposeWaste Dispose of Waste (as chemical waste) Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.